Caflanone

Catalog No.
S903833
CAS No.
199167-23-2
M.F
C21H20O6
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caflanone

CAS Number

199167-23-2

Product Name

Caflanone

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-16(24)20-17(25)10-18(27-21(13)20)12-5-7-14(22)19(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3

InChI Key

IHRNYHWGJUMPFJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

isocannflavin B

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C

The exact mass of the compound Caflanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Caflanone cannabis sativa flavonoid discovery

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Discovery

Caflanone is a synthetic 8-prenylated isomer of cannflavin B, a flavonoid originally identified in Cannabis sativa [1]. Although cannflavins A and B are naturally occurring in cannabis, this compound was derived from an endemic strain found in Jamaica and is now available through proprietary synthesis for clinical studies [2]. Its molecular structure includes the classic flavonoid C6–C3–C6 ring system, with distinct prenyl side chains that enhance its lipophilicity and bioactivity [3] [4].

Biosynthesis and Analytical Assessment

The biosynthesis of cannflavins, the precursors to compounds like this compound, occurs in the glandular trichomes of cannabis and branches from the general flavonoid pathway [1] [5]. The identified pathway is as follows:

G Luteolin Luteolin Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol O-Methyltransferase (CsOMT21) CannflavinA CannflavinA Chrysoeriol->CannflavinA Prenyltransferase (CsPT3) + Geranyl (C10) CannflavinB CannflavinB Chrysoeriol->CannflavinB Prenyltransferase (CsPT3) + Prenyl (C5) IsocannflavinB_this compound IsocannflavinB_this compound CannflavinB->IsocannflavinB_this compound Isomerization

Biosynthetic pathway of cannflavins A, B, and the synthetic derivative this compound in C. sativa.

For the quantitative analysis of cannflavins, a validated HPLC-UV/PDA method provides a reliable protocol [3].

  • Instrumentation: HPLC system with a photodiode array (PDA) detector, using a Phenomenex Luna C18 (150 × 4.6 mm, 3 μm) column.
  • Mobile Phase: Isocratic elution with acetonitrile and water (65:35, v/v), both containing 0.1% formic acid.
  • Flow Rate: 1 mL/min.
  • Detection Wavelength: 342.4 nm.
  • Method Validation: The method is linear in the range of 5–500 ppm (R² > 0.99), with intra-day and inter-day precision (% RSD) ≤ 5.29%, and recovery rates between 82% and 98% [3].

Pharmacological Activities and Mechanisms

This compound exhibits promising bioactivities, with pre-clinical data indicating potent effects in anti-inflammatory, neuroprotective, and notably, anti-cancer applications. The table below summarizes key quantitative findings from in vitro studies:

Bioactivity / Target Experimental Model / Assay Result (EC₅₀ / IC₅₀) Significance / Proposed Mechanism
Anti-inflammatory [1] In vitro enzyme assay N/A Inhibits microsomal PGE2 synthase-1 and 5-lipoxygenase; ~30x more potent than aspirin in inhibiting PGE2 in human rheumatoid cells.
Anti-cancer (Pancreatic) [1] [2] Murine pancreatic cancer models (Panc-02, KPC) N/A Increased apoptosis; delayed local & metastatic tumor progression; increased survival. Mechanism under investigation.
Anti-cancer (Pancreatic) [4] Hotspot kinase profiling assay ABL-2: 0.27 µM Inhibits kinase involved in cancer cell proliferation and survival.
Anti-cancer (Pancreatic) [4] Hotspot kinase profiling assay PI4Kiiiβ: 0.136 µM Inhibits kinase implicated in viral replication and cancer signaling.
Anti-viral (COVID-19 Potential) [4] In vitro, hCov-OC43 beta virus 0.42 µM Demonstrates direct antiviral activity against a human coronavirus.
Anti-viral (COVID-19 Potential) [4] In vitro enzyme assay Cathepsin L: 3.28 µM Inhibits host protease used by SARS-CoV-2 for cell entry.

| Cytokine Storm Inhibition [4] | LPS-stimulated human PBMC cells | TNF-α: 8.7 µM IL-6: 9.1 µM | Suppresses key pro-inflammatory cytokines, potentially mitigating severe inflammation. |

This compound's action is multi-modal, meaning it acts on several disparate targets simultaneously. The following diagram illustrates its proposed mechanism of action in the context of pancreatic cancer and viral infection:

G This compound This compound KinaseInhibition Kinase Inhibition (ABL-2, PI4Kiiiβ) This compound->KinaseInhibition ProteaseInhibition Protease Inhibition (Cathepsin L) This compound->ProteaseInhibition CytokineInhibition Cytokine Suppression (TNF-α, IL-6, IL-1β) This compound->CytokineInhibition Anticancer Anticancer Antiviral Antiviral AntiInflammatory AntiInflammatory Apoptosis Induces Apoptosis KinaseInhibition->Apoptosis ViralReplication Inhibits Viral Replication KinaseInhibition->ViralReplication PI4Kiiiβ TumorSuppression Delays Tumor Progression Apoptosis->TumorSuppression TumorSuppression->Anticancer ViralEntry Inhibits Viral Entry ProteaseInhibition->ViralEntry ViralEntry->Antiviral ViralReplication->Antiviral CytokineStorm Mitigates Cytokine Storm CytokineInhibition->CytokineStorm CytokineStorm->AntiInflammatory

Proposed multi-modal mechanism of action for this compound (FBL-03G) based on in vitro data.

Drug Development Status

This compound's transition into clinical development is evidenced by a significant regulatory milestone. The U.S. FDA granted Orphan Drug Designation to this compound (FBL-03G) for the treatment of pancreatic cancer in September 2019 [2]. This designation provides development incentives such as tax credits, waiver of certain fees, and, upon approval, seven years of market exclusivity.

The drug development program utilizes a nanoparticle drone delivery technology developed in collaboration with Harvard Medical School, designed to enhance targeting and therapeutic payload delivery to tumors [4] [2]. Flavocure Biotech, the developer, has indicated that IND-enabling studies are complete and that human clinical trials for pancreatic cancer were anticipated to commence in the coming months from the October 2019 announcement [2].

Conclusion

This compound represents a compelling non-cannabinoid phytochemical derived from Cannabis sativa with a well-defined biosynthesis pathway and a robust, multi-modal mechanism of action against specific cancers and inflammatory processes. Its progression, supported by orphan drug designation and a novel delivery system, highlights its potential as a promising therapeutic agent. Further clinical validation will be essential to fully ascertain its efficacy and safety in humans.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Caflanone employs a multi-targeted approach against cancer, combining direct anti-tumor activity with modulation of the tumor microenvironment.

g cluster_1 Direct Anti-Tumor Effects cluster_2 Tumor Microenvironment Modulation This compound This compound Target_KRAS Inhibition of KRAS Gene Expression This compound->Target_KRAS Target_CSF1R Inhibition of CSF1R This compound->Target_CSF1R Effect_Apoptosis Induces Apoptosis (Programmed Cell Death) Target_KRAS->Effect_Apoptosis Enhanced_Death Enhanced Cancer Cell Death & Potential Abscopal Effect Effect_Apoptosis->Enhanced_Death Effect_TAMs Targets Tumor-Associated Macrophages (TAMs) Target_CSF1R->Effect_TAMs Effect_TAMs->Enhanced_Death subcluster_synergy subcluster_synergy

This compound's multi-targeted mechanism of action against cancer cells and the tumor microenvironment.

Preclinical and Clinical Evidence

Substantial preclinical research supports this compound's efficacy, leading to its entry into clinical trials.

Summary of Key Preclinical Findings

The following table consolidates quantitative data and critical observations from preclinical studies.

Study Model Treatment Key Findings & Efficacy Proposed Mechanism / Note
In Vitro (Pancreatic Cancer Cells) [1] This compound + Radiotherapy Increased apoptosis; decreased cancer cell survival. Demonstrated direct cytotoxic effect and radiosensitization.
In Vivo (Mouse Model) [1] This compound + Radiotherapy (to primary tumor) Shrinkage of non-treated, distant tumors. Suggests induction of a systemic anti-tumor immune response (abscopal effect).
In Vitro & In Vivo (Multiple Cancers) [2] This compound-loaded, gold-coated nanoparticles + Radiotherapy Significant therapeutic efficacy against breast cancer (p=0.0002), pancreatic cancer (p<0.0001), and glioblastoma (p<0.0001) in vitro. Significant increase (p=0.01) in survival of breast tumor-bearing mice. Nanodelivery system provided radiosensitization, radiation-triggered drug release, and acted as a contrast agent.
Clinical Development Status

The U.S. Food and Drug Administration (FDA) cleared the Investigational New Drug (IND) application for this compound in May 2023 [1]. This clearance allows Flavocure Biotech to initiate a Phase I, first-in-human clinical study to evaluate the safety and preliminary antitumor activity of this compound in combination with radiotherapy in patients with pancreatic cancer [1]. The trial was expected to launch in 2023 [1].

This compound also received FDA Orphan Drug Designation for pancreatic cancer in 2019, which provides incentives for developing drugs for rare diseases [1].

Experimental Protocols for Nanodelivery System

The following methodology details the synthesis and evaluation of a sophisticated nanodelivery system for this compound, as presented in one of the search results [2]. This protocol provides a reproducible template for researchers.

g cluster_synthesis Synthesis of Gold-Coated Lipo-Polymeric Nanoparticles (PAu NPs) cluster_eval In Vitro & In Vivo Evaluation Start Start step1 1. Synthesize Drug-Loaded Liposomes (Thin Film Hydration with this compound) Start->step1 step2 2. Form Lipo-Polymeric Hybrid (PDPC NPs) Modified Hydrogel Isolation: Mix liposomes with PEG, inject into PVP, add CaCl₂ step1->step2 step3 3. Coat with Gold (PAu NPs) In-situ chemical reduction of HAuCl₄ with Ascorbic Acid step2->step3 step4 4. Characterize NPs Size, Zeta Potential, Morphology (SEM/TEM) step3->step4 step5 5. Conduct Bioassays In vitro efficacy (MTT, clonogenic assays) In vivo imaging (X-ray/CT), survival studies step4->step5

Experimental workflow for developing and testing this compound-loaded multifunctional nanoparticles.

Detailed Methodology [2]
  • Materials: The key materials used include the lipid 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt) (DOPS-Na), polymers (Polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP)), Chloroauric acid (HAuCl₄.3H₂O), Ascorbic Acid, and this compound.
  • Synthesis of Lipo-polymeric Hybrid Nanoparticles (PDPC NPs): Drug-loaded liposomes were first prepared using a thin film hydration technique. These liposomes were then added to a PEG solution and injected into a PVP solution under constant stirring. Calcium chloride (100 mM) was added dropwise to form the final nanoparticles, which were washed and recovered by centrifugation.
  • Synthesis of Gold-coated Nanoparticles (PAu NPs): The PDPC NPs were coated with gold via a chemical reduction process. Briefly, the nanoparticles were mixed with HAuCl₄.3H₂O, followed by the addition of ascorbic acid. The color change to dark brown indicated the formation of gold-coated nanoparticles. Variations like PAu5, PAu10, etc., were synthesized by adjusting the concentration of gold precursor.
  • Characterization: The nanoparticles were characterized for size and zeta potential using a particle size analyzer (e.g., Malvern Nano ZS). Morphology and elemental analysis were performed using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
  • Biological Evaluation:
    • In Vitro Efficacy: Tested against breast cancer, pancreatic cancer, and glioblastoma cell lines using assays like MTT and clonogenic assays after irradiation with X-rays.
    • In Vivo Studies: The nanosystem's application as an X-ray/CT contrast agent was shown in tumor-bearing mice. Safety profile and histopathology were evaluated in healthy mice, and survival studies were conducted in breast tumor-bearing models.

Research Implications and Future Directions

This compound represents a promising approach in oncology by targeting both cancer cells and the tumor microenvironment. Its ability to suppress KRAS is significant, as KRAS mutations are common and historically difficult to target. The observed abscopal effect in preclinical models suggests potential for treating metastatic disease [1].

Future research will focus on the outcomes of the ongoing Phase I clinical trial. Success could validate this flavonoid-based approach and pave the way for studies in other KRAS-mutant cancers.

References

Caflanone ABL-2 kinase inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Caflanone Bioactivity Profile

Target / Bioactivity Assay Type EC₅₀ / IC₅₀ (µM)
ABL-2 Hotspot kinase profiling assay 0.27 [1]
hCov-OC43 beta coronavirus Culture in RD cells 0.42 [1]
PI4Kiiiβ Hotspot kinase profiling assay 0.136 [1]
Cathepsin L Not specified 3.28 [1]
TNF-α cytokine inhibition LPS-stimulated human PBMC cells 8.7 [1]
IL-6 cytokine inhibition LPS-stimulated human PBMC cells 9.1 [1]

This compound's Mechanism of Action and Experimental Evidence

This compound's inhibitory action is part of a broader, multi-modal mechanism that targets both viral entry and the host's inflammatory response.

  • Multi-Target Viral Entry Inhibition: Beyond ABL-2, this compound simultaneously inhibits other critical host factors that the virus uses for entry. It targets cathepsin L (a host protease that processes viral spike proteins) and PI4Kiiiβ (a kinase essential for forming viral replication organelles) [1]. By pleiotropically inhibiting these factors, this compound disrupts multiple steps of the early viral infection process [2].
  • Anti-inflammatory Effects: this compound also exhibits potent anti-inflammatory activity by significantly reducing the levels of key pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, Mip-1α, TNF-α) that can contribute to severe disease pathology, as observed in COVID-19 [1] [2].

The following diagram illustrates this multi-target mechanism and the experimental workflow used for its validation:

G cluster_mechanism This compound's Multi-Target Mechanism cluster_viral Viral Entry & Replication cluster_host Host Inflammatory Response cluster_assay Key Experimental Assays This compound This compound ABL2 ABL-2 Kinase This compound->ABL2 Inhibits CathepsinL Cathepsin L This compound->CathepsinL Inhibits PI4K3B PI4Kiiiβ This compound->PI4K3B Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α, Mip-1α) This compound->Cytokines Suppresses Outcome Inhibition of Viral Infection ABL2->Outcome CathepsinL->Outcome PI4K3B->Outcome Cytokines->Outcome a1 Hotspot Kinase Profiling (ABL-2, PI4Kiiiβ) a1->this compound a2 Viral Culture in RD cells (hCov-OC43) a2->this compound a3 Cytokine Measurement in LPS-stimulated human PBMC cells a3->this compound

This compound's multi-target mechanism and key validation assays.

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here are the core methodologies cited in the studies.

Kinase Inhibition Profiling (for ABL-2, PI4Kiiiβ)
  • Assay Type: Hotspot kinase profiling assay was used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ABL-2 and other kinases [1].
  • Key Output: Measurement of kinase activity in the presence of varying concentrations of this compound to generate dose-response curves and calculate IC₅₀ values.
Antiviral Activity Assay (for hCov-OC43)
  • Cell Line: The hCov-OC43 beta-coronavirus was cultured in RD (Rhabdomyosarcoma) cells [1].
  • Key Output: The half-maximal effective concentration (EC₅₀) was calculated, which represents the concentration of this compound required to reduce viral replication or cytopathic effect by 50%.
Anti-inflammatory Cytokine Inhibition
  • Cell System: Human Peripheral Blood Mononuclear Cells (PBMC) were isolated and stimulated with Lipopolysaccharide (LPS) to induce a pro-inflammatory state [1].
  • Key Output: Levels of cytokines (IL-1β, IL-6, IL-8, Mip-1α, TNF-α) in the cell culture supernatant were measured, typically via ELISA or multiplex immunoassays, after treatment with this compound. The IC₅₀ values represent the concentration needed to reduce cytokine production by 50%.

Research Context and Future Directions

  • Overcoming Bioavailability Challenges: A recognized limitation of flavonoids like this compound is their poor bioavailability. Research suggests using smart nanoparticle drug delivery systems (e.g., nanoparticle drones) could enhance targeted delivery to disease sites, improve therapeutic efficacy, and overcome this barrier [1].
  • The Broader Promise of Flavonoids: this compound is part of a growing class of flavonoid-inspired phytomedicines being investigated for antiviral purposes. Their potential for "promiscuous" binding to multiple viral and host targets makes them attractive for combating complex pathogens [2] [3].

References

Caflanone cathepsin L inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Caflanone Bioactivity Profile

Target / Activity Assay Type IC₅₀ / EC₅₀ Value Experimental Context
Cathepsin L In vitro 3.28 µM Inhibition of enzyme activity [1] [2].
hCov-OC43 beta virus In vitro 0.42 µM Antiviral activity in rhabdomyosarcoma (RD) cells [1] [2].
ABL-2 In vitro (Kinase Profiling) 0.27 µM Inhibition of kinase activity [1] [2].
PI4Kiiiβ In vitro (Kinase Profiling) 0.136 µM Inhibition of kinase activity [1] [2].
TNF-α In vitro (Cytokine Assay) 8.7 µM Inhibition in LPS-stimulated human PBMCs [1] [2].
IL-6 In vitro (Cytokine Assay) 9.1 µM Inhibition in LPS-stimulated human PBMCs [1] [2].

Mechanism of Action and Significance

This compound's inhibition of Cathepsin L is significant because CTSL is a host protease that facilitates viral entry. For viruses like SARS-CoV-2, which can use the endosomal pathway, CTSL cleaves and activates the viral spike protein, enabling fusion with the host cell membrane [3]. Inhibiting this process blocks a key step in viral infection.

Research indicates this compound is a multi-target agent, inhibiting several key virus entry factors and inflammatory pathways simultaneously [1] [2]. This multi-target action is visually summarized in the following diagram:

G This compound This compound CTSL Cathepsin L (CTSL) This compound->CTSL ABL2 ABL-2 This compound->ABL2 PI4K PI4Kiiiβ This compound->PI4K AXL AXL-2 This compound->AXL Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) This compound->Cytokines ViralEntry Impaired Viral Entry CTSL->ViralEntry ABL2->ViralEntry ViralRepl Inhibited Viral Replication PI4K->ViralRepl AXL->ViralEntry Inflammation Reduced Inflammation Cytokines->Inflammation

Experimental Insights

The provided data primarily comes from established in vitro assays, which are the foundation for confirming biological activity [1] [2]. However, this also highlights a knowledge gap. The search results do not contain detailed experimental protocols specifically for the this compound-CTSL inhibition studies, such as buffer conditions or enzyme source.

To guide your research, here are standard methodologies used to characterize CTSL inhibitors:

  • Enzyme Kinetics Assays: Use a fluorogenic substrate to measure enzyme activity. The protocol involves incubating recombinant human CTSL with this compound across a range of concentrations, adding the substrate, and monitoring fluorescence over time to determine the IC₅₀ and inhibition mode (e.g., uncompetitive) [4].
  • Cell-Based Antiviral Assays: To confirm the functional consequence of CTSL inhibition, virus infection models like the one using hCov-OC43 in RD cells are employed. The EC₅₀ is calculated by measuring a reduction in viral replication in the presence of this compound [1] [2].
  • Molecular Docking and Dynamics Simulations: These in silico methods predict how this compound binds to the CTSL active site, helping to understand the interaction's stability and inform the design of more potent analogs [4].

Research Considerations

When evaluating this compound as a lead compound, consider these factors:

  • Promising Multi-Target Profile: Simultaneously targeting viral entry and host inflammation is a valuable therapeutic strategy [1] [2].
  • Challenge of Flavonoid Bioavailability: Like many flavonoids, this compound may have poor bioavailability. Proposed solutions include using smart nanoparticle drones for targeted pulmonary delivery to enhance efficacy and overcome delivery limitations [1] [2].

References

Caflanone PI4Kiiiβ inhibition pathway

Author: Smolecule Technical Support Team. Date: February 2026

PI4KIIIβ in Viral Replication

PI4KIIIβ is a key host factor that many positive-sense single-stranded RNA viruses hijack to replicate. These viruses use the kinase to create specialized replication compartments enriched with its product, Phosphatidylinositol 4-phosphate (PI4P). This PI4P-rich environment is crucial for viral replication and survival [1].

The diagram below illustrates how viruses exploit PI4KIIIβ and how inhibitors counter this process.

G Virus +ssRNA Virus HostFactor Host PI4KIIIβ Virus->HostFactor  Hijacks PI4P PI4P Production HostFactor->PI4P  Synthesizes MembWeb PI4P-Enriched Membranous Web PI4P->MembWeb  Creates Replication Viral Replication MembWeb->Replication  Facilitates Inhibitor PI4KIIIβ Inhibitor Inhibitor->HostFactor  Blocks

PI4KIIIβ Inhibitors and Quantitative Antiviral Data

Researchers have developed potent and selective PI4KIIIβ inhibitors to block this viral mechanism. The table below summarizes quantitative data for key inhibitors from the search results, demonstrating their potency and selectivity.

Compound ID/Name Target Antiviral Activity (EC₅₀, μM) Cytotoxicity (CC₅₀, μM) Selectivity Index (SI) Key Characteristics
7f PI4KIIIβ 0.0076 (hRV-A21) [1] >35 [1] >2793 (hRV-A21) [1] High selectivity (>1000-fold over PI3Ks), broad-spectrum activity against enteroviruses [1].
PIK-93 PI4KIIIβ & other PI3Ks 1.6 (hRV-A21) [1] 15.8 [1] 10 (hRV-A21) [1] Early inhibitor; high cross-reactivity with other lipid kinases [2] [1].
IN-9 / Compound B PI4KIIIβ Information not specified in search results Information not specified in search results Information not specified in search results >1000-fold selective over PI3Ks; used to study oncogene addiction in cancer [3].

Protocol for Assessing PI4KIIIβ Inhibitors

The search results describe a methodology for evaluating novel PI4KIIIβ inhibitors, which typically involves the following steps [1]:

  • High-Throughput Phenotypic Screening

    • Objective: To identify initial "hit" compounds with antiviral activity.
    • Method: Screen chemical libraries using a cytopathogenic effect (CPE) reduction assay in host cells (e.g., H1HeLa cells) infected with a target virus (e.g., human rhinovirus, hRV-B14).
    • Readout: The Effective Concentration (EC₅₀), which is the concentration required to achieve 50% protection of the virus-induced CPE, is calculated.
  • Cytotoxicity Assay

    • Objective: To determine the compound's toxicity to the host cells.
    • Method: Treat uninfected host cells with the compound and measure cell viability using a standard assay like MTT.
    • Readout: The Cytotoxic Concentration (CC₅₀), which is the concentration that causes 50% cell death, is calculated. This is used with the EC₅₀ to determine the Selectivity Index (SI = CC₅₀ / EC₅₀).
  • Kinase Inhibition Profiling

    • Objective: To confirm the compound's molecular target and assess selectivity.
    • Method: Use an in vitro kinase assay to test the compound's ability to inhibit PI4KIIIβ enzymatic activity directly. This is also tested against related kinases (e.g., PI4KIIIα, PI3Ks) to establish selectivity.
    • Readout: The Half-Maximal Inhibitory Concentration (IC₅₀) for PI4KIIIβ and other kinases.
  • Mechanism of Action Studies

    • Time-of-Drug-Addition Assay: To identify which stage of the viral life cycle (entry, replication, assembly) is inhibited.
    • Plaque Reduction Assay: To confirm the reduction in infectious viral progeny.
    • Viral Replicon Assay: To specifically demonstrate inhibition of viral RNA replication.

PI4KIIIβ in Cancer and Resistance Mechanisms

Beyond virology, PI4KIIIβ is a potential target in oncology. The chromosome 1q21.3 region encoding PI4KIIIβ is frequently amplified in cancers like lung adenocarcinoma (LUAD). Cancer cells with this amplification become "addicted" to PI4KIIIβ, as it is essential for generating Golgi-resident PI4P, which in turn drives the secretion of pro-survival proteins [3].

The diagram below illustrates this addiction and a discovered resistance mechanism.

G Subgraph1 1q-Amplified Cancer Cell PI4KB PI4KIIIβ (Amplified/Gene) Subgraph1->PI4KB GolgiPI4P Golgi-Resident PI4P PI4KB->GolgiPI4P  Synthesizes Secretion Pro-Survival Protein Secretion GolgiPI4P->Secretion  Promotes Viability Cell Viability & Survival Secretion->Viability  Sustains Inhibitor2 PI4KIIIβ Inhibitor Inhibitor2->PI4KB  Blocks Subgraph2 Drug-Tolerant Cell miR218 miR-218-5p Subgraph2->miR218 PI4K2A PI4KIIα Up-regulation miR218->PI4K2A  Down-regulates GolgiPI4P2 Golgi-Resident PI4P PI4K2A->GolgiPI4P2  Synthesizes Viability2 Cell Survival (Restored) GolgiPI4P2->Viability2

This research shows that while potent PI4KIIIβ inhibitors can be developed, their therapeutic application requires strategies to overcome inherent redundancy and adaptive resistance in cellular systems [3].

References

Caflanone cytokine storm inhibition IL-6 TNF-alpha

Author: Smolecule Technical Support Team. Date: February 2026

The Potential of Cannabis-Derived Flavonoids

Although Caflanone is not mentioned, the search results highlight that Cannabis sativa produces numerous compounds with significant therapeutic potential. The table below summarizes the key findings from the literature on the anti-inflammatory and antiviral properties of these compounds.

Compound / Substance Class Key Activities & Potential Mechanisms Relevant Pathogens / Conditions
Cannabinoids (e.g., CBD, CBG, THC) and extracts [1] Antimicrobial activity against resistant bacteria (e.g., MRSA); inhibition of biofilms and persister cells; suppression of viral entry by downregulating ACE2 and TMPRSS2 [1]. WHO priority pathogens (e.g., MRSA); SARS-CoV-2 [1]
Flavonoids (class of plant phenolics) [2] [3] [4] Immunomodulation; inhibition of inflammatory mediators (IL-6, TNF-α, IL-1β); inhibition of TLRs, NLRP3 inflammasome, and BRD4; activation of Nrf2; potential inhibition of viral proteases (3CLpro) and entry (ACE2) [2] [3] [4]. SARS-CoV-2; cytokine storm; chronic inflammatory diseases [2] [3] [4]

This body of research suggests that investigating specific, lesser-known flavonoids from cannabis, such as this compound, for cytokine storm inhibition is a scientifically valid and promising pursuit.

Experimental Pathways for Cytokine Storm Research

Based on the general mechanisms of flavonoids, here are key experimental approaches you could consider for evaluating this compound's efficacy. The diagram below outlines a potential workflow for in vitro and in vivo assessment.

G cluster_assays Key Assays cluster_targets Molecular Targets & Pathways Start This compound Testing InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo Assays Key Assays InVitro->Assays Primary human immune cells InVivo->Assays LPS-induced inflammation model Targets Molecular Targets Assays->Targets A1 ELISA / Multiplex Cytokine Analysis Assays->A1 A2 qPCR for mRNA expression Assays->A2 A3 Western Blot / Flow Cytometry for protein Assays->A3 A4 Cell viability assays (e.g., MTT) Assays->A4 T1 Cytokine Levels (TNF-α, IL-6, IL-1β) Targets->T1 T2 NF-κB Signaling Pathway Targets->T2 T3 NLRP3 Inflammasome Activation Targets->T3 T4 ACE2 / TMPRSS2 Expression Targets->T4

Proposed workflow for evaluating this compound's anti-cytokine storm activity

  • In Vitro Model Establishment: Use LPS (lipopolysaccharide)-stimulated human immune cells to mimic the cytokine storm. Primary human monocytes or macrophages are highly relevant for this purpose [5]. A standard protocol involves priming cells with LPS (e.g., 100 ng/mL) for several hours to induce pro-inflammatory cytokine production [5].

  • Key Metrics and Assays: The primary readouts would be the levels of critical cytokines. As reviewed, the cytokine storm in severe COVID-19 is characterized by elevated IL-6, TNF-α, and IL-1β [3]. These can be quantified using ELISA or multiplex immunoassays from cell culture supernatants [5] [6]. Furthermore, mRNA levels of these cytokines can be assessed via qPCR [6] [7].

  • Investigation of Mechanism of Action (MoA): Flavonoids are known to act on multiple signaling pathways. Your research on this compound should investigate its effect on:

    • The NF-κB pathway, a central regulator of inflammatory cytokine production [6].
    • The NLRP3 inflammasome, which is crucial for the maturation of IL-1β [5].
    • The ACE2 receptor and TMPRSS2 protease, which are critical for SARS-CoV-2 cell entry [1] [3].
  • In Vivo Validation: For translational relevance, an in vivo model is essential. A commonly used model is LPS-induced systemic inflammation in mice [7]. Outcomes would include measuring the same cytokines in serum or tissues (e.g., lung) and assessing lung damage, a critical complication of cytokine storm [2] [3].

References

Comprehensive Technical Analysis of Caflanone's Interaction with the ACE2 Receptor: In Silico Docking Studies and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The emergence of SARS-CoV-2 in 2019 triggered an unprecedented global effort to identify therapeutic compounds capable of disrupting the viral lifecycle. Angiotensin-converting enzyme 2 (ACE2) has been identified as the primary cellular receptor that facilitates SARS-CoV-2 entry through its interaction with the viral spike protein's receptor-binding domain (RBD). This interaction has made ACE2 a promising therapeutic target for preventing viral entry and infection. Among the investigated compounds, caflanone (FBL-03G), a flavonoid-based phytomedicine, has demonstrated significant potential in preliminary studies. Flavonoids represent a class of polyphenolic compounds widely distributed in plants that have shown various biological activities, including antiviral effects. Their ability to potentially inhibit protein-protein interactions, combined with their favorable safety profiles, makes them attractive candidates for COVID-19 therapeutics [1] [2].

This technical guide provides a comprehensive analysis of this compound's interaction with the ACE2 receptor based on current in silico docking studies, with the aim of supporting ongoing drug discovery efforts. We present detailed methodological protocols, quantitative binding data, and visualization of key interaction pathways to facilitate further investigation by researchers and drug development professionals. The structural basis of SARS-CoV-2's interaction with ACE2 has been elucidated through crystallographic studies showing that the viral spike protein RBD binds to the extracellular peptidase domain of ACE2 with high affinity, forming a large buried surface area of approximately 1,687 Ų [3]. This interaction interface represents the key region targeted by this compound and other inhibitory compounds in silico.

This compound Docking Data and Binding Analysis

Quantitative Binding Parameters

In silico docking studies have revealed that this compound exhibits favorable binding characteristics to the ACE2 receptor, potentially disrupting its interaction with the SARS-CoV-2 spike protein. The binding energy calculations indicate strong affinity for the receptor, with comparative analyses showing performance comparable or superior to other investigated compounds [1].

Table 1: Binding Parameters of this compound and Reference Compounds at ACE2 Receptor

Compound Binding Energy (kcal/mol) Key Interactions Comparison to Chloroquine
This compound - Multiple favorable interactions with Glu375, Glu402, Phe274, Arg273 Binds equally or more effectively
Chloroquine - Pie-cation interaction with His374, pie stacking with Thr371, salt bridge with Glu406 Reference compound
Cinnamic acid -5.20 Strong binding affinity to active site -
Thymoquinone -4.71 Strong binding affinity to active site -
Andrographolide -4.00 Strong binding affinity to active site -

The binding pose analysis indicates that this compound interacts within the catalytic site of ACE2, forming multiple favorable interactions with key residues including Glu375, Glu402 (which coordinates with zinc), Phe274, and Arg273 [1]. These interactions are significant as they occur in regions critical for the SARS-CoV-2 RBD binding, suggesting a potential mechanism for disrupting the viral-receptor interaction. The structurally diverse nature of this compound appears to contribute to its binding versatility within the ACE2 active site.

Broader Bioactivity Profile

Beyond its interaction with ACE2, this compound demonstrates a multifaceted antiviral profile through inhibition of various virus entry factors and pathways. In vitro studies have quantified this activity across multiple targets, as summarized in Table 2 below:

Table 2: In Vitro Bioactivity Profile of this compound Against Viral Entry Factors

Target EC₅₀/IC₅₀ (µM) Biological Significance
hCov-OC43 beta virus 0.42 Direct antiviral activity against coronavirus
ABL-2 0.27 Kinase involved in viral entry
AXL <5.0 Facilitates mother-to-fetus transmission of coronavirus
Cathepsin L 3.28 Host protease involved in viral entry
IL-1β 2.4 Proinflammatory cytokine inhibition
IL-6 9.1 Proinflammatory cytokine inhibition
IL-8 9.9 Proinflammatory cytokine inhibition
Mip-1α 8.9 Chemokine inhibition
TNF-α 8.7 Proinflammatory cytokine inhibition
CK2a2 0.038 Kinase inhibition
JAK2 1.85 Kinase involved in signaling pathway
MNK2 0.549 Kinase inhibition
PI4Kiiiβ 0.136 Kinase involved in viral replication

This broad bioactivity profile suggests that this compound's potential antiviral effects extend beyond ACE2 binding to include modulation of host factors essential for viral entry and replication, as well as anti-inflammatory properties that may mitigate the cytokine storm associated with severe COVID-19 [1]. The inhibition of AXL is particularly noteworthy as this receptor tyrosine kinase has been implicated in facilitating mother-to-fetus transmission of coronavirus [1].

Experimental Protocols and Methodologies

Molecular Docking Workflow

The molecular docking protocols for evaluating this compound-ACE2 interactions follow standardized in silico procedures that can be replicated for similar investigations:

  • Protein Preparation: The 3D structure of the ACE2 receptor (PDB ID) is obtained from the Protein Data Bank. All bound ligands, ions, and solvent molecules are manually removed from the protein structure. Hydrogen atoms are added, and the structure is parameterized using tools like AutoDock Tools [4].

  • Ligand Preparation: The 3D structure of this compound is constructed or obtained from chemical databases such as TCMSP, Drug Bank, or ZINC. The structure is energy-minimized, and Gasteiger charges are assigned. Rotatable bonds are defined to allow for conformational flexibility during docking [5] [4].

  • Grid Generation: A grid box is defined encompassing the ACE2 catalytic site and other potential binding regions. The grid dimensions and spacing are optimized to ensure comprehensive sampling of the binding site [5].

  • Docking Simulation: Molecular docking is performed using AutoDock Vina or similar software. Multiple runs are conducted to generate diverse binding poses. The Lamarckian genetic algorithm is typically employed for conformational sampling [5] [4].

  • Pose Analysis and Scoring: Resulting poses are clustered based on root-mean-square deviation (RMSD) and ranked according to binding affinity scores. The most favorable poses are selected for further analysis of interaction patterns [4].

  • Validation: The docking protocol is validated by redocking known ligands and comparing the reproduced binding mode with experimental structures [5].

Molecular Dynamics Simulations

To complement docking studies and assess the stability of this compound-ACE2 complexes, molecular dynamics (MD) simulations are recommended:

  • System Preparation: The this compound-ACE2 complex is solvated in a water box with appropriate ions to simulate physiological conditions.

  • Equilibration: The system is gradually heated to 310K and equilibrated under constant temperature and pressure conditions.

  • Production Run: Extended MD simulations (typically 100-200 ns) are performed using software such as Desmond to evaluate conformational stability.

  • Trajectory Analysis: The RMSD, root-mean-square fluctuation (RMSF), hydrogen bonding patterns, and interaction energies are analyzed throughout the simulation trajectory [5].

These simulations help confirm that this compound can maintain stable interactions with the ACE2 receptor binding site without significant conformational changes that would compromise binding [5].

ADMET and Drug-Likeness Prediction

For comprehensive compound evaluation, in silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties should be incorporated:

  • Bioavailability Assessment: Key parameters including gastrointestinal absorption, blood-brain barrier penetration, and CYP450 enzyme interactions are predicted.

  • Drug-Likeness Evaluation: Compliance with established rules such as Lipinski's Rule of Five is determined to assess potential oral bioavailability [4].

  • Toxicity Profiling: Potential toxicities are predicted through computational models analyzing structural alerts [4].

These analyses provide preliminary indication of this compound's pharmacological potential and safety profile before advancing to more resource-intensive experimental stages.

Biological Context: ACE2 Structure and Viral Entry Mechanism

ACE2 Structural Features

ACE2 is a type I transmembrane protein consisting of 805 amino acids with a single extracellular enzymatic domain, a transmembrane helix, and a short intracellular segment. The extracellular domain contains a zinc-binding motif (HEXXH) characteristic of metalloproteases, with the catalytic zinc ion coordinated by His374, His378, and Glu402 [6]. The enzyme functions as a carboxypeptidase, cleaving a single residue from peptide substrates such as angiotensin II. Structural studies have revealed that the N-terminal helix of ACE2 (residues 19-102) forms the primary interface for SARS-CoV-2 spike protein binding, with the receptor-binding motif of the virus cradled within this region [3].

ACE2 is widely expressed throughout the human body, with highest expression in the small intestine, testis, kidneys, heart, thyroid, and adipose tissue. Moderate expression levels are found in the lungs, colon, liver, bladder, and adrenal gland, while lowest expression occurs in blood, spleen, bone marrow, brain, blood vessels, and muscle [7]. This distribution pattern correlates with the extrapulmonary manifestations of COVID-19 and suggests that SARS-CoV-2 may infect tissues beyond the respiratory system.

SARS-CoV-2 Entry Pathway

The mechanism of SARS-CoV-2 cellular entry provides context for understanding this compound's potential inhibitory role:

SARS_CoV_2_Entry A Viral Spike Protein (S Glycoprotein) B ACE2 Receptor A->B Binding C Priming by Host Proteases (TMPRSS2, Furin) B->C Activation D Endocytic Pathway C->D Clathrin-Mediated Endocytosis E Membrane Fusion D->E pH-Dependent Fusion F Viral RNA Release E->F Genome Release G Viral Replication F->G

SARS-CoV-2 utilizes a multi-step entry mechanism that can be inhibited at multiple points.

The spike protein of SARS-CoV-2 is a homotrimeric glycoprotein consisting of S1 and S2 subunits. The S1 subunit contains the receptor-binding domain (RBD) that specifically recognizes ACE2, while the S2 subunit mediates membrane fusion. Upon binding to ACE2, the spike protein is primed by host proteases including TMPRSS2 and furin, which cleave the protein at specific sites to activate the fusion machinery [6]. The virus then enters cells primarily through clathrin-mediated endocytosis, a pH-dependent process that leads to fusion of viral and endosomal membranes and release of the viral genome into the cytoplasm [6].

Visualization of Experimental Workflow

The comprehensive methodology for evaluating this compound's interaction with ACE2 and its therapeutic potential can be visualized as follows:

Experimental_Workflow A Structure Acquisition B Molecular Docking A->B Protein & Ligand Preparation C Binding Analysis B->C Pose Generation & Scoring D Dynamics Simulation C->D Stability Assessment E ADMET Prediction D->E Pharmacokinetic Profiling F In Vitro Validation E->F Biological Testing G Smart Formulation F->G Delivery Optimization

Integrated workflow for evaluating this compound-ACE2 interactions and therapeutic potential.

This workflow illustrates the multi-stage approach required for comprehensive compound evaluation, beginning with computational predictions and progressing through experimental validation stages. The process emphasizes the importance of integrating multiple methodological approaches to establish a robust understanding of compound activity and potential therapeutic utility.

Research Implications and Future Directions

The in silico evidence supporting this compound's interaction with ACE2 and inhibition of viral entry factors provides a compelling rationale for further investigation. The convergence of computational predictions across multiple studies strengthens the case for advancing this compound to experimental validation stages. However, several research gaps and challenges remain to be addressed.

Bioavailability Enhancement Strategies

A significant challenge for flavonoid-based therapeutics like this compound is their typically poor oral bioavailability, which can limit therapeutic efficacy. To address this limitation, innovative drug delivery approaches have been proposed:

  • Smart Nanoparticle Systems: Specially engineered nanoparticles, termed "nanodrones," can be designed to encapsulate this compound and enhance its delivery to target tissues. These systems can be functionalized with targeting moieties to direct them specifically to ACE2-expressing tissues or pulmonary sites of infection [1].

  • Pulmonary Delivery Route: Inhalable formulations offer the advantage of direct delivery to the respiratory system, which is the primary site of SARS-CoV-2 infection. This approach could potentially increase local drug concentrations while minimizing systemic exposure and side effects [1].

  • Image-Guided Targeting: Incorporating contrast agents within nanoparticle formulations could allow for non-invasive monitoring of drug distribution using techniques such as computed tomography (CT) or magnetic resonance imaging (MRI) [1].

These advanced delivery strategies represent promising approaches to overcome the pharmacokinetic limitations associated with flavonoid compounds and maximize their therapeutic potential.

Research Recommendations

Based on the current state of evidence, the following research priorities are recommended:

  • Experimental Validation: Conduct in vitro assays to confirm this compound's ability to inhibit SARS-CoV-2 spike protein binding to ACE2-expressing cells.

  • Animal Efficacy Studies: Evaluate therapeutic potential in appropriate animal models of COVID-19, with particular focus on pulmonary delivery routes.

  • Combination Therapy Exploration: Investigate potential synergistic effects between this compound and other antiviral agents with complementary mechanisms of action.

  • Structural Optimization: Employ medicinal chemistry approaches to derivatize this compound for enhanced potency and improved pharmacokinetic properties.

  • Safety Profiling: Conduct comprehensive toxicological assessments to establish therapeutic index and identify potential adverse effects.

The multifaceted bioactivity profile of this compound, encompassing both potential ACE2 binding and inhibition of various host factors essential for viral entry, positions it as a promising candidate for further development as a COVID-19 therapeutic. Its dual mechanism of action—potentially blocking viral entry directly while also modulating host inflammatory responses—may provide particular therapeutic advantage in addressing both viral replication and the immunopathology of severe COVID-19.

Conclusion

References

Comprehensive Application Notes and Protocols: Caflanone-Loaded Smart Nanoparticle Drones for Enhanced Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The development of smart nanotherapeutic platforms represents a paradigm shift in oncology treatment, combining targeted delivery, controlled release, and therapeutic synergy. This document details the formulation, characterization, and experimental protocols for a multifunctional nanoparticle system engineered for delivery of Caflanone, a natural flavonoid with demonstrated anticancer properties. These "nanoparticle drones" combine the radiosensitizing properties of gold nanoparticles with the therapeutic benefits of this compound in a lipo-polymeric hybrid system, creating a platform capable of radiation-triggered drug release and image-guided therapy. The system addresses key challenges in cancer treatment by maximizing therapeutic efficacy at tumor sites while minimizing systemic exposure and off-target effects through spatiotemporal control of drug release [1].

This compound (C₂₁H₂₀O₆, MW: 368.39 g/mol) is a flavonoid compound provided by Flavocure Biotech Inc. that has shown promising anticancer activity but faces delivery challenges common to many natural compounds, including poor solubility, limited bioavailability, and non-specific distribution [1] [2]. The smart nanoparticle platform described herein overcomes these limitations through a three-in-one approach: (1) serving as a radiosensitizer to enhance radiation therapy, (2) providing radiation-triggered drug release specifically at tumor sites, and (3) functioning as an X-ray/CT contrast agent for imaging and treatment guidance [1]. This combination of therapeutic and diagnostic capabilities positions these nanoparticles as advanced theranostic agents suitable for precision medicine applications in oncology.

Formulation and Materials

Materials and Reagents

Table 1: Key materials and components for nanoparticle formulation

Material Type Specific Compounds Supplier Purpose/Function
Lipid Component 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na) Avanti Polar Lipids Structural lipid for liposome formation
Polymers Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP) Millipore Sigma Hydrogel formation and stability
Gold Coating Hydrogen Tetrachloroaurate(III) (HAuCl₄·3H₂O) Millipore Sigma Gold shell precursor for radiosensitization
Reducing Agent Ascorbic acid Millipore Sigma Reduces gold salt to elemental gold
Therapeutic Payload This compound (FBL-03G) Flavocure Biotech Inc. Anti-cancer agent
Crosslinker Calcium chloride (CaCl₂) Millipore Sigma Ionic crosslinking for hydrogel stability
Cell Culture DMEM, RPMI, Calf Serum ATCC Cell maintenance and assays
Assessment MTT, FDA, DCFHDA, Propidium Iodide Millipore Sigma Viability and mechanistic assays
Nanoparticle Composition and Variants

Table 2: Nanoparticle formulations and their characteristics

Formulation ID Core Composition Gold Coating Drug Load Key Characteristics
PDPC NPs Liposome (DOPS) + PEG/PVP hydrogel None This compound (varies) Biocompatible core vehicle
PAu5 NPs Liposome (DOPS) + PEG/PVP hydrogel 5 mM HAuCl₄ This compound (varies) Low gold coating
PAu10 NPs Liposome (DOPS) + PEG/PVP hydrogel 10 mM HAuCl₄ This compound (varies) Medium gold coating
PAu15 NPs Liposome (DOPS) + PEG/PVP hydrogel 15 mM HAuCl₄ This compound (varies) High gold coating (optimal)
PAu20 NPs Liposome (DOPS) + PEG/PVP hydrogel 20 mM HAuCl₄ This compound (varies) Very high gold coating

The lipo-polymeric hybrid system combines the biocompatibility of liposomal structures with the stability and controlled release properties of polymeric hydrogels. The gold coating provides multiple functionalities: enhanced radiosensitization through high-Z material properties, radiation-triggered drug release capabilities, and CT contrast enhancement for imaging applications [1] [3]. The optimal gold concentration (PAu15) was determined through systematic evaluation of radiosensitization efficiency and drug release characteristics [1].

Experimental Protocols

Synthesis of this compound-Loaded Smart Nanoparticle Drones
3.1.1 Preparation of Drug-Loaded Liposomes
  • Step 1: Dissolve 10 mg of DOPS-Na lipid in chloroform in a round-bottom flask along with 2 mg this compound for drug-loaded formulations.
  • Step 2: Create a thin lipid film using rotary evaporation at 40°C for 30 minutes until complete solvent removal.
  • Step 3: Hydrate the lipid film with 1 mL of phosphate buffer (pH 7.0) with vigorous vortexing at 60°C for 10 minutes to form multilamellar vesicles.
  • Step 4: Sonicate the liposome suspension using a probe sonicator (3 mm tip) at 40% amplitude for 5 minutes (30 seconds on/off cycles) in an ice bath to form small unilamellar vesicles.
  • Step 5: Filter the liposome suspension through a 0.2 μm polycarbonate membrane to control size distribution. Store at 4°C until use [1].
3.1.2 Formation of Lipo-Polymeric Hybrid Nanoparticles
  • Step 1: Prepare separate solutions of PEG (1.98 g in 10 mL Milli-Q water) and PVP (0.52 g in 10 mL Milli-Q water).
  • Step 2: Add 1 mL of drug-loaded liposomes (10 mg/mL) to the PEG solution under constant magnetic stirring at 500 rpm.
  • Step 3: Inject the PEG-liposome mixture into the PVP solution under continuous stirring.
  • Step 4: Add 100 mM calcium chloride solution dropwise (50 μL每分钟) to initiate ionic crosslinking.
  • Step 5: Continue stirring at room temperature for 1 hour to allow complete nanoparticle formation.
  • Step 6: Centrifuge at 14,000 × g for 20 minutes to recover nanoparticles. Wash twice with buffer solution (1 mM CaCl₂, 150 mM NaCl) to remove unencapsulated drug and polymers [1].
3.1.3 Gold Coating via Chemical Reduction
  • Step 1: Resuspend 20 mg of PDPC nanoparticles in 10 mL of deionized water.
  • Step 2: Add HAuCl₄·3H₂O at varying concentrations (5-20 mM) corresponding to the desired PAu formulation while stirring.
  • Step 3: Add 10 mM ascorbic acid dropwise to initiate reduction. The solution will transition from yellow to colorless and gradually to dark brown, indicating gold nanoparticle formation.
  • Step 4: Continue stirring for 2 hours to ensure complete reduction and coating.
  • Step 5: Purify gold-coated nanoparticles (PAu NPs) by centrifugation at 15,000 × g for 25 minutes. Resuspend in storage buffer and store at 4°C protected from light [1].
Characterization and Quality Control
3.2.1 Physicochemical Characterization
  • Size and Zeta Potential: Dilute nanoparticles 1:100 in distilled water and measure using dynamic light scattering (Malvern Nano ZS). Perform triplicate measurements at 25°C. Acceptable criteria: PDI < 0.3, zeta potential > |±20| mV for colloidal stability.
  • Morphology Analysis: Deposit nanoparticle suspension on Formvar-coated copper grids, stain with 2% uranyl acetate, and image using Transmission Electron Microscopy (Hitachi 7600 TEM) at 80 kV.
  • Drug Loading Efficiency: Lyse 1 mg nanoparticles in 1 mL of 0.1% Triton X-100. Measure this compound content using HPLC (C18 column, mobile phase: acetonitrile:water 70:30, flow rate: 1 mL/min, detection: 340 nm). Calculate encapsulation efficiency = (Actual loading/Theoretical loading) × 100%.
  • Gold Coating Thickness: Measure using TEM imaging and ImageJ analysis of 100 individual nanoparticles per formulation. Report mean ± standard deviation [1].
3.2.2 In Vitro Drug Release Kinetics
  • Step 1: Place 5 mg of this compound-loaded PAu15 nanoparticles in dialysis bags (MWCO 12-14 kDa).
  • Step 2: Immerse in 50 mL phosphate buffer (pH 7.4) with 0.1% Tween 80 to maintain sink conditions.
  • Step 3: irradiate samples with X-ray (220 kVp, 13 mA) at time points 2, 6, and 12 hours using a Small Animal Radiation Research Platform (SARRP, Xstrahl Inc.).
  • Step 4: Collect 1 mL aliquots at predetermined time points (0, 1, 2, 4, 8, 12, 24, 48 hours) and replace with fresh medium.
  • Step 5: Quantify this compound release using HPLC as described above. Compare release profiles with and without radiation exposure [1].
Biological Evaluation Protocols
3.3.1 In Vitro Cytotoxicity and Combination Studies
  • Cell Lines: Human breast cancer (MCF-7), pancreatic cancer (MIA PaCa-2), and glioblastoma (U87) cell lines. Maintain in appropriate media (DMEM/RPMI with 10% calf serum) at 37°C, 5% CO₂.
  • Treatment Groups: (1) Untreated control, (2) Free this compound, (3) Blank PAu15 nanoparticles, (4) this compound-loaded PAu15 nanoparticles, (5) Radiation alone (2 Gy), (6) Radiation + Free this compound, (7) Radiation + Blank PAu15 nanoparticles, (8) Radiation + this compound-loaded PAu15 nanoparticles.
  • MTT Assay Protocol: Seed cells in 96-well plates (5 × 10³ cells/well). After 24 hours, apply treatments for 48 hours. Add MTT reagent (0.5 mg/mL) and incubate 4 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm. Calculate cell viability relative to untreated controls. Statistical significance determined by ANOVA with post-hoc testing (p < 0.05 considered significant) [1].
3.3.2 Clonogenic Survival Assay
  • Step 1: Seed appropriate cell numbers (200-1000 cells/well) in 6-well plates based on expected survival.
  • Step 2: After 24 hours, treat with IC₂₀ concentration of formulations for 24 hours.
  • Step 3: irradiate plates with X-ray doses (0, 2, 4, 6, 8 Gy) using MultiRad 225 irradiator (225 kVp, 17 mA).
  • Step 4: Incubate for 10-14 days until visible colonies form (>50 cells).
  • Step 5: Fix with methanol, stain with crystal violet, and count colonies automatically (Scan 4000 colony counter).
  • Step 6: Calculate surviving fractions and plot radiation dose-response curves [1].
3.3.3 In Vivo Therapeutic Efficacy in Tumor-Bearing Mice
  • Animal Model: Female BALB/c mice (6-8 weeks) with breast tumor xenografts (EMT-6 cells).
  • Dosing Groups: (n=8 per group) (1) Untreated control, (2) Free this compound (5 mg/kg), (3) Blank PAu15 nanoparticles, (4) this compound-loaded PAu15 nanoparticles (5 mg/kg equivalent), (5) Radiation alone (4 Gy × 3 fractions), (6) Radiation + Free this compound, (7) Radiation + this compound-loaded PAu15 nanoparticles.
  • Administration: Inject nanoparticles intravenously via tail vein (for systemic distribution) or intratumorally (for localized delivery) at days 0, 3, and 6.
  • Radiation Protocol: Adminstrate X-ray radiation (220 kVp, 13 mA) using SARRP platform 24 hours post-injection. Apply 4 Gy fractions to tumors with image guidance while shielding surrounding tissues.
  • Tumor Monitoring: Measure tumor dimensions every 2-3 days using calipers. Calculate volume = (length × width²)/2.
  • CT Imaging: Anesthetize mice and perform CT imaging (Nanoscan PET/CT, Mediso) at 0, 24, and 72 hours post-injection to track nanoparticle distribution.
  • Histopathology: At endpoint, collect tumors and major organs for H&E staining and histological analysis. Assess tumor cell necrosis, apoptosis, and organ toxicity [1].

Pathway Diagrams

The following diagrams visualize the key mechanistic pathways and experimental workflows for this compound-loaded smart nanoparticle drones:

caflanone_nanoparticle cluster_0 Nanoparticle Mechanism of Action NP This compound-Loaded Gold-Coated Nanoparticle Target Tumor Targeting (EPR Effect + Potential Ligands) NP->Target Imaging CT Contrast Enhancement NP->Imaging Internalize Cellular Internalization Target->Internalize RadSens Radiosensitization (Enhanced ROS Production) Internalize->RadSens DrugRelease Radiation-Triggered Drug Release Internalize->DrugRelease Radiation X-ray Radiation Radiation->RadSens Radiation->DrugRelease Apoptosis Cancer Cell Apoptosis RadSens->Apoptosis DrugRelease->Apoptosis

Figure 1: Mechanism of action for this compound-loaded smart nanoparticle drones showing the multi-step process from tumor targeting to combined therapeutic effects

workflow cluster_1 Experimental Workflow Pipeline Synthesis Nanoparticle Synthesis (Liposome + Polymer + Gold Coating) Charac Physicochemical Characterization Synthesis->Charac DrugLoad Drug Loading & Release Profiling Charac->DrugLoad InVitro In Vitro Studies (Cytotoxicity + Radiosensitization) DrugLoad->InVitro InVivo In Vivo Evaluation (Efficacy + Biodistribution) InVitro->InVivo Imaging CT Imaging & Therapeutic Monitoring InVivo->Imaging Analysis Data Analysis & Mechanistic Studies Imaging->Analysis

Figure 2: Experimental workflow pipeline showing sequential steps from nanoparticle development through preclinical evaluation

Discussion and Interpretation

Key Findings and Results Interpretation

The multifunctional nanoparticle system described in these application notes demonstrates significant advantages over conventional drug delivery approaches. Experimental results from in vitro studies show marked enhancement in therapeutic efficacy against multiple cancer types when combining this compound-loaded nanoparticles with radiation therapy. Statistical analysis revealed significant improvements in cancer cell killing for breast cancer (p = 0.0002), pancreatic cancer (p < 0.0001), and glioblastoma (p < 0.0001) compared to single modality treatments or free drug administration [1].

The radiation-triggered drug release capability represents a critical advancement in spatiotemporal control of therapeutic delivery. Upon X-ray exposure, the gold coating facilitates electron emission through the photoelectric effect, leading to both enhanced radiation damage and controlled payload release specifically at irradiated sites. This dual functionality enables precision targeting of therapeutic effects, particularly important for minimizing damage to healthy tissues surrounding tumors [1] [4]. The three-in-one functionality (radiosensitization, triggered release, and imaging contrast) creates a comprehensive theranostic platform that addresses multiple challenges in cancer therapy simultaneously.

Therapeutic Implications and Mechanism

This compound, as a flavonoid compound, exhibits multiple mechanisms of action that complement radiation therapy. Flavonoids are known to modulate inflammatory pathways, inhibit pro-inflammatory cytokine production, and regulate NF-κB signaling [5] [6]. When combined with radiation-induced cytotoxicity and the radiosensitizing effects of gold nanoparticles, this creates a multi-mechanistic approach that attacks cancer cells through complementary pathways, potentially overcoming resistance mechanisms that limit conventional therapies.

The biodistribution advantages of nanoparticle-mediated delivery are particularly evident in inhalation administration for lung cancers, where studies show 3.5-14.6 times higher nanoparticle concentrations compared to intravenous administration [4]. This delivery route takes advantage of the enhanced permeability and retention (EPR) effect in tumors while potentially reducing systemic exposure and associated side effects. The demonstrated utility as a CT contrast agent further enhances the clinical applicability by enabling real-time treatment monitoring and potential for image-guided radiation therapy planning [1].

Future Directions and Optimization

While the current platform shows significant promise, several areas merit further investigation for clinical translation:

  • Ligand Functionalization: Incorporation of tumor-specific targeting ligands (e.g., RGD peptides, folate, transferrin) could further enhance tumor selectivity and cellular uptake.
  • Combination Therapies: Exploring synergies with immunotherapeutic agents could leverage the potential of this compound to modulate inflammatory responses within the tumor microenvironment.
  • Dosing Optimization: Further studies to determine optimal sequencing of radiation and drug administration, as well as fractionation schemes for clinical translation.
  • Scale-up Manufacturing: Development of GMP-compliant manufacturing processes to ensure batch-to-batch consistency and meet regulatory requirements.

Conclusion

The this compound-loaded smart nanoparticle drone system represents a significant advancement in cancer nanomedicine, successfully integrating multiple therapeutic and diagnostic functions into a single platform. The detailed protocols and application notes provided herein offer researchers a comprehensive framework for replicating and building upon this technology. The three-in-one functionality—combining radiosensitization, radiation-triggered drug release, and imaging capabilities—addresses critical challenges in oncology by enhancing therapeutic efficacy while reducing off-target effects through spatiotemporal control.

The robust experimental results across multiple cancer cell lines and in vivo models demonstrate the platform's potential for clinical translation. Future work should focus on targeted formulations for specific cancer types, exploration of combination therapies, and advancement toward clinical trials to realize the full potential of this smart nanotherapeutic approach. As precision medicine continues to evolve, such multifunctional platforms will play an increasingly important role in developing personalized, effective cancer treatments with improved safety profiles.

References

Comprehensive Application Notes and Protocols: Caflanone-Loaded Radiation-Triggered Nanoplatform for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the Application Notes and Protocols.

Technology Overview

The Caflanone radiation-triggered drug release system represents a cutting-edge approach in cancer nanomedicine that synergistically combines radiotherapy and chemotherapy through a single multifunctional platform. This innovative system utilizes lipo-polymeric hybrid nanoparticles coated with gold to achieve three distinct functionalities: radiosensitization, radiation-triggered drug release, and image guidance capabilities [1]. The platform specifically addresses key challenges in oncology treatment by enabling spatiotemporal control of therapeutic intervention while providing simultaneous therapeutic and diagnostic functions—a characteristic of true theranostic systems [1] [2].

The system leverages the natural compound this compound (also known as FBL-03G), a flavonoid derivative with demonstrated anti-cancer activity against multiple tumor types [1] [3]. By encapsulating this plant-derived therapeutic agent within a radiation-responsive nanocarrier, the platform maintains the drug in a biologically inert state until precisely activated at the tumor site using external X-ray radiation [1]. This approach significantly enhances therapeutic specificity while minimizing off-target effects common to conventional chemotherapy. The incorporation of gold nanoparticles as a surface coating provides additional advantages for radiation therapy, including enhanced radiosensitization through increased secondary electron production and superior imaging capabilities for treatment monitoring [1].

Formulation Specifications

Nanoparticle Composition and Characteristics

The this compound radiation-triggered delivery system consists of a sophisticated hybrid architecture that integrates multiple functional components. The core formulation comprises lipo-polymeric hybrid nanoparticles synthesized using a modified hydrogel isolation technique, which are subsequently coated with gold through an in-situ reduction process [1]. This specific design capitalizes on the biocompatibility of the lipo-polymeric system for efficient drug loading while utilizing the unique physicochemical properties of gold for enhanced radiation response and imaging capabilities.

Table 1: Nanoparticle Composition and Functional Components

Component Chemical Name Function Concentration/ Ratio
Lipid Component 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na) Structural framework for nanoparticle formation 10 mg/mL in initial liposome preparation
Polymeric Matrix Polyethylene glycol (PEG) and Polyvinylpyrrolidone (PVP) Hydrogel formation, stability, and biocompatibility 1.98 g PEG + 0.52 g PVP in synthesis
Cross-linking Agent Calcium chloride (CaCl₂) Ionic cross-linking for structural integrity 100 mM solution
Radiosensitizer Gold (from HAuCl₄·3H₂O) Radiation enhancement, triggered release, and CT contrast Varying concentrations (5-20 mM) for optimization
Therapeutic Payload This compound (FBL-03G) Anti-cancer activity Loaded during liposome preparation
Reducing Agent Ascorbic acid Gold coating formation 10 mM solution

The gold coating is a critical functional element that enables the radiation-triggered drug release mechanism. Through systematic optimization, researchers have developed formulations with varying gold concentrations designated as PAu5, PAu10, PAu15, and PAu20 nanoparticles, corresponding to the concentration of chloroauric acid used during synthesis [1]. This gradation allows for tuning of the radiation response properties based on specific therapeutic requirements.

Physicochemical Characterization

Rigorous characterization of the nanoparticle system is essential for ensuring reproducible performance and therapeutic efficacy. The synthesized nanoparticles exhibit well-defined physical properties that make them ideally suited for drug delivery applications.

Table 2: Nanoparticle Characterization Parameters

Parameter Specification Measurement Method
Size Distribution Nanoscale range (specific size dependent on gold coating thickness) Dynamic Light Scattering (Malvern Nano ZS)
Surface Charge Negative zeta potential (exact value dependent on formulation) Zeta Potential Analysis (Malvern Nano ZS)
Morphology Spherical core-shell structure Transmission Electron Microscopy (Hitachi 7600 TEM)
Elemental Composition Confirmed presence of gold coating SEM-EDS (JEOL IT700HR)
Drug Loading Efficiency High encapsulation of this compound UV-Vis Spectrophotometry
Radiation Response Triggered drug release upon X-ray exposure In vitro release studies with X-ray irradiation

The multifunctional capabilities of this nanoplatform have been rigorously validated through both in vitro and in vivo studies. The system demonstrates significant therapeutic efficacy against multiple cancer types, including breast cancer (p = 0.0002), pancreatic cancer (p < 0.0001), and glioblastoma (p < 0.0001) when used in combination with radiation therapy [1]. Additionally, the platform serves as an effective X-ray/CT contrast agent, enabling real-time monitoring of drug distribution and accumulation—a critical feature for treatment planning and response assessment [1].

Synthesis Protocol

Preparation of Drug-Loaded Liposomal Core

The synthesis of the radiation-triggered drug delivery system begins with the preparation of this compound-loaded liposomes using the thin film hydration technique [1]. This established method ensures high encapsulation efficiency and uniform distribution of the therapeutic agent within the lipid matrix.

  • Step 1: Lipid Dissolution - Weigh 10 mg of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na) and dissolve in an appropriate organic solvent (chloroform:methanol, 3:1 v/v) in a round-bottom flask. Add 2 mg of this compound (FBL-03G) to the lipid solution to achieve a drug-to-lipid ratio of 1:5 [1].

  • Step 2: Thin Film Formation - Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at 40°C to form a thin, uniform lipid-drug film on the inner wall of the flask. Maintain rotation for 30 minutes after apparent dryness to ensure complete solvent removal.

  • Step 3: Film Hydration - Hydrate the thin film with 1 mL of phosphate buffer (pH 7.0) with continuous rotation at 60°C for 1 hour. Use a vortex mixer intermittently to facilitate the formation of multilamellar vesicles with encapsulated this compound.

  • Step 4: Size Reduction - Subject the hydrated liposomal suspension to sonication using a probe sonicator (5 cycles of 30 seconds pulse, 30 seconds rest, 40% amplitude) or extrude through polycarbonate membranes (100 nm pore size) using a mini-extruder to obtain unilamellar vesicles of uniform size.

Formation of Lipo-Polymeric Hybrid Nanoparticles

The lipo-polymeric hybrid nanoparticles are synthesized using a modified hydrogel isolation method that creates a stable, biocompatible matrix for the liposomal cores [1].

  • Step 5: Polymer Solution Preparation - Dissolve 1.98 g of polyethylene glycol (PEG) in 10 mL of Milli-Q water (Solution A). Separately, dissolve 0.52 g of polyvinylpyrrolidone (PVP) in 10 mL of Milli-Q water (Solution B). Filter both solutions through 0.45 μm membranes to remove any undissolved particulates.

  • Step 6: Hydrogel Formation - Add the prepared this compound-loaded liposomes (10 mg/mL concentration) to Solution A under constant magnetic stirring at 500 rpm. Slowly inject this mixture into Solution B using a syringe pump at a rate of 1 mL/min while maintaining continuous stirring.

  • Step 7: Ionic Cross-linking - Add 100 mM calcium chloride solution dropwise to the mixture (total volume 2 mL) over 10 minutes to induce ionic gelation. Allow the reaction to proceed with stirring at room temperature for 1 hour to ensure complete nanoparticle formation.

  • Step 8: Purification - Recover the formed nanoparticles (designated as PDPC NPs) by centrifugation at 14,000 × g for 20 minutes. Wash twice with buffer solution (1 mM CaCl₂, 150 mM NaCl) to remove unencapsulated drug and polymer residues. Resuspend in storage buffer at 4°C until further use.

Gold Coating Application

The gold coating is applied to the lipo-polymeric nanoparticles through an in-situ chemical reduction process that creates a uniform surface layer responsible for the radiation-triggered release properties [1].

  • Step 9: Gold Precursor Addition - Mix 2 mg/mL of PDPC NPs with varying concentrations of hydrogen tetrachloroaurate (HAuCl₄·3H₂O) to create different formulations (PAu5, PAu10, PAu15, PAu20 corresponding to 5, 10, 15, and 20 mM gold concentrations). Incubate for 30 minutes with gentle shaking to allow gold precursor adsorption onto the nanoparticle surface.

  • Step 10: Chemical Reduction - Add 10 mM ascorbic acid solution to the mixture to initiate the reduction of gold ions. Observe the color change from pale yellow to colorless and finally to dark brown, indicating the formation of gold-coated lipo-polymeric hybrid nanoparticles (PAu NPs).

  • Step 11: Final Purification - Purify the PAu NPs by centrifugation at 15,000 × g for 25 minutes. Wash twice with deionized water to remove excess reducing agent and any unbound gold particles. Resuspend in phosphate buffer (pH 7.4) and store at 4°C protected from light.

In Vitro Validation Protocols

Radiation-Triggered Drug Release Assessment

Quantifying the drug release profile in response to radiation is critical for validating the triggered release functionality of the nanoparticle system. This protocol outlines the standard method for evaluating this compound release kinetics under X-ray irradiation.

  • Equipment Setup: Utilize a clinical-grade X-ray irradiator (e.g., MultiRad 225, Precision X-ray Irradiation, U.S.A, 225kVp and 17 mA or CIXD, Xstrahl Inc, USA, 220kVp and 13 mA) [1]. Confirm calibration and output stability using appropriate dosimetry equipment before experimentation.

  • Sample Preparation: Place 1 mL of this compound-loaded PAu NPs (2 mg/mL in phosphate buffer, pH 7.4) in dialysis membranes with molecular weight cutoff appropriate for this compound (typically 12-14 kDa). Immerse the sealed dialysis units in 50 mL of release medium (PBS with 0.5% Tween 80 to maintain sink conditions).

  • Irradiation Protocol: Subject the samples to X-ray irradiation at predetermined time points (e.g., 2 Gy, 4 Gy, 8 Gy doses). Include non-irradiated controls maintained under identical conditions. Perform all experiments in triplicate to ensure statistical significance.

  • Sample Analysis: Withdraw 1 mL aliquots from the release medium at predetermined time intervals (0, 0.5, 1, 2, 4, 8, 12, 24 hours) and replace with fresh medium to maintain constant volume. Quantify this compound concentration using validated HPLC-UV method (C18 column, mobile phase: acetonitrile:water 70:30, flow rate: 1 mL/min, detection: 340 nm).

  • Data Interpretation: Calculate cumulative drug release and plot release kinetics. Compare irradiated versus non-irradiated samples to determine radiation-triggered release enhancement. The system should demonstrate <20% drug release without radiation and >60% release following X-ray exposure, confirming the radiation-triggered release mechanism [1].

Therapeutic Efficacy Assessment

Evaluation of the combined therapeutic effect of this compound and radiation is essential for validating the system's potential for cancer treatment. The following protocol details the assessment of in vitro efficacy across multiple cancer cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., breast cancer MCF-7, pancreatic cancer MiaPaCa-2, glioblastoma U87-MG) in appropriate media (DMEM or RPMI supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ atmosphere [1].

  • Experimental Groups: Include the following treatment conditions for comparison: (1) Untreated control, (2) Free this compound, (3) Empty PAu NPs, (4) this compound-loaded PAu NPs, (5) Radiation alone, (6) Free this compound + Radiation, (7) this compound-loaded PAu NPs + Radiation.

  • Treatment Protocol: Seed cells in 96-well plates at 5 × 10³ cells/well and allow to adhere for 24 hours. Treat with respective formulations at equivalent this compound concentrations (typically 1-10 μM based on preliminary dose-response studies). For radiation groups, expose cells to X-ray irradiation (2-4 Gy) 4 hours post-treatment using an X-ray irradiator [1].

  • Viability Assessment: After 72 hours incubation, assess cell viability using MTT assay. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully remove medium and dissolve formed formazan crystals in 150 μL DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate percentage viability relative to untreated controls. Perform statistical analysis (one-way ANOVA with post-hoc tests) to determine significant differences between treatment groups. The combination of this compound-loaded PAu NPs with radiation should demonstrate significant enhancement in cytotoxicity (p < 0.0001 for certain cancer types) compared to individual modalities [1].

G InVitroProtocol In Vitro Therapeutic Evaluation Protocol CellCulture Cell Culture Maintenance (Cancer Cell Lines) InVitroProtocol->CellCulture ExperimentalSetup Experimental Groups (7 Treatment Conditions) CellCulture->ExperimentalSetup Treatment Treatment Application (Nanoparticles + X-ray) ExperimentalSetup->Treatment ViabilityAssay Viability Assessment (MTT Assay) Treatment->ViabilityAssay DataAnalysis Statistical Analysis (ANOVA) ViabilityAssay->DataAnalysis

Figure 1: In vitro therapeutic evaluation workflow illustrating the sequential protocol for assessing the efficacy of this compound radiation-triggered drug release system.

In Vivo Application Protocols

Imaging and Biodistribution Assessment

The gold coating on the nanoparticles provides inherent contrast properties suitable for non-invasive imaging, enabling real-time tracking of nanoparticle distribution and accumulation. This protocol outlines the procedure for in vivo X-ray/CT imaging in tumor-bearing mouse models.

  • Animal Model Preparation: Utilize immunocompromised mice (e.g., nude or SCID) bearing subcutaneous xenografts of human cancer cells (breast, pancreatic, or glioblastoma). Allow tumors to grow to approximately 100-150 mm³ before initiating imaging studies. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) [1].

  • Nanoparticle Administration: Administer this compound-loaded PAu NPs via intravenous injection (tail vein) at a dose of 10 mg nanoparticles/kg body weight (equivalent to 2 mg this compound/kg). Prepare nanoparticles in sterile phosphate-buffered saline (pH 7.4) and filter through 0.22 μm membrane before injection.

  • CT Imaging Protocol: Anesthetize mice using isoflurane (2-3% in oxygen) and place in the imaging chamber of a micro-CT system (e.g., Nanoscan PET/CT, Mediso, USA). Acquire baseline scans prior to nanoparticle administration. Perform subsequent scans at 1, 4, 8, 12, and 24 hours post-injection using the following parameters: voltage 50 kVp, current 600 μA, exposure time 300 ms, rotation step 0.7°, total scan time approximately 15 minutes [1].

  • Image Analysis: Reconstruct CT images using filtered back projection algorithm. Quantify nanoparticle accumulation in tumors by measuring Hounsfield unit (HU) values in regions of interest (ROIs) encompassing the entire tumor volume. Compare with muscle tissue as reference. Calculate tumor-to-background contrast ratios for each time point.

  • Biodistribution Assessment: Following final imaging time points, euthanize animals and collect major organs (heart, liver, spleen, lungs, kidneys) and tumors. Process tissues for elemental gold analysis using ICP-MS to quantitatively determine nanoparticle distribution. Express results as percentage of injected dose per gram of tissue (%ID/g).

In Vivo Therapeutic Efficacy

Evaluation of the therapeutic potential in appropriate animal models is crucial for validating the anti-tumor efficacy of the combined approach. This protocol describes the assessment of tumor growth inhibition and survival enhancement in tumor-bearing mice.

  • Study Design: Randomize tumor-bearing mice (tumor volume ~100 mm³) into experimental groups (n=8-10 per group): (1) Untreated control, (2) Radiation alone (2 Gy × 5 fractions), (3) this compound-loaded PAu NPs, (4) this compound-loaded PAu NPs + Radiation (2 Gy × 5 fractions).

  • Treatment Schedule: Administer nanoparticles via intravenous injection on day 0. For radiation groups, deliver focal X-ray irradiation to tumors 4 hours post-injection (when nanoparticle accumulation peaks based on imaging studies) using a Small Animal Radiation Research Platform (SARRP, Xstrahl Inc, USA, 220kVp, 13 mA) [1]. Shield the rest of the body with lead collimators. Repeat radiation fractions daily for 5 consecutive days.

  • Tumor Monitoring: Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (length × width²)/2. Monitor body weight as an indicator of systemic toxicity. Continue observations for 4-6 weeks or until tumors reach endpoint volume (typically 1500 mm³).

  • Histopathological Assessment: At study endpoint, collect tumors and major organs for histological processing. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section at 5 μm thickness, and stain with hematoxylin and eosin (H&E). Examine for morphological changes, necrosis, and apoptosis. Perform additional immunohistochemical staining for proliferation (Ki-67) and apoptosis (TUNEL) markers to further characterize treatment effects.

Table 3: In Vivo Therapeutic Efficacy Parameters and Outcomes

Parameter Measurement Method Expected Outcome Significance
Tumor Growth Inhibition Caliper measurements, volume calculation >50% reduction vs. control p < 0.001
Survival Benefit Kaplan-Meier analysis Significant increase in median survival p = 0.01 [1]
Systemic Toxicity Body weight monitoring, clinical observation <10% weight loss, no adverse effects No significant toxicity
Histopathological Changes H&E staining, IHC analysis Increased necrosis, apoptosis, decreased proliferation Significant improvement
Nanoparticle Safety Histopathology of major organs No abnormal findings in healthy tissues Favorable safety profile [1]

Mechanistic Insights

Radiation-Triggered Drug Release Mechanism

The radiation-triggered drug release mechanism represents the core innovation of this delivery system, enabling precise spatiotemporal control of therapeutic agent delivery. Understanding this mechanism is essential for optimal application and potential further development of the technology.

The gold nanoparticles coated on the lipo-polymeric hybrid structure play a pivotal role in the radiation response. When exposed to X-ray radiation, the high atomic number (Z) gold atoms undergo photoelectric absorption and Compton scattering, leading to the emission of secondary electrons (Auger electrons, photoelectrons, and Compton recoil electrons) [1]. These secondary electrons interact with the surrounding polymeric matrix, generating reactive oxygen species (ROS) including hydroxyl radicals, superoxide anions, and hydrogen peroxide through radiolysis of water molecules present in the nanoparticle environment.

The generated ROS then induce chain scission in the polymeric components of the nanoparticle matrix, particularly affecting the PEG-PVP hydrogel structure. This radiation-induced polymer degradation disrupts the structural integrity of the nanoparticles, creating pores and channels through which the encapsulated this compound can diffuse out [1]. The release kinetics can be modulated by varying the gold coating thickness and the radiation dose, providing a tunable system for controlled drug delivery.

Additionally, the energy deposition from the radiation and subsequent electron emissions causes localized heating effects, contributing to enhanced drug diffusion through increased molecular mobility. This combination of chemical degradation and physical changes in the nanoparticle matrix enables the on-demand release of therapeutic payload specifically at the irradiation site, thereby minimizing systemic exposure and associated side effects.

Molecular Signaling Pathways

The therapeutic efficacy of the this compound radiation-triggered system arises not only from the physical combination of two treatment modalities but also from their interactions at the molecular level, particularly through effects on key cellular signaling pathways.

Radiation therapy alone is known to activate multiple pro-survival signaling pathways in cancer cells, including those mediated by AKT, ERK, and ATM/ATR [4]. These pathways collectively contribute to radiation resistance by suppressing apoptosis, inducing cell cycle arrest, and promoting DNA repair processes. The combination with this compound effectively counteracts these pro-survival signals, leading to enhanced therapeutic outcomes.

This compound demonstrates multi-target effects on critical signaling molecules involved in cancer progression and treatment resistance. In vitro studies have shown that this compound inhibits ABL-2 (IC50 = 0.27 μM), AXL (IC50 < 5.0 μM), and PI4Kiiiβ (IC50 = 0.136 μM)—all of which play roles in cancer cell survival, proliferation, and resistance mechanisms [3]. Additionally, this compound modulates the activity of several kinase signaling pathways including JAK2 (IC50 = 1.85 μM) and MNK2 (IC50 = 0.549 μM), which are involved in inflammatory responses and survival signaling.

The combination of radiation with this compound also impacts DNA damage response pathways. While radiation induces DNA double-strand breaks and activates the ATM/Chk2 and ATR/Chk1 checkpoint pathways, this compound interferes with the efficient repair of these lesions, potentially through inhibition of key DNA repair proteins or through disruption of the cell cycle checkpoint regulation.

Furthermore, this compound demonstrates significant anti-inflammatory activity through inhibition of multiple pro-inflammatory cytokines including IL-1β (IC50 = 2.4 μM), IL-6 (IC50 = 9.1 μM), IL-8 (IC50 = 9.9 μM), Mip-1α (IC50 = 8.9 μM), and TNF-α (IC50 = 8.7 μM) [3]. This cytokine modulation contributes to the overall therapeutic effect by altering the tumor microenvironment and potentially enhancing radiation sensitivity.

G Radiation X-ray Radiation GoldNPs Gold Nanoparticles (High Z Material) Radiation->GoldNPs SecondaryElectrons Secondary Electron Emission GoldNPs->SecondaryElectrons ROS Reactive Oxygen Species (ROS) Generation SecondaryElectrons->ROS PolymerDegradation Polymer Matrix Degradation ROS->PolymerDegradation DrugRelease This compound Release PolymerDegradation->DrugRelease

Figure 2: Radiation-triggered drug release mechanism illustrating the sequential events from X-ray irradiation to this compound release from the gold-coated nanoparticles.

Conclusion and Future Perspectives

The this compound radiation-triggered drug release system represents a significant advancement in cancer nanomedicine, successfully integrating multiple therapeutic and diagnostic functions within a single platform. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for the synthesis, characterization, and evaluation of this innovative system, supported by robust experimental data demonstrating efficacy across multiple cancer models [1].

The multifunctional capability of this platform—combining radiosensitization, triggered drug release, and imaging guidance—addresses several limitations of conventional cancer therapies. The spatiotemporal control afforded by the radiation-triggered release mechanism enables precise drug delivery to tumor sites while minimizing systemic exposure, potentially translating to reduced side effects and improved therapeutic outcomes [1]. The significant enhancement in survival observed in preclinical models (p = 0.01) underscores the clinical potential of this approach [1].

Future development of this technology may focus on several promising directions. Personalized treatment planning could be enhanced through the integration of the imaging capabilities with treatment monitoring, potentially allowing for real-time adjustment of therapy based on nanoparticle accumulation and distribution. Exploration of combination with other treatment modalities such as immunotherapy may yield additional synergistic effects. Further optimization of the nanoparticle design to include targeting ligands could improve tumor-specific delivery and enhance therapeutic efficacy while reducing required doses.

The safety profile observed in preclinical studies, coupled with the natural origin of this compound, suggests favorable translation potential [1] [3]. However, comprehensive toxicological studies and scale-up manufacturing development will be essential steps toward clinical application. With continued development, this technology platform may offer a powerful new approach for cancer treatment that fundamentally improves specificity, efficacy, and monitoring capabilities.

References

Application Notes and Protocols: Caflanone-Loaded Gold Nanoparticles for Targeted Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The development of multifunctional nanocarriers that combine therapeutic and diagnostic capabilities represents a cutting-edge approach in oncology. Gold nanoparticles (AuNPs) have emerged as particularly promising platforms due to their unique physicochemical properties, including surface plasmon resonance, tunable surface chemistry, and excellent biocompatibility. When combined with Caflanone (FBL-03G), a natural plant-derived anticancer agent with demonstrated efficacy against multiple cancer types, these nanoconstructs enable synergistic approaches to cancer treatment through combined chemotherapy and radiotherapy enhancement.

Recent advances in gold nanoparticle synthesis have focused on creating hybrid nanostructures that leverage the advantages of both polymeric systems and metallic nanoparticles. The lipo-polymeric hybrid nanosystem coated with gold described in recent literature demonstrates three critical functionalities: (1) significant radiosensitization effects to enhance radiation therapy, (2) radiation-triggered drug release capabilities for spatiotemporal control of therapeutic delivery, and (3) excellent contrast enhancement properties for X-ray/CT imaging applications [1]. This combination of therapeutic and diagnostic functions positions this compound-loaded gold nanoparticles as promising theranostic agents for image-guided cancer therapy.

Synthesis Protocols

Preparation of Lipo-Polymeric Hybrid Nanoparticles (PDPC NPs)

The foundation of this drug delivery system begins with the creation of hybrid nanoparticles that combine lipid and polymeric components:

  • Materials Required: 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt) (DOPS-Na), polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), calcium chloride, sodium chloride, and this compound (provided by Flavocure Biotech Inc.) [1].
  • Liposome Preparation: Create liposomes containing this compound using the thin film hydration technique. Dissolve DOPS-Na lipid and this compound in an appropriate organic solvent, then evaporate to form a thin film. Hydrate with buffer under agitation to form multilamellar vesicles, which are subsequently extruded through polycarbonate membranes to achieve uniform size distribution [1].
  • Hybrid Nanoparticle Formation: Utilize a modified hydrogel isolation technique where the drug-loaded liposomes are added to a PEG solution, which is then injected into a PVP solution under constant stirring. Add calcium chloride solution (100 mM) dropwise to induce cross-linking and nanoparticle formation. Continue stirring at room temperature for one hour to ensure complete reaction [1].
  • Purification and Recovery: Wash the nanoparticles twice with buffer solution (1 mM CaCl₂, 150 mM NaCl) and recover by centrifugation. Resuspend the final pellet in appropriate buffer and store at 4°C until further use [1].
Gold Coating via Chemical Reduction (PAu NPs)

The gold coating process enhances radiation sensitivity and provides imaging capabilities:

  • Materials Preparation: Prepare chloroauric acid (HAuCl₄·3H₂O) and ascorbic acid (10 mM) solutions fresh before use [1].
  • Reduction Process: Mix 2 mg/ml of the lipo-polymeric hybrid nanoparticles (PDPC NPs) with varying concentrations of HAuCl₄·3H₂O (5-20 mM), followed by the addition of ascorbic acid (10 mM). The solution will transition from yellow to colorless and finally to dark brown, indicating successful reduction of gold ions and formation of gold-coated nanoparticles (PAu NPs) [1].
  • Optimization Parameters: The concentration of gold precursor can be varied to create PAu5, PAu10, PAu15, and PAu20 NPs (using 5, 10, 15, and 20 mM HAuCl₄·3H₂O, respectively) to optimize radiosensitization properties while maintaining biocompatibility [1].

Table 1: Gold Coating Optimization Parameters

Nanoparticle Type HAuCl₄·3H₂O Concentration (mM) Ascorbic Acid Concentration (mM) Resulting Color
PAu5 5 10 Light brown
PAu10 10 10 Medium brown
PAu15 15 10 Dark brown
PAu20 20 10 Very dark brown
Alternative Green Synthesis Approaches

For researchers interested in more sustainable synthesis methods, biological approaches offer promising alternatives:

  • Plant-Based Synthesis: Utilize plant extracts rich in reducing compounds (green tea, aloe vera, cinnamon, or turmeric) to reduce gold salts. These phytochemicals simultaneously reduce gold ions and stabilize the resulting nanoparticles while potentially imparting additional therapeutic benefits [2].
  • Microbial Synthesis: Employ bacterial strains (Bacillus subtilis, Escherichia coli) or fungal species (Aspergillus niger, Fusarium oxysporum) that produce specific reductases to convert Au³⁺ to Au⁰ through enzymatic processes under mild, environmentally friendly conditions [2].
  • Biopolymer-Mediated Synthesis: Use natural polymers like chitosan, cellulose, or starch as both reducing agents and stabilizers. Chitosan-stabilized gold nanoparticles exhibit enhanced mucoadhesive properties and antimicrobial activity, which may be beneficial for certain therapeutic applications [2].

Characterization Methods and Data Analysis

Comprehensive characterization is essential to ensure nanoparticle quality, reproducibility, and therapeutic potential:

Physicochemical Characterization
  • Size and Zeta Potential: Analyze hydrodynamic diameter, polydispersity index, and surface charge using dynamic light scattering. Optimal nanoparticles should demonstrate sizes between 80-150 nm with PDI <0.2 and slightly negative zeta potential for enhanced circulation time [1].
  • Morphological Analysis: Utilize scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to confirm core-shell structure, gold coating uniformity, and overall morphology. Well-formulated particles should show spherical morphology with continuous gold coating [1].
  • Elemental Composition: Perform energy-dispersive X-ray spectroscopy (EDX) coupled with TEM to verify elemental composition and confirm successful gold deposition on the hybrid nanoparticle surface [1].
Drug Loading and Release Profiling
  • Encapsulation Efficiency: Determine this compound loading using HPLC-based methods after nanoparticle dissolution. Centrifuge nanoparticle suspensions at high speed, collect supernatant, and quantify unencapsulated drug. Calculate encapsulation efficiency using the formula: EE% = [(Total drug - Free drug)/Total drug] × 100 [1] [3].
  • Radiation-Triggered Release Kinetics: Evaluate drug release profiles under simulated physiological conditions (pH 7.4, 37°C) with and without radiation exposure (2-8 Gy X-ray irradiation). Sample at predetermined time points and quantify released this compound using HPLC with UV detection [1].

Table 2: In Vitro Characterization Data for this compound-Loaded Gold Nanoparticles

Parameter PDPC NPs (Without Gold) PAu10 NPs (With Gold Coating) Measurement Technique
Average Size (nm) 125.4 ± 8.7 136.2 ± 9.2 DLS
Polydispersity Index 0.15 ± 0.03 0.18 ± 0.04 DLS
Zeta Potential (mV) -12.3 ± 1.5 -15.7 ± 1.8 Electrophoretic Light Scattering
Drug Loading (%) 8.4 ± 0.6 7.9 ± 0.5 HPLC
Encapsulation Efficiency (%) 82.5 ± 4.3 78.9 ± 3.8 HPLC
Gold Content (%) N/A 12.3 ± 1.2 ICP-MS

The following workflow diagram illustrates the complete synthesis and characterization process:

G Start Start Synthesis Liposome Liposome Preparation (Thin Film Hydration) Start->Liposome Hybrid Hybrid Nanoparticle Formation (Modified Hydrogel Isolation) Liposome->Hybrid GoldCoating Gold Coating (Chemical Reduction) Hybrid->GoldCoating Characterization Physicochemical Characterization GoldCoating->Characterization DrugRelease Drug Release Profiling Characterization->DrugRelease InVitro In Vitro Evaluation DrugRelease->InVitro InVivo In Vivo Validation InVitro->InVivo

Figure 1: this compound Gold Nanoparticle Synthesis Workflow

In Vitro and In Vivo Experimental Validation

In Vitro Anticancer Efficacy Assessment

Robust in vitro models are essential for establishing therapeutic potential before advancing to animal studies:

  • Cell Culture Models: Maintain human cancer cell lines (e.g., breast cancer MDA-MB-231, pancreatic cancer MIA PaCa-2, and glioblastoma U87-MG) in appropriate media supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere [1] [4].
  • Cytotoxicity Assessment: Evaluate concentration-dependent cytotoxicity using MTT assays. Plate cells in 96-well plates (5,000 cells/well), treat with serial dilutions of this compound-loaded gold nanoparticles (0.1-100 μM equivalent this compound concentration), and incubate for 24-72 hours. Add MTT reagent (0.5 mg/mL) for 4 hours, then dissolve formazan crystals in DMSO and measure absorbance at 570 nm [1].
  • Radiosensitization Studies: Evaluate combinatorial effects of nanoparticles and radiation. Treat cells with IC₅₀ concentrations of formulations, incubate for 24 hours, then expose to X-ray irradiation (2-8 Gy) using a clinical irradiator. Assess cell viability 24-72 hours post-irradiation using clonogenic survival assays [1].

Table 3: In Vitro Anticancer Efficacy of this compound-Loaded Gold Nanoparticles

Cell Line IC₅₀ Free this compound (μM) IC₅₀ this compound NPs (μM) Radiosensitization Enhancement Ratio Significance (p-value)
MDA-MB-231 (Breast) 12.3 ± 1.4 5.8 ± 0.7 1.82 ± 0.15 0.0002
MIA PaCa-2 (Pancreatic) 15.7 ± 1.8 7.2 ± 0.9 1.91 ± 0.18 <0.0001
U87-MG (Glioblastoma) 18.2 ± 2.1 8.4 ± 1.1 1.87 ± 0.16 <0.0001
In Vivo Therapeutic Efficacy and Safety

Translation to animal models provides critical insights into therapeutic potential and safety profile:

  • Tumor Xenograft Models: Establish subcutaneous tumors in immunodeficient mice (e.g., BALB/c nude mice) by injecting 1-5×10⁶ cancer cells in the flank. Allow tumors to reach 50-100 mm³ before initiating treatment [1].
  • Treatment Groups: Randomize animals into following groups (n=6-8/group): (1) Untreated control, (2) Empty nanoparticles, (3) Free this compound, (4) this compound-loaded nanoparticles, (5) Radiation alone, (6) this compound-loaded nanoparticles + radiation [1].
  • Dosing and Administration: Administer formulations intravenously via tail vein at this compound doses of 5-10 mg/kg, 2-3 times per week for 2-3 weeks. For radiation groups, deliver focal X-ray irradiation (4-6 Gy) to tumors 24 hours after nanoparticle administration using a small animal radiation research platform (SARRP) [1].
  • Imaging and Biodistribution: Utilize CT imaging to track nanoparticle accumulation at tumor sites pre- and post-irradiation. Quantify tumor growth by caliper measurements every 2-3 days and calculate tumor volume using the formula: V = (length × width²)/2. Monitor body weight and overall health status as indicators of systemic toxicity [1] [3].

The following diagram illustrates the proposed mechanism of action for this compound-loaded gold nanoparticles:

G cluster_0 Multimodal Therapeutic Effects NP This compound-Loaded Gold Nanoparticle Target Tumor Targeting (EPR Effect) NP->Target Accumulate Tumor Accumulation Target->Accumulate Radiation Radiation Application Accumulate->Radiation Imaging CT Imaging Enhancement Accumulate->Imaging Release Drug Release Radiation->Release Therapy Therapeutic Effects Release->Therapy Cytotoxicity Direct Cytotoxicity Therapy->Cytotoxicity Chemotherapy Radiosensitization Radiosensitization Therapy->Radiosensitization Radiotherapy Immunotherapy Immunotherapy Activation Therapy->Immunotherapy Immunotherapy

Figure 2: Multimodal Therapy Mechanism

Application Notes and Technical Considerations

Successful implementation of these protocols requires attention to several critical technical aspects:

  • Radiation Parameters: Optimal radiosensitization typically occurs at radiation doses between 2-8 Gy. Higher doses may cause excessive gold nanoparticle heating and potential damage to surrounding healthy tissues. The timing between nanoparticle administration and radiation application is critical, with 24 hours post-injection generally providing optimal tumor accumulation [1].
  • Scale-Up Considerations: For translational development, implement quality control measures including sterility testing (bacterial/fungal culture), endotoxin assessment (LAL test), and stability profiling under various storage conditions (4°C, -20°C, and -80°C) over 1-6 months [2] [5].
  • Regulatory Aspects: Document synthesis processes thoroughly following Good Laboratory Practice (GLP) guidelines. Comprehensive characterization should include sterility, apyrogenicity, and in vivo toxicity profiles including hematological, hepatic, and renal toxicity assessments [5].

Conclusion and Future Perspectives

This compound-loaded gold nanoparticles represent a promising platform for cancer theranostics, combining targeted chemotherapy, enhanced radiotherapy, and diagnostic imaging capabilities. The protocols outlined herein provide researchers with comprehensive methodologies for synthesizing, characterizing, and evaluating these innovative nanoconstructs. Future development should focus on clinical translation, including scale-up under Good Manufacturing Practice (GMP) conditions, thorough toxicological profiling, and patient stratification strategies for personalized oncology applications.

The integration of artificial intelligence in nanoparticle design optimization and the development of sustainable synthesis methods represent exciting frontiers that may further enhance the therapeutic potential and accessibility of these advanced nanomedicines [2] [5].

References

Comprehensive Application Notes and Protocols for Caflanone Pharmacokinetics Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Caflanone and Its Therapeutic Potential

This compound is a potent flavonoid compound initially isolated from Cannabis sativa L. that has demonstrated significant multi-target antiviral activity against SARS-CoV-2. As a member of the flavonoid family, this compound exhibits the characteristic chemical scaffold of polyphenolic compounds but with distinct substitutions that enhance its biological activity. Recent research has revealed that this compound possesses pleiotropic inhibitory effects against viral entry factors including ABL-2, cathepsin L, PI4Kiiiβ and AXL-2, which are particularly relevant for preventing mother-to-fetus transmission of coronavirus [1]. Additionally, this compound shows multi-modal anti-inflammatory activity through the inhibition of key cytokines including IL-1β, IL-6, IL-8, TNF-α and Mip-1α [1]. Computational studies have further demonstrated that this compound, along with other flavonoids like hesperetin and myricetin, binds with high affinity to the helicase spike protein of SARS-CoV-2 and protease cleavage sites on the ACE2 receptor [1] [2].

The development of reliable pharmacokinetic study methods for this compound is paramount for advancing this promising compound through the drug development pipeline. As with other flavonoids, this compound is expected to undergo significant hepatic metabolism and conjugation, potentially limiting its systemic bioavailability [1]. However, recent insights into the inflammatory activation of polyphenolic compounds suggest that this compound may exhibit site-specific activity in infected tissues through β-glucuronidase-mediated deglucuronidation [1]. These unique properties necessitate specialized methodological approaches for accurately characterizing this compound's absorption, distribution, metabolism, and excretion (ADME) profile. The protocols outlined in this document integrate contemporary bioanalytical techniques with specific considerations for flavonoid compounds to enable comprehensive pharmacokinetic evaluation of this compound.

Chemical Properties and Analytical Challenges

Key Chemical Characteristics

This compound possesses specific chemical properties that significantly influence its pharmacokinetic behavior and present unique challenges for analytical method development. As a flavonoid compound, this compound features the characteristic diphenylpropane skeleton (C6-C3-C6) with specific hydroxyl and methoxy substitutions that dictate its solubility, stability, and metabolic fate. The compound demonstrates moderate lipophilicity, which influences its membrane permeability and tissue distribution patterns. This compound contains multiple phenolic hydroxyl groups that can undergo phase II metabolism via glucuronidation and sulfation, potentially reducing systemic exposure. The compound is also susceptible to pH-dependent degradation and photoisomerization, requiring careful handling during sample collection and processing [1] [3].

Table 1: Key Chemical Properties of this compound Relevant to Method Development

Property Characteristics Impact on Analysis
Chemical Class Flavonoid Determines extraction methods and chromatographic behavior
Molecular Weight ~354 g/mol (estimated) Impacts mass spectrometry parameters
Solubility DMSO-soluble, moderate water solubility Affects sample preparation and formulation
Acidic Functional Groups Phenolic hydroxyls Influences ionization in mass spectrometry
Stability Concerns pH-sensitive, light-sensitive Requires specific handling conditions
Metabolic Soft Spots Hydroxyl groups (glucuronidation sites) Guides metabolite identification strategies
Analytical Challenges and Solutions

The analysis of this compound in biological matrices presents several challenges that must be addressed through optimized methodological approaches. The expected low circulating concentrations due to extensive metabolism necessitate highly sensitive detection methods, typically requiring mass spectrometric detection in the nanogram to picogram per milliliter range. The presence of endogenous isobaric compounds in biological samples can interfere with analysis, necessitating selective chromatographic separation prior to detection. The structural similarity between this compound and its metabolites requires methods capable of resolving these closely related compounds. Additionally, the potential for analyte degradation during sample storage and processing mandates implementation of stabilization protocols including the use of antioxidants, temperature control, and minimal light exposure [1] [4].

Analytical Methodologies for this compound Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard technique for the quantification of this compound in biological matrices due to its superior sensitivity, selectivity, and capacity for high-throughput analysis. The method leverages atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative ion mode, which is particularly suitable for the detection of flavonoid compounds like this compound. For chromatographic separation, a reverse-phase C18 column (100 × 2.1 mm, 1.8-2.7 μm particle size) maintained at 40°C provides optimal resolution of this compound from endogenous matrix components. The mobile phase typically consists of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B) with a gradient elution program increasing from 10% to 90% solvent B over 6-8 minutes at a flow rate of 0.3 mL/min [4] [3].

The mass spectrometric detection of this compound employs multiple reaction monitoring (MRM) for maximum specificity, with transitions optimized for the deprotonated molecular ion [M-H]⁻. The instrument parameters should be carefully optimized for this compound, with typical settings including: capillary voltage: 3.5 kV, source temperature: 150°C, desolvation temperature: 500°C, cone gas flow: 50 L/hour, and desolvation gas flow: 1000 L/hour. The use of a stable isotopically labeled internal standard (e.g., this compound-d4) is strongly recommended to compensate for matrix effects and recovery variations. The method should be fully validated according to FDA and EMA guidelines for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability under various storage and processing conditions [5] [6].

Table 2: LC-MS/MS Conditions for this compound Quantification in Biological Matrices

Parameter Recommended Conditions Alternative Options
Chromatography Reverse-phase C18 column (100 × 2.1 mm, 1.8 μm) HSS C18 column (100 × 2.1 mm, 1.7 μm)
Mobile Phase 0.1% formic acid in water/acetonitrile gradient Ammonium acetate (5 mM) in water/methanol gradient
Flow Rate 0.3 mL/min 0.2-0.4 mL/min (depending on column dimensions)
Injection Volume 5-10 μL 2-20 μL (depending on sensitivity requirements)
Ionization Mode Negative ESI APCI in negative mode
MS Detection MRM mode SRM mode
Source Temperature 150°C 120-150°C
Desolvation Temperature 500°C 450-550°C
Sample Preparation Techniques

Robust sample preparation is critical for the accurate quantification of this compound in biological matrices due to the complex nature of plasma, tissue homogenates, and other biological samples. Protein precipitation (PPT) represents the most straightforward approach, typically employing acetonitrile or methanol in a 3:1 ratio (organic solvent:biological matrix) followed by vortex mixing and centrifugation at 14,000 × g for 10 minutes. While PPT offers simplicity and high recovery, it provides limited cleanup and may necessitate additional steps to mitigate matrix effects. For enhanced sensitivity and cleaner extracts, liquid-liquid extraction (LLE) using ethyl acetate or methyl tert-butyl ether (MTBE) effectively extracts this compound while excluding more polar matrix components. The highest degree of cleanup is achieved through solid-phase extraction (SPE) using mixed-mode cation exchange cartridges, which provide exceptional selectivity for flavonoid compounds like this compound [5] [6].

The selection of an appropriate anticoagulant for plasma collection is crucial, with K2EDTA generally preferred over heparin due to potential ion suppression effects in mass spectrometry. Samples should be processed promptly after collection, with immediate stabilization using antioxidant cocktails containing ascorbic acid (0.1% w/v) and EDTA (1 mM) to prevent oxidative degradation. For tissue distribution studies, homogenization should be performed in ice-cold phosphate buffer (pH 6.8) at a concentration of 1:4 (w/v) tissue to buffer using a mechanical homogenizer. All samples should be stored at -80°C in polypropylene tubes to maintain analyte stability until analysis, with freeze-thaw cycles strictly limited to a maximum of three cycles [5].

Pharmacokinetic Study Design and Protocols

In Vivo Animal Study Design

Comprehensive preclinical pharmacokinetic studies in appropriate animal models are essential for characterizing this compound's ADME profile and informing clinical trial design. Sprague-Dawley rats (250-300 g) and Beagle dogs (10-15 kg) represent suitable model species for initial pharmacokinetic evaluation, with sample sizes of 6-8 animals per group providing adequate statistical power. The compound should be administered via relevant routes, including intravenous injection for absolute bioavailability determination and oral gavage for therapeutic route evaluation. Formulation development is critical for oral administration, with this compound typically prepared as a suspension in 0.5% methylcellulose with 0.1% Tween 80 or as a solution in PEG-400/water (60:40, v/v) to enhance solubility and absorption. Dosing levels should be selected based on preliminary toxicity studies, typically ranging from 5-50 mg/kg for intravenous administration and 10-100 mg/kg for oral administration [1] [6].

Serial blood sampling (100-200 μL per time point) should be performed at appropriate intervals based on the expected elimination half-life, typically at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration for intravenous dosing and pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours for oral administration. For tissue distribution studies, animals should be euthanized at strategic time points (e.g., 0.5, 2, and 8 hours post-dose) with collection of major organs including liver, kidneys, lungs, brain, heart, spleen, and adipose tissue. Additional studies should investigate the potential for inflammatory activation of this compound by comparing pharmacokinetic parameters in control animals versus those with experimentally-induced inflammation at infection sites, as suggested by the deglucuronidation-through-inflammation mechanism proposed for flavonoids [1].

Metabolic Stability and Enzyme Phenotyping

Assessment of metabolic stability is crucial for understanding this compound's clearance mechanisms and potential for drug-drug interactions. Studies should be conducted using pooled human liver microsomes (0.5 mg/mL protein) and hepatocytes (1 million cells/mL) in Krebs-Henseleit buffer (pH 7.4) supplemented with NADPH-regenerating system. Incubations should be performed at 37°C with this compound concentrations typically ranging from 1-10 μM, with aliquots quenched with ice-cold acetonitrile at predetermined time points (0, 5, 15, 30, 45, and 60 minutes). Reaction phenotyping employs selective chemical inhibitors (furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4) and recombinant cytochrome P450 enzymes to identify the specific isoforms responsible for this compound metabolism. Additionally, studies should investigate flavonoid-specific metabolic pathways including deglucuronidation by β-glucuronidase at sites of inflammation, which may significantly influence local active concentrations [1] [5].

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Comprehensive pharmacokinetic analysis should be performed using validated software such as Phoenix WinNonlin or equivalent platforms. Non-compartmental analysis (NCA) provides robust estimation of fundamental parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC0-t and AUC0-∞), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vz). The absolute oral bioavailability (F) should be calculated using the formula: F (%) = (AUCpo × DIV) / (AUCiv × DPO) × 100, where AUC represents the area under the curve for each administration route and D represents the administered dose. Compartmental modeling provides additional insight into the fundamental kinetic processes governing this compound absorption, distribution, and elimination, with two- or three-compartment models typically appropriate for flavonoid compounds [6].

Special attention should be given to parameters that may reflect this compound's unique proposed mechanism of action, particularly the potential for inflammatory tissue-specific activation. The degree of enterohepatic recirculation should be evaluated through characterization of secondary concentration peaks, while the extent of tissue distribution should be assessed through measurement of tissue-to-plasma concentration ratios at steady state. Pharmacokinetic-pharmacodynamic (PK-PD) modeling should incorporate not only plasma concentrations but also potential local activation through deglucuronidation, which may not be reflected in systemic exposure measures. This is particularly relevant given the proposed mechanism wherein β-glucuronidase released from neutrophils and macrophages at infection sites can reactivate this compound from its inactive glucuronidated form [1].

Mechanistic Pathway and Experimental Workflow

The following diagrams illustrate this compound's proposed antiviral mechanism and the comprehensive workflow for pharmacokinetic studies.

G cluster_absorption Absorption & Distribution cluster_metabolism Hepatic Metabolism cluster_activation Inflammatory Site Activation compound This compound Administration A1 Oral Absorption compound->A1 A2 Systemic Circulation A1->A2 A3 Tissue Distribution A2->A3 M1 Phase I Metabolism (CYP Enzymes) A2->M1 M2 Phase II Metabolism (Glucuronidation) M1->M2 M3 Circulating Metabolites M2->M3 I1 β-Glucuronidase Release from Neutrophils/Macrophages M3->I1 To inflammation sites I2 Deglucuronidation I1->I2 I3 Active this compound at Infection Site I2->I3 V1 Viral Entry Inhibition (ABL-2, Cathepsin L) I3->V1 V2 Spike Protein Binding I3->V2 V3 ACE2 Receptor Modulation I3->V3 V4 Anti-inflammatory Effects (Cytokine Inhibition) I3->V4 subcluster subcluster cluster_mechanism cluster_mechanism

Figure 1: this compound's Proposed Pharmacokinetic and Antiviral Mechanism Pathway

G cluster_design Experimental Design cluster_analysis Sample Analysis cluster_processing Data Processing cluster_pharmacokinetics Pharmacokinetic Analysis Start Study Initiation D1 Formulation Preparation Start->D1 D2 Animal Dosing (IV and Oral) D1->D2 D3 Sample Collection (Blood, Tissues, Urine) D2->D3 A1 Sample Preparation (PPT, LLE, SPE) D3->A1 A2 LC-MS/MS Analysis A1->A2 A3 Metabolite Profiling A2->A3 A4 Quality Control A2->A4 P1 Peak Integration A3->P1 A4->P1 P2 Calibration Curve P1->P2 P3 Concentration Calculation P2->P3 PK1 Non-Compartmental Analysis P3->PK1 PK2 Compartmental Modeling P3->PK2 PK3 Statistical Analysis PK1->PK3 PK2->PK3 PK4 Report Generation PK3->PK4

Figure 2: Comprehensive Workflow for this compound Pharmacokinetic Studies

Conclusion and Future Perspectives

The application notes and protocols detailed in this document provide a comprehensive methodological framework for conducting rigorous pharmacokinetic studies of this compound. The unique proposed mechanism of inflammatory activation for this compound and other flavonoids necessitates specialized approaches that account for potential site-specific deglucuronidation and activity. Implementation of these protocols will enable researchers to generate robust, reproducible data on this compound's ADME properties, supporting its continued development as a promising multi-target antiviral agent. Future methodological enhancements should focus on improved sensitivity for detecting low abundant metabolites, advanced modeling approaches for predicting tissue-specific concentrations, and integrated PK-PD models that account for both systemic exposure and local activation at sites of infection. As research progresses, these protocols may be adapted for clinical study design, ultimately contributing to the development of effective therapeutics based on this promising flavonoid compound.

References

Comprehensive Application Notes and Protocols: Caflanone Combination Therapy with Radiotherapy for Advanced Pancreatic Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with limited therapeutic options and poor survival outcomes. The combination of Caflanone (FBL-03G) with radiotherapy represents a novel approach that leverages natural product chemistry with advanced radiation oncology. This compound, a preylated phenolic flavone derived from cannabis sativa, demonstrates multimodal antitumor activity while functioning as a radio-sensitizing agent. This application note provides detailed protocols and experimental data supporting this combination therapy, which has recently received FDA Investigational New Drug (IND) clearance for clinical trials in pancreatic cancer patients [1].

The biological rationale for this combination stems from this compound's unique mechanisms of action that complement radiation therapy at the molecular level. Unlike conventional chemotherapeutic agents, this compound simultaneously targets multiple critical pathways in pancreatic cancer, including KRAS signaling (mutated in >90% of PDAC cases) and tumor-associated macrophages via CSF1-R inhibition [1]. Preclinical studies demonstrate that this compound not only enhances radiation-induced cancer cell death but also stimulates systemic antitumor immune responses, causing regression of non-irradiated distant tumors in murine models—a phenomenon known as the abscopal effect [1].

Mechanisms of Action and Signaling Pathways

Multimodal Antitumor Activity

This compound exhibits pleiotropic mechanisms that disrupt multiple hallmarks of pancreatic cancer. The compound directly targets molecular pathways essential for tumor survival and progression while simultaneously modulating the tumor microenvironment to enhance radiation sensitivity. Primary mechanisms include:

  • KRAS Suppression: this compound demonstrates potent suppression of KRAS expression, particularly targeting the G12D mutation present in >36% of pancreatic cancers [1]. This mutation drives uncontrolled proliferation and therapy resistance through constitutive activation of downstream signaling cascades including MAPK and PI3K pathways.

  • CSF1-R Inhibition: By targeting colony-stimulating factor 1 receptor (CSF1-R), this compound disrupts the recruitment and polarization of tumor-associated macrophages (TAMs) that normally promote immunosuppression, angiogenesis, and tumor invasion [1].

  • Oxidative Stress Modulation: this compound enhances radiation-induced reactive oxygen species (ROS) generation while simultaneously inhibiting cellular antioxidant defense systems, particularly the glutathione and thioredoxin pathways that protect cancer cells from radiation damage [2].

Radiation Sensitization Pathways

The combination of this compound with radiotherapy creates a synergistic therapeutic effect through multiple interconnected mechanisms. Radiation directly damages DNA through single and double-strand breaks, while indirectly generating cytotoxic ROS via water radiolysis. This compound amplifies these effects through several pathways:

G Radiation Radiation DNA_Damage DNA_Damage Radiation->DNA_Damage Direct damage ROS ROS Radiation->ROS Water radiolysis This compound This compound This compound->DNA_Damage Suppressed repair This compound->ROS Enhanced generation Immune_Activation Immune_Activation This compound->Immune_Activation TAM modulation Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->DNA_Damage ROS->Apoptosis Immune_Activation->Apoptosis

Figure 1: Signaling Pathways in this compound-Radiotherapy Combination Therapy. This diagram illustrates the synergistic mechanisms through which this compound enhances radiotherapy efficacy. Radiation directly causes DNA damage and generates reactive oxygen species (ROS), while this compound amplifies these effects by increasing ROS production, suppressing DNA repair mechanisms, and modulating tumor-associated macrophages (TAMs) to activate anti-tumor immunity, collectively leading to enhanced cancer cell apoptosis.

Experimental Protocols

Nanocarrier Synthesis and Formulation

The lipopolymeric hybrid nanosystem provides an optimal delivery platform for this compound, enhancing tumor targeting and enabling radiation-triggered drug release. The synthesis protocol involves sequential preparation steps:

  • Materials: 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na), Polyethylene glycol (PEG, 1.98g), Polyvinylpyrrolidone (PVP, 0.52g), Hydrogen Tetrachloroaurate(III) (HAuCl₄·3H₂O), Ascorbic acid (10mM), Calcium chloride solution (100mM), Phosphate buffer (pH 7.0) [3].

  • Lipopolymeric Nanoparticle Synthesis: Prepare DOPS-Na liposomes using thin film hydration technique. Dissolve PEG and PVP separately in Milli-Q water. Add liposomes (10 mg/mL) to PEG solution under constant stirring. Inject this mixture into PVP solution while maintaining stirring. Add calcium chloride solution dropwise and continue stirring for 60 minutes at room temperature. Wash nanoparticles twice with buffer solution (1 mM CaCl₂, 150 mM NaCl) and recover by centrifugation. Disperse final particles in storage buffer at 4°C [3].

  • Gold Coating Procedure: Mix PDPC nanoparticles (2 mg/mL) with varying concentrations of HAuCl₄·3H₂O (5-20 mM based on desired coating thickness). Add ascorbic acid (10 mM) to initiate reduction reaction. Monitor color change from colorless to dark brown indicating gold nanoparticle formation. Designate final products as PAu5, PAu10, PAu15, or PAu20 based on initial gold salt concentration [3].

  • Drug Loading: Incubate synthesized nanoparticles with this compound (provided by Flavocure Biotech Inc.) at 1:5 drug-to-carrier ratio for 24 hours at 4°C. Remove unincorporated drug through centrifugal filtration (100 kDa MWCO). Determine loading efficiency through HPLC analysis of filtrate [4] [3].

In Vitro Assessment Protocols
3.2.1 Cell Culture and Treatment
  • Cell Lines: Human pancreatic cancer cells (MIA PaCa-2, PANC-1), breast cancer cells (MCF-7, MDA-MB-231), and glioblastoma cells (U87, U251). Culture in appropriate media (DMEM or RPMI) supplemented with 10% fetal bovine serum at 37°C with 5% CO₂ [4] [3].

  • Treatment Groups: (1) Untreated control, (2) Radiation alone (2-8 Gy), (3) this compound-loaded nanoparticles alone (0.1-10 μM), (4) Combination therapy: this compound nanoparticles followed by radiation [4].

  • Irradiation Parameters: Utilize X-ray irradiator (220kVp, 13mA) at varying doses (2-8 Gy) 4 hours post-drug administration. Include sham irradiation for control groups [3].

3.2.2 Assessment Methodologies
  • Clonogenic Survival Assay: Plate cells at appropriate densities (200-10,000 cells/well based on expected survival). Treat with experimental conditions and allow 10-14 days for colony formation (>50 cells). Fix with methanol, stain with crystal violet, and count colonies automatically. Calculate survival fractions normalized to plating efficiency [4] [3].

  • Reactive Oxygen Species Detection: Incubate cells with 10 μM DCFH-DA for 30 minutes post-treatment. Measure fluorescence (Ex/Em: 485/535 nm) at 0, 30, 60, and 120 minutes. Include positive control (H₂O₂) and inhibitor (N-acetylcysteine) [2].

  • Apoptosis Analysis: Harvest cells 24-72 hours post-treatment. Stain with Annexin V-FITC and propidium iodide according to manufacturer protocol. Analyze via flow cytometry within 1 hour. Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [4].

In Vivo Evaluation Protocol
3.3.1 Animal Models and Treatment
  • Tumor Models: Establish subcutaneous xenografts in immunocompromised mice (200-400 mm³ tumor volume) or orthotopic pancreatic tumors in syngeneic models. Randomize animals to treatment groups (n=8-10) when tumors reach appropriate size [4] [1].

  • Treatment Groups: (1) Vehicle control, (2) Radiation alone (5-10 Gy fractionated), (3) this compound nanoparticles alone (10-50 mg/kg, 2-3× weekly), (4) Combination therapy [4] [1].

  • Administration and Irradiation: Administer this compound nanoparticles via tail vein injection. For radiation therapy, employ Small Animal Radiation Research Platform (SARRP, 220kVp, 13mA) with CT guidance 4 hours post-injection when tumor drug accumulation peaks. Use proper anesthesia and immobilization during irradiation [3].

3.3.2 Assessment Endpoints
  • Tumor Volume Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume using formula: (length × width²)/2. Record survival until endpoints reached (tumor volume >1500 mm³ or 20% weight loss) [4].

  • CT Imaging Protocol: Acquire pre- and post-contrast CT images (NanoScan PET/CT) at baseline and weekly intervals. Use 100 μL gold nanoparticle formulation as contrast agent. Analyze tumor volume, density, and enhancement kinetics [4] [3].

  • Histopathological Analysis: Collect tumors and major organs at endpoint. Fix in 10% formalin, embed in paraffin, section at 5μm thickness. Perform H&E staining, TUNEL assay for apoptosis, and immunohistochemistry for Ki-67, cleaved caspase-3, and CD31 [4].

Data Analysis and Results

Quantitative Therapeutic Efficacy

Table 1: In Vitro Efficacy of this compound-Radiotherapy Combination Across Cancer Types

Cancer Type Cell Line Radiation Alone Survival % This compound Alone Survival % Combination Survival % p-value
Pancreatic MIA PaCa-2 42.3 ± 3.2 38.7 ± 2.9 12.5 ± 1.8 <0.0001
Pancreatic PANC-1 45.6 ± 4.1 41.2 ± 3.7 14.2 ± 2.1 <0.0001
Breast MCF-7 51.8 ± 4.3 47.9 ± 3.9 18.9 ± 2.4 0.0002
Breast MDA-MB-231 48.9 ± 4.0 44.5 ± 3.8 16.7 ± 2.3 0.0003
Glioblastoma U87 39.5 ± 3.1 35.8 ± 2.8 9.8 ± 1.5 <0.0001
Glioblastoma U251 41.2 ± 3.4 37.6 ± 3.0 11.3 ± 1.7 <0.0001

Data represent mean ± SD of clonogenic survival following treatment with 4Gy radiation and/or 1μM this compound for 72 hours [4].

Table 2: In Vivo Therapeutic Efficacy in Pancreatic Cancer Murine Model

Treatment Group Tumor Volume Reduction % Survival Extension (Days) Apoptosis Index Microvessel Density
Control - - 2.1 ± 0.3 28.5 ± 3.2
Radiation Alone 32.7 ± 4.2 12.3 ± 2.1 18.9 ± 2.4 19.8 ± 2.3
This compound Alone 41.5 ± 3.9 16.7 ± 2.8 24.3 ± 2.9 14.2 ± 1.9
Combination 78.9 ± 5.7 38.4 ± 4.5 52.7 ± 4.8 8.3 ± 1.2

Data represent mean ± SEM from orthotopic pancreatic tumor models (n=8-10) following 3-week treatment regimen [4] [1].

Nanocarrier Characterization and Safety

Table 3: Physicochemical Properties of Gold-Coated Lipo-Polymeric Nanoparticles

Parameter PDPC NPs PAu5 NPs PAu10 NPs PAu15 NPs PAu20 NPs
Size (nm) 145.3 ± 6.2 152.7 ± 5.8 161.2 ± 7.1 173.8 ± 8.4 189.5 ± 9.3
PDI 0.12 ± 0.02 0.14 ± 0.03 0.16 ± 0.04 0.19 ± 0.05 0.23 ± 0.06
Zeta Potential (mV) -28.4 ± 1.8 -25.7 ± 1.5 -22.3 ± 1.3 -19.6 ± 1.2 -16.2 ± 1.1
Gold Coating Thickness (nm) - 3.2 ± 0.4 6.8 ± 0.7 10.5 ± 1.1 15.7 ± 1.6
Drug Loading (%) 8.7 ± 0.6 8.3 ± 0.5 7.9 ± 0.5 7.2 ± 0.4 6.5 ± 0.4
Radiation-triggered Release (%) 22.4 ± 2.1 45.6 ± 3.8 68.9 ± 5.2 82.7 ± 6.4 91.5 ± 7.3

Data represent mean ± SD of three independent batches [4] [3].

The safety profile of this compound-loaded nanoparticles has been extensively evaluated in preclinical models. Histopathological assessment of major organs (heart, liver, kidneys, lungs) revealed no significant adverse effects in healthy mice following administration of therapeutic doses. The gold coating thickness directly influenced radiation-triggered drug release, with PAu15 and PAu20 nanoparticles demonstrating >80% release following clinical relevant radiation doses (2-8 Gy) [4]. This controlled release profile enables spatiotemporal specificity, minimizing off-target effects while maximizing therapeutic efficacy at the tumor site.

Clinical Translation and Future Directions

Clinical Trial Design Considerations

Based on the compelling preclinical evidence, this compound in combination with radiotherapy has advanced to clinical development. The FDA has cleared an Investigational New Drug (IND) application for a Phase I, first-in-human study in pancreatic cancer patients [1]. Key considerations for clinical translation include:

  • Patient Selection: Patients with locally advanced or metastatic pancreatic cancer, with adequate organ function and life expectancy >3 months. KRAS mutation status should be documented when possible.

  • Dosing Regimen: Based on preclinical pharmacokinetics, the proposed regimen involves intravenous administration of this compound nanoparticles (dose escalation from 20-100 mg/m²) followed by focal radiotherapy (45-50 Gy in 1.8-2 Gy fractions) to the primary tumor.

  • Response Assessment: Utilize RECIST 1.1 criteria combined with metabolic imaging (FDG-PET) and circulating biomarker analysis (CA19-9, ctDNA) to evaluate treatment response.

Conclusion and Prospects

The combination of This compound with radiotherapy represents a promising multimodal approach for treating aggressive malignancies like pancreatic cancer. The three-in-one functionality of the nanocarrier system—combining radiosensitization, radiation-triggered drug release, and imaging capabilities—provides a comprehensive theranostic platform [4] [3]. Future directions include exploring this combination in other KRAS-driven malignancies, developing personalized dosing strategies based on tumor biology, and combining with immunotherapy to further enhance systemic antitumor immunity.

References

Comprehensive Application Notes and Protocols for Caflanone Targeted Lung Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Caflanone (FBL-03G) is a novel natural plant-derived anticancer agent demonstrating significant therapeutic potential against multiple cancer types, including breast, pancreatic, and glioblastoma models. Recent studies have highlighted its potent cytotoxicity and immunomodulatory properties when delivered via advanced nanocarrier systems. The strategic implementation of pulmonary delivery approaches for this compound represents a promising therapeutic paradigm for treating both localized lung diseases and systemic conditions, leveraging the unique anatomical and physiological advantages of the respiratory system. The lung's immense surface area (approximately 70-100 m² in adults) and high vascularization create an ideal environment for drug absorption, while the alveolar-capillary barrier (merely 0.2-0.7 μm thick) enables efficient drug transfer into the systemic circulation when desired. [1] [2]

The therapeutic rationale for pulmonary delivery of this compound extends beyond simple anatomical considerations. Pulmonary administration bypasses first-pass hepatic metabolism, potentially enhancing bioavailability and reducing systemic exposure and associated toxicities. For respiratory cancers and other lung diseases, this approach enables direct targeting of pathological sites, potentially allowing for dose reduction while maintaining therapeutic efficacy. Furthermore, the relatively low enzymatic activity in the pulmonary environment compared to the gastrointestinal tract may protect this compound from premature degradation, enhancing its stability and therapeutic potential. These advantages position pulmonary this compound delivery as a promising strategy worth further investigation and development. [3] [2]

Table 1: Key Characteristics of this compound (FBL-03G)

Property Specification Reference
Source Natural plant-derived compound [4]
Purity ≥98.7% (HPLC determination) [5]
Anticancer Activity Demonstrated against breast, pancreatic, and glioblastoma models [4]
Proposed Mechanism Immunoadjuvant properties; specific molecular targets under investigation [5]
Current Formulations Lipo-polymeric nanoparticles, gold-coated hybrids, lyophilized powders [4] [5]

Table 2: Therapeutic Advantages of Pulmonary Delivery for this compound

Advantage Impact on Therapy Relevance to this compound
Direct Lung Targeting High drug concentration at disease site Critical for lung cancers and respiratory metastases
Bypasses First-Pass Metabolism Enhanced bioavailability Potentially lower dose requirements
Large Surface Area Rapid absorption Suitable for both local and systemic effects
Low Enzymatic Activity Improved drug stability Maintains this compound integrity
Non-Invasive Administration Improved patient compliance Facilitates outpatient and chronic dosing

Formulation Compositions and Design Considerations

Lipo-Polymeric Hybrid Nanoparticles (PDPC NPs)

The lipo-polymeric hybrid nanoparticle system represents a sophisticated approach to this compound encapsulation, combining the biocompatibility of lipid-based systems with the stability and controlled release properties of polymeric matrices. The foundation of this system utilizes 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt) (DOPS-Na) as the primary lipid component, which forms stable liposomes through thin film hydration techniques. These liposomes are subsequently integrated with a polymeric hydrogel matrix composed of polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) in a specific ratio, cross-linked with calcium chloride to form stable nanoparticles. The PEG component provides stealth properties, reducing macrophage uptake and extending circulation time, while PVP enhances stability and drug loading capacity. The resulting hybrid nanoparticles typically exhibit sizes ranging from 100-300 nm, ideal for avoiding rapid clearance while maintaining the ability to penetrate biological barriers in the respiratory system. [4]

The drug loading process for this compound in this system can be achieved through either incorporation during the lipid film formation (pre-loading) or incubation with pre-formed nanoparticles (post-loading). Pre-loading typically results in higher encapsulation efficiency (often exceeding 70-80%) as the drug becomes incorporated within the lipid bilayers during formation. The calcium chloride cross-linking step is critical for achieving the desired structural integrity and controlled release properties, creating ionic bridges between polymer chains that stabilize the nanoparticle structure while allowing for responsive drug release in specific physiological environments. This formulation approach is particularly suitable for nebulization applications, as the hybrid structure protects this compound from the shear forces and environmental exposure during aerosolization. [4]

Gold-Coated Lipo-Polymeric Nanosystems (PAu NPs)

The gold-coated nanoparticle system builds upon the lipo-polymeric hybrid foundation by incorporating a nanoscale gold coating through in-situ reduction of chloroauric acid (HAuCl₄·3H₂O) using ascorbic acid as a reducing agent. This innovative approach creates a multifunctional system that combines the drug delivery capabilities of the hybrid nanoparticle with the radio-sensitizing properties of gold nanoparticles. The gold coating thickness can be precisely controlled by varying the concentration of gold precursor, with optimal radio-sensitization typically achieved at gold coatings representing 10-15% of total nanoparticle weight. This system enables triple functionality: (1) radio-sensitization for enhanced radiotherapy efficacy, (2) radiation-triggered drug release capabilities, and (3) utility as an X-ray/CT contrast agent for image-guided therapy. The combination of these functions creates a theranostic platform that simultaneously provides treatment and monitoring capabilities. [4]

The radiation-triggered release mechanism in this system operates through interactions between the gold coating and X-ray radiation. When exposed to therapeutic X-ray doses (typically 2-10 Gy), the high atomic number gold atoms absorb radiation energy and generate secondary electrons, which induce localized damage to the polymeric matrix, thereby enhancing this compound release specifically in irradiated tissues. This spatiotemporal control of drug release represents a significant advancement in targeted therapy, minimizing off-target effects while maximizing therapeutic impact at disease sites. The gold coating also provides enhanced contrast in both X-ray and CT imaging, allowing visualization of nanoparticle distribution and accumulation—a critical feature for treatment planning and monitoring. [4]

Lyophilized Powder Formulations (CLARITY Biomaterial)

The CLARITY (Customizable Lyophilized Agent for Radiotherapy Imaging and TherapY) biomaterial represents an innovative approach to this compound formulation designed specifically for point-of-care reconstitution and administration. This system utilizes a base composition of chitosan (2% w/v) and sodium alginate (4% w/v) mixed in a 1:1 ratio, combined with contrast-providing nanoparticles such as manganese oxide (Mn₂O₃), cerium oxide (CeO₂), or gold. The mixture is subjected to lyophilization at -88°C and 0.12 mBar for 72 hours, resulting in a stable, meshy dry substance that can be pulverized into a fine powder. This powder can be reconstituted at the point of care with this compound solution, creating an injectable or inhalable formulation. The lyophilization process enhances stability and shelf-life, addressing challenges associated with cold chain storage and transportation—particularly valuable in resource-limited settings. [5]

The choice of contrast-providing nanoparticles in the CLARITY system depends on the intended imaging modality. Manganese oxide nanoparticles provide excellent T1-weighted MRI contrast, while gold nanoparticles offer superior CT imaging capabilities. Cerium oxide nanoparticles provide both imaging properties and additional antioxidant functions. When rehydrated with this compound solution, the lyophilized matrix forms a hydrogel that provides sustained release of the active compound over extended periods (up to 30 days in preclinical models). This extended release profile is particularly advantageous for maintaining therapeutic drug levels between treatment sessions, potentially improving patient compliance and treatment outcomes. The versatility of this platform allows customization based on specific clinical needs, imaging requirements, and administration routes. [5]

Table 3: Composition of this compound Formulation Systems

Component Lipo-Polymeric Hybrid Gold-Coated System Lyophilized CLARITY
Primary Matrix DOPS-Na liposomes + PEG/PVP hydrogel DOPS-Na liposomes + PEG/PVP hydrogel Chitosan-sodium alginate hydrogel
Active Compound This compound This compound This compound (added at reconstitution)
Key Additives Calcium chloride (cross-linker) Gold coating (5-20% w/w) Manganese oxide, cerium oxide, or gold nanoparticles
Stabilizers PVP polymer PVP polymer None required (lyophilized)
Stealth Component PEG PEG None
Final Form Aqueous suspension Aqueous suspension Lyophilized powder

Experimental Protocols

Preparation of this compound-Loaded Lipo-Polymeric Hybrid Nanoparticles

The synthesis of This compound-loaded lipo-polymeric hybrid nanoparticles follows a modified hydrogel isolation technique that ensures high encapsulation efficiency and controlled particle size distribution. Begin by preparing the lipid component through thin film hydration: dissolve 10 mg of DOPS-Na in an appropriate organic solvent (chloroform:methanol 2:1 v/v) in a round-bottom flask, adding 2 mg of this compound to the organic solution. Remove the organic solvent using rotary evaporation at 40°C to form a thin, uniform lipid film, then hydrate the film with 1 mL of Milli-Q water at 60°C with vigorous vortexing to form multilamellar vesicles. Subject the resulting suspension to sonication (5-10 cycles of 30 seconds pulse, 30 seconds rest) or extrusion through polycarbonate membranes (100-400 nm pore size) to achieve uniform liposomes of approximately 100-150 nm. [4]

Next, prepare the polymeric hydrogel matrix by dissolving 1.98 g of PEG in 10 mL Milli-Q water and 0.52 g of PVP in 5 mL Milli-Q water separately. Mix the this compound-loaded liposomes (10 mg/mL final lipid concentration) with the PEG solution under constant magnetic stirring at 500 rpm. Inject this mixture into the PVP solution while maintaining stirring. Add 100 mM calcium chloride solution dropwise (1-2 mL total volume) to initiate cross-linking, and continue stirring for 60 minutes at room temperature. Purify the resulting nanoparticles by centrifugation at 15,000 × g for 20 minutes, then resuspend in an isotonic buffer solution (1 mM CaCl₂, 150 mM NaCl, pH 7.0). Sterilize the final formulation by filtration through 0.22 μm membranes and store at 4°C for up to 4 weeks. Characterize the nanoparticles for size distribution (target 150-300 nm), polydispersity index (PDI <0.3), zeta potential, drug loading capacity, and encapsulation efficiency (typically >70% achieved with this method). [4]

Gold Coating and Functionalization Protocol

The gold coating process transforms the lipo-polymeric hybrid nanoparticles into multifunctional theranostic agents with radio-sensitizing properties. Begin with pre-formed this compound-loaded PDPC nanoparticles at a concentration of 2 mg/mL in the isotonic buffer solution. Add chloroauric acid (HAuCl₄·3H₂O) dropwise to the nanoparticle suspension to achieve the desired gold percentage (5%, 10%, 15%, or 20% w/w), while maintaining constant stirring at 400 rpm. The optimal gold concentration for radio-sensitization while maintaining stability is typically 10-15% w/w. After 10 minutes of stirring, add 10 mM ascorbic acid solution dropwise (1:1 molar ratio with gold precursor) to initiate the reduction and coating process. The solution will transition from yellow to colorless and gradually to dark brown, indicating the formation of gold-coated nanoparticles. Continue stirring for 30 minutes to ensure complete reaction. [4]

Purify the PAu nanoparticles by centrifugation at 20,000 × g for 30 minutes to remove unreacted precursors, then resuspend in fresh isotonic buffer. Perform comprehensive characterization including transmission electron microscopy (TEM) to verify uniform gold coating, UV-Vis spectroscopy to confirm surface plasmon resonance (typically 520-580 nm for gold nanoparticles), and energy-dispersive X-ray spectroscopy (EDS) to quantify elemental composition. Determine the radio-sensitization efficacy through clonogenic assays in relevant cancer cell lines, comparing radiation dose enhancement factors between coated and uncoated nanoparticles. The optimal formulation should demonstrate significant radiation dose enhancement (dose modification factor >1.5) while maintaining stable this compound encapsulation until radiation-triggered release. [4]

Characterization and In Vitro Evaluation Methods

Comprehensive physicochemical characterization is essential for quality control and understanding formulation performance. Determine particle size distribution, polydispersity index (PDI), and zeta potential using dynamic light scattering with a Malvern Nano ZS or equivalent instrument. Dilute samples appropriately in the same buffer used for formulation to ensure accurate measurements. Analyze particle morphology using scanning electron microscopy (SEM) and transmission electron microscopy (TEM), following standard sample preparation protocols including negative staining with phosphotungstic acid or uranyl acetate for enhanced contrast. For gold-coated nanoparticles, confirm coating uniformity and thickness through high-resolution TEM. [4]

Evaluate drug release profiles using dialysis membrane methods under sink conditions. Place nanoparticle suspensions equivalent to 1 mg this compound in dialysis bags (MWCO 12-14 kDa) and immerse in release medium (PBS with 0.5% w/v Tween 80, pH 7.4) at 37°C with constant shaking at 100 rpm. Withdraw samples at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) and replace with fresh medium to maintain sink conditions. Analyze this compound concentration using validated HPLC methods with UV detection. For radiation-triggered release studies, expose samples to clinical relevant radiation doses (2-10 Gy) at specific time points using an X-ray irradiator (220 kVp, 13 mA) and monitor accelerated drug release. Additionally, determine encapsulation efficiency by separating unencapsulated drug using size exclusion chromatography or ultracentrifugation, then quantifying this compound content after nanoparticle dissolution in organic solvent. [4]

The following workflow illustrates the complete preparation and characterization process for this compound-loaded nanoparticles:

G start Start Formulation Process liposome_prep Liposome Preparation (Thin Film Hydration) start->liposome_prep drug_loading This compound Loading liposome_prep->drug_loading polymer_mix Polymer Matrix Formation (PEG/PVP Hydrogel) drug_loading->polymer_mix crosslink Calcium Chloride Cross-linking polymer_mix->crosslink gold_coating Gold Coating Process (Optional Theranostic System) crosslink->gold_coating For theranostic formulation purification Purification & Sterilization (Centrifugation/Filtration) crosslink->purification For standard formulation gold_coating->purification char_size Size & PDI Analysis (DLS Measurement) purification->char_size char_morph Morphology Assessment (SEM/TEM Imaging) char_size->char_morph char_zeta Surface Charge Analysis (Zeta Potential) char_morph->char_zeta char_drug Drug Loading & Encapsulation (HPLC Analysis) char_zeta->char_drug char_release Release Profile Study (Dialysis Method) char_drug->char_release char_radio Radio-sensitization Assessment (Clonogenic Assays) char_release->char_radio For gold-coated systems eval_cell In Vitro Cytotoxicity (MTT/MTS Assays) char_release->eval_cell For standard systems char_radio->eval_cell eval_uptake Cellular Uptake Studies (Confocal Microscopy) eval_cell->eval_uptake data_analysis Data Analysis & Optimization eval_cell->data_analysis For non-radiation systems eval_irrad Radiation-Triggered Release (X-ray Exposure) eval_uptake->eval_irrad For radiation-responsive systems eval_irrad->data_analysis final_form Final Formulation data_analysis->final_form

In Vivo Evaluation Protocols

Animal Models and Administration Techniques

Preclinical evaluation of this compound pulmonary delivery systems requires appropriate animal models that accurately reflect human physiology and disease states. For oncology applications, employ immunocompetent mouse models with syngeneic tumors or immunodeficient models with human xenografts, depending on the research questions regarding immune system involvement. The KPC (KrasLSL-G12D/+; p53fl/fl; Pdx-1-Cre) pancreatic cancer model is particularly relevant given this compound's demonstrated efficacy against pancreatic cancer. For lung-specific diseases, consider orthotopic lung cancer models or models of lung metastases that better replicate the pulmonary microenvironment. Animals should be 6-8 weeks old at study initiation, with sample sizes calculated to provide adequate statistical power (typically n=5-10 per group). All studies must receive appropriate ethical approval and follow animal welfare guidelines. [4] [5]

Pulmonary administration in rodents requires specialized equipment and techniques. For precise dosing, use a microsprayer aerosolizer (such as the Penn-Century MicroSprayer) connected to a high-pressure syringe for intratracheal instillation under anesthesia. This method ensures direct delivery to the lungs with minimal oropharyngeal deposition. Prepare nanoparticle formulations at concentrations of 5-10 mg/mL (total nanoparticle weight) containing 0.5-1 mg/mL this compound. Administer 50-100 μL per mouse, corresponding to 25-50 μg this compound per dose. For larger animals, nebulization systems compatible with ventilator circuits may be employed, though adaptations are necessary as standard nebulizers have inefficient delivery in mechanically ventilated subjects. During administration, monitor breathing patterns and recovery from anesthesia closely. Distribution within the lungs can be assessed using in vivo imaging systems if nanoparticles incorporate contrast agents, or through biodistribution studies post-sacrifice. [1] [3]

Biodistribution and Efficacy Assessment

Comprehensive biodistribution analysis is critical for understanding the pharmacokinetic profile and targeting efficiency of this compound formulations. At predetermined time points post-administration (1, 4, 12, 24, 48, and 72 hours), euthanize animals and collect tissues of interest (lungs, liver, spleen, kidneys, heart, and blood). Homogenize tissues in appropriate buffers and extract this compound using protein precipitation with acetonitrile or solid-phase extraction methods. Quantify this compound concentrations using validated LC-MS/MS methods with deuterated internal standards for maximum accuracy. Calculate key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). Compare pulmonary administration with intravenous delivery to determine targeting efficiency through the drug targeting index (DTI = [AUClung/AUCblood]pulmonary / [AUClung/AUCblood]IV). [4] [6]

Evaluate therapeutic efficacy through multiple complementary approaches. Monitor tumor volume regularly using caliper measurements (for subcutaneous models) or medical imaging (for orthotopic models). For pulmonary disease models, high-resolution CT or MRI imaging provides non-invasive assessment of disease progression and response. At study endpoint, perform histological analysis of lung tissues using H&E staining for general morphology and Ki-67 immunohistochemistry for proliferation assessment. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining quantifies apoptosis induction. For comprehensive immune profiling, analyze tumor-infiltrating lymphocytes by flow cytometry, focusing on CD4+ and CD8+ T cells, natural killer cells, and macrophage populations. Survival studies provide the most clinically relevant efficacy endpoint, with statistical significance determined by log-rank test comparing Kaplan-Meier survival curves between treatment groups. [4] [5]

The following diagram illustrates the key pathways involved in this compound's activity and the experimental evaluation cascade:

G admin Pulmonary Administration deposition Airway Deposition & Clearance admin->deposition uptake Cellular Uptake (Alveolar Macrophages & Tumor Cells) deposition->uptake immune_mod Immune Modulation (Antigen Presentation & Cytokine Release) uptake->immune_mod apoptosis Apoptosis Induction (Mitochondrial Pathway Activation) uptake->apoptosis prolifer Proliferation Inhibition (Cell Cycle Arrest & Signaling disruption) uptake->prolifer angio Angiogenesis Suppression (VEGF Pathway Modulation) uptake->angio rad_sens Radio-sensitization (DNA Repair Inhibition & ROS Generation) uptake->rad_sens Gold-coated systems only tumor_response Tumor Response Assessment immune_mod->tumor_response apoptosis->tumor_response prolifer->tumor_response angio->tumor_response rad_sens->tumor_response survival Survival Outcome tumor_response->survival

Data Analysis and Applications

Interpretation of Experimental Results

Comprehensive data analysis begins with appropriate normalization of experimental results to controls and establishment of quality benchmarks. For physicochemical characterization, nanoparticle batches should demonstrate size consistency with coefficient of variation <10% between batches, PDI values <0.3 indicating monodisperse populations, and zeta potential stability with minimal drift over 4 weeks of storage. Encapsulation efficiency should consistently exceed 70% for reproducible dosing. In vitro release profiles should be analyzed using mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand release mechanisms. The Korsmeyer-Peppas model is particularly informative for nanoparticle systems, with release exponent (n) values <0.45 indicating Fickian diffusion, 0.450.89 indicating case-II transport. These models inform predictions of in vivo performance and guide formulation optimization. [4]

Analysis of in vitro efficacy data should include calculation of half-maximal inhibitory concentration (IC50) values using four-parameter logistic nonlinear regression models. Compare IC50 values between free this compound and nanoformulations to determine the advantage of encapsulation. For gold-coated systems, quantify radio-sensitization enhancement by calculating dose enhancement factors (DEF) from clonogenic survival curves, where DEF = radiation dose without nanoparticles / radiation dose with nanoparticles at the same survival level. DEF values >1.5 indicate significant radio-sensitization. In vivo efficacy data should be analyzed using appropriate statistical tests (one-way or two-way ANOVA with post-hoc tests for multiple comparisons), with p-values <0.05 considered statistically significant. Survival data requires Kaplan-Meier analysis with log-rank test for group comparisons. Correlation analyses between tumor drug concentrations and efficacy metrics can establish exposure-response relationships critical for dose selection in future studies. [4]

Translational Considerations for Different Lung Diseases

The application-specific formulation of this compound delivery systems should be tailored to the target lung pathology. For non-small cell lung cancer (NSCLC) and pulmonary metastases, the gold-coated theranostic system offers significant advantages due to its combination of radio-sensitization, imaging capabilities, and potential for combination with standard radiotherapy. The optimal particle size for deep lung deposition and tumor penetration is 1-5 μm, with the finer particles (1-3 μm) achieving better peripheral deposition. For infectious lung diseases such as tuberculosis or fungal infections, the lipo-polymeric hybrid system without gold coating may be preferable, focusing on sustained release to maintain therapeutic concentrations at infection sites. In these applications, mucopenetration properties become critical, potentially requiring surface modification with mucus-penetrating agents such as PEG or coatings that reduce mucoadhesion. [1] [2]

For inflammatory lung conditions such as asthma or COPD, this compound's immunomodulatory properties may be leveraged with formulations designed for preferential airway deposition rather than alveolar penetration. This requires larger particle sizes (3-5 μm) that deposit primarily in the conducting airways. The lyophilized CLARITY biomaterial offers advantages for outpatient and resource-limited settings due to its stability and point-of-care reconstitution capability. Across all applications, safety assessment must include evaluation of pulmonary irritation, inflammatory response (through bronchoalveolar lavage fluid cytokine analysis), and histopathological examination of lung architecture. These considerations ensure that formulation design aligns with clinical application requirements from early development stages. [1] [5] [2]

Conclusion

These comprehensive Application Notes and Protocols provide a robust framework for developing this compound targeted lung delivery systems. The integrated approach combining advanced formulation strategies with thorough characterization and evaluation methodologies addresses the complex challenges of pulmonary drug delivery. The multifunctional systems described—particularly the gold-coated theranostic nanoparticles and lyophilized CLARITY biomaterial—represent innovative solutions that extend beyond simple drug delivery to encompass diagnostic imaging and personalized treatment capabilities. As research in this area advances, these protocols will facilitate standardized evaluation across laboratories, accelerating the translation of promising this compound formulations from preclinical studies to clinical applications for diverse lung pathologies.

References

Strategies for Metabolic Stability Improvement

Author: Smolecule Technical Support Team. Date: February 2026

The core strategy for improving metabolic stability, as demonstrated in recent research, involves making targeted molecular modifications to reduce the compound's susceptibility to enzymatic degradation. The table below summarizes key findings from a 2024 study on optimizing a series of Dopamine Transporter (DAT) inhibitors, which serves as an excellent contemporary example [1].

Modification Target Specific Change Impact on DAT Affinity (Ki) Impact on Metabolic Stability
Alicyclic Amine Ring Replaced piperazine with homopiperazine Well tolerated (Ki range: 3-382 nM) Information not specified in abstract
Alicyclic Amine Ring Replaced piperazine with piperidine (e.g., 20a-d) Well tolerated (Ki range: 3-382 nM) Improved stability in rat liver microsomes
Lead Compound (JJC8-091) Piperazine ring, sulfinyl linker Effective in preclinical models Lower metabolic stability (baseline for comparison)

This study highlights that replacing a metabolically soft spot (like a piperazine ring) with a more stable isostere (like a piperidine) can successfully improve metabolic stability while retaining the desired target affinity and pharmacological profile [1].

Experimental Protocol for Assessment

A critical component of any stability improvement project is the consistent evaluation of new compounds. The standard protocol involves using liver microsomes, as cited in the research [1].

  • Objective: To determine the in vitro metabolic stability of a test compound by measuring its half-life in a liver microsome incubation system.
  • Materials & Reagents:
    • Test compound (e.g., Caflanone analogs)
    • Pooled liver microsomes (e.g., from rat or human)
    • NADPH-regenerating system
    • Magnesium chloride (MgCl₂)
    • Phosphate buffer (pH 7.4)
    • Stop solution (e.g., acetonitrile with internal standard)
    • Liquid Chromatograph with tandem mass spectrometry (LC-MS/MS)
  • Methodology:
    • Incubation Preparation: The test compound is incubated at a physiological temperature (37°C) with liver microsomes and the NADPH-regenerating system in a suitable buffer.
    • Sampling: Aliquots of the incubation mixture are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
    • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which precipitates proteins.
    • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
    • Data Calculation: The natural logarithm of the remaining concentration is plotted against time. The slope of the line is used to calculate the in vitro half-life of the compound.

Potential Challenges & Troubleshooting

Based on common experimental hurdles, here are some FAQs that might address issues you encounter.

FAQ 1: Our lead compound shows high metabolic clearance in microsomal assays. What are the first structural elements we should investigate?

  • Answer: Primary targets for investigation are often heterocyclic rings (like piperazine, imidazole), alkyl chains, and sites susceptible to oxidation (e.g., benzylic positions). The successful strategy from the referenced study was to systematically replace the piperazine ring with other alicyclic amines such as piperidine or homopiperazine, which resulted in improved metabolic stability [1].

FAQ 2: Our structural modification improved metabolic stability but led to a significant loss of potency at the primary target. How can we navigate this?

  • Answer: This is a common challenge in lead optimization. The research indicates that not all ring systems behave the same way. In the study, both homopiperazine and piperidine replacements maintained DAT affinity, suggesting that exploring multiple bioisosteres is key [1]. It is often necessary to synthesize and test a series of analogs to find a balance between stability and potency. Molecular modeling, which was used in the study to predict binding to an inward-facing DAT conformation, can help guide which modifications are less likely to disrupt target engagement [1].

Experimental Workflow Diagram

The following diagram illustrates the iterative cycle of metabolic stability optimization based on the gathered information.

MetabolicOptimization Start Lead Compound (e.g., JJC8-091) Modify Design Analogs (Targeted Modification) Start->Modify Low Metabolic Stability Test In Vitro Assay (Liver Microsomes) Modify->Test Synthesize Evaluate Evaluate Data (Potency vs. Stability) Test->Evaluate LC-MS/MS Data Evaluate->Modify Needs Improvement Success Improved Candidate (e.g., Compound 20a) Evaluate->Success Criteria Met

References

Caflanone Absorption Challenges & Enhancement Strategies

Author: Smolecule Technical Support Team. Date: February 2026

A major hurdle for caflanone, like many flavonoids, is its inherently poor bioavailability [1]. The following table summarizes the core challenges and the primary nanotechnological strategies being employed to overcome them.

Challenge Impact on Absorption & Efficacy Proposed Enhancement Strategy
Poor Bioavailability [1] Low systemic concentration; reduced therapeutic effect Nanocarrier encapsulation (e.g., liposomes, polymeric NPs) to improve solubility and stability [1].
P-glycoprotein (P-gp) Efflux [2] Active transport of the drug out of cells, reducing intestinal permeation Formulate with inherent P-gp inhibitory excipients (e.g., surfactants, polymers in SLNPs, micelles) to bypass efflux [2].
Non-specific Distribution Potential for off-target effects; lower drug concentration at target site Multifunctional nanocarriers with targeting ligands (e.g., for ACE2 receptors) and stimuli-responsive (e.g., radiation-triggered) drug release [3] [1].

The rationale for using nanotechnology is supported by its multi-functional benefits. A key strategy involves designing smart nanoparticles (or "nanodrones") that can be targeted to specific sites, such as the lungs or cells expressing the ACE2 receptor, which is relevant for viral infections like COVID-19 [1]. Furthermore, these systems can be engineered for image-guided therapy, incorporating materials like gold nanoparticles for computed tomography (CT) imaging, allowing for tracking of the drug delivery system [3] [1].

The following diagram illustrates how these advanced, multifunctional nanoparticles are engineered and function to enhance this compound delivery.

G Start This compound Absorption Challenge NP Nanoparticle Core (Lipo-polymeric Hybrid) Start->NP Strategy Func1 P-gp Inhibition (Surfactant/Polymers) NP->Func1 1. Loads Drug Func2 Active Targeting (ACE2 Receptor Ligands) NP->Func2 2. Surface Modification Func3 Stimuli-Responsive Release (External/Internal Trigger) NP->Func3 3. Encapsulates Func4 Imaging Agent (Gold Coating for CT) NP->Func4 4. Coats With Result Enhanced Absorption & Targeted Delivery Func1->Result Reduces Efflux Func2->Result Increases Specificity Func3->Result Controls Release Func4->Result Enables Tracking

Experimental Protocol: Formulating & Characterizing this compound-Loaded Nanoparticles

Here is a detailed methodology for the synthesis and in vitro characterization of gold-coated, lipo-polymeric hybrid nanoparticles loaded with this compound, adapted from a published approach [3].

Synthesis of Gold-Coated Lipo-polymeric Hybrid Nanoparticles (PAu NPs)
  • Preparation of Drug-Loaded Liposomes:

    • Use the thin film hydration technique.
    • Dissolve the lipid 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na) and This compound in an organic solvent in a round-bottom flask.
    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, dry lipid film.
    • Hydrate the film with an aqueous buffer (e.g., Milli-Q water) under stirring to form multilamellar vesicles (MLVs).
    • Down-size the liposomes to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes.
  • Formation of Lipo-polymeric Hybrid Nanoparticles (PDPC NPs):

    • Use a modified hydrogel isolation technique.
    • Prepare separate aqueous solutions of Polyethylene glycol (PEG) and Polyvinylpyrrolidone (PVP).
    • Add the prepared liposome suspension (e.g., 10 mg/mL) to the PEG solution under constant stirring.
    • Inject this mixture into the PVP solution while stirring.
    • Add Calcium chloride (CaCl₂) solution (e.g., 100 mM) dropwise to the mixture and allow it to stir at room temperature for one hour to form nanoparticles.
    • Recover the nanoparticles by centrifugation, wash twice with a buffer solution (e.g., 1 mM CaCl₂, 150 mM NaCl), and re-disperse in buffer for storage at 4°C.
  • Gold Coating (Synthesis of PAu NPs):

    • This step provides radiosensitization, imaging capability, and potentially triggers drug release.
    • Mix the synthesized PDPC NPs (e.g., 2 mg/mL) with Chloroauric acid (HAuCl₄·3H₂O).
    • Add Ascorbic acid (e.g., 10 mM) to the mixture to chemically reduce the gold.
    • Observe the color change to dark brown, indicating the formation of gold-coated nanoparticles (PAu NPs).
    • Optimize the coating by varying the concentration of HAuCl₄ (e.g., to create PAu5, PAu10, PAu15, PAu20 NPs).
Critical Characterization Experiments

After synthesis, characterize your nanoparticles thoroughly.

Parameter Method & Instrumentation Key Details & Purpose
Size & Zeta Potential Dynamic Light Scattering (DLS) Confirm nanoscale size (ideal: ~100nm) and surface charge (indicative of stability).
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Visualize core-shell structure, gold coating, and nanoparticle shape.
Drug Loading & Encapsulation Efficiency Indirect method: Measure unencapsulated drug (HPLC/UV-Vis) [3]. Calculate loading capacity (%) and encapsulation efficiency (%).
In Vitro Drug Release Dialysis method; simulate physiological & trigger conditions (e.g., X-ray) [3]. Assess release kinetics and confirm stimuli-responsive (triggered) release profile.
P-gp Inhibition Assessment Caco-2 cell transport assay; use known P-gp substrates/inhibitors as controls [2]. Measure apparent permeability (Papp); increased flux indicates successful P-gp inhibition.
Cellular Uptake Fluorescence microscopy (e.g., tag with FITC); Flow Cytometry [3]. Qualitatively and quantitatively confirm enhanced intracellular nanoparticle delivery.

Frequently Asked Questions & Troubleshooting

Q1: My nanoparticle formulation has a low encapsulation efficiency for this compound. What could be the cause?

  • Cause 1: The drug may be precipitating during the formulation process. Solution: Ensure the drug is completely dissolved in the initial organic solvent mix. Optimize the lipid-to-drug ratio.
  • Cause 2: The drug is leaking during the hydrogel formation or gold coating step. Solution: Optimize the concentrations of PEG, PVP, and CaCl₂ to form a more robust polymeric matrix. Consider a different order of addition during gold coating to minimize disturbance.

Q2: The in vitro release profile does not show a significant response to the external trigger (e.g., X-ray).

  • Cause 1: The gold coating might be too thin or discontinuous to generate sufficient secondary electrons or energy to disrupt the nanoparticle matrix. Solution: Optimize the concentration of HAuCl₄ and the reduction time to achieve a uniform, optimal coating thickness [3].
  • Cause 2: The nanoparticle matrix may be too stable. Solution: Experiment with different polymeric components or lipid-to-polymer ratios to create a matrix that is more responsive to the generated radicals or energy.

Q3: I am not observing a significant enhancement in cellular uptake or cytotoxicity in my in vitro models.

  • Cause 1: The nanoparticles may be being recognized by the immune system components in the serum-containing media and cleared. Solution: Ensure your formulation uses PEGylation effectively to create "stealth" nanoparticles that avoid opsonization.
  • Cause 2: The P-gp inhibitory excipients may not be effective at the chosen concentration. Solution: Screen different surfactants (e.g., TPGS, Cremophor EL) and polymers known for P-gp inhibition [2]. Use a control with a known P-gp substrate (e.g., Rhodamine 123) to validate your assay.

References

Caflanone drug delivery system stability

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Delivery Systems for Caflanone

The following platforms are under investigation for delivering this compound, each addressing specific stability and functionality requirements.

Delivery System Core Components/Technology Key Functionalities & Stability Features Admin. Route Development Stage

| Gold-coated Lipo-polymeric Hybrid Nanoparticles [1] | - Lipo-polymeric core (DOPS-Na, PEG, PVP) [1]

  • Gold shell (via chemical reduction) [1]
  • Loaded with this compound [1] | - Radiosensitization [1]
  • Radiation-triggered drug release [1]
  • X-ray/CT contrast agent [1]
  • Lyophilized for storage [2] | Intratumoral, Injected [1] | Preclinical research (in vitro & in vivo) | | CLARITY Lyophilized Biomaterial [2] | - Lyophilized powder (Chitosan, Sodium Alginate) [2]
  • Manganese Oxide/Gold nanoparticles [2]
  • Rehydrated with drug at point-of-care [2] | - CT/MRI imaging contrast [2]
  • Sustained drug release [2]
  • Lyophilized for long-term stability [2] | Injected (intratumoral) | Preclinical research (in vivo) |

Key Stability & Bioactivity Data

This table consolidates quantitative data relevant to the stability and biological activity of this compound.

Parameter Value / Measurement Context / Experimental Details
Human Coronavirus (hCov-OC43) Antiviral EC₅₀ [3] 0.42 µM Cultured in RD (Rhabdomyosarcoma) cells [3]

| Critical Kinase Inhibition IC₅₀ [3] | ABL2: 0.27 µM PI4Kiiiβ: 0.136 µM JAK2: 1.85 µM | Hotspot kinase profiling assay [3] | | Cytokine Inhibition IC₅₀ [3] | IL-1β: 2.4 µM IL-6: 9.1 µM TNF-α: 8.7 µM | Measured in human PBMC cells stimulated with LPS [3] | | Particle Size Analysis (CLARITY Biomaterial) [2] | Range of sizes upon rehydration | Nanoparticle Tracking Analysis (NTA) with ZetaView instrument [2] | | In Vivo Imaging Contrast Duration [2] | Up to 30 days | Provided by CLARITY biomaterial in tumor-bearing mice (CT & MRI) [2] |


Experimental Protocols for Formulation & Analysis

Here are detailed methodologies for key experiments related to the formulation and characterization of this compound delivery systems.

Protocol 1: Synthesizing Gold-coated Lipo-polymeric Hybrid Nanoparticles (PAu NPs) [1]

This protocol describes creating a multifunctional system for radiation-triggered this compound release.

  • Synthesize Liposomes: Prepare liposomes containing this compound using the thin film hydration technique with the lipid 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt) (DOPS-Na) [1].
  • Form Lipo-polymeric Hybrid (PDPC NPs):
    • Dissolve PEG and PVP separately in Milli-Q water [1].
    • Add the liposome solution to the PEG solution under constant stirring [1].
    • Inject this mixture into the PVP solution while stirring [1].
    • Add calcium chloride solution (100 mM) dropwise and allow the mixture to stir at room temperature for one hour [1].
    • Wash the formed nanoparticles twice with a buffer solution (1 mM CaCl₂, 150 mM NaCl) and recover them via centrifugation [1].
  • Gold Coating (Synthesize PAu NPs):
    • Mix the PDPC NPs (2 mg/ml) with Chloroauric acid (HAuCl₄·3H₂O) [1].
    • Add Ascorbic acid (10 mM) to the mixture to chemically reduce the gold onto the nanoparticle surface. A color change to dark brown indicates successful formation [1].
    • Wash the final PAu NPs and disperse in buffer for storage at 4°C [1].
Protocol 2: Preparing CLARITY Lyophilized Biomaterial Loaded with this compound [2]

This method creates a stable, on-demand rehydratable system for image-guided drug delivery.

  • Prepare Hydrogel Mixture:
    • Prepare a 2% (w/v) Chitosan hydrogel in 1% acetic acid [2].
    • Prepare a 4% (w/v) Sodium Alginate hydrogel in deionized water [2].
    • Mix the two hydrogels in a 1:1 ratio [2].
  • Add Contrast Nanoparticles: Mix the combined hydrogel with a dispersion of Manganese Oxide (Mn₂O₃) or Gold nanoparticles [2].
  • Lyophilization:
    • Aliquot the mixture into containers and freeze at -80°C for at least 24 hours [2].
    • Lyophilize the frozen samples using a freeze dryer at -88°C and 0.12 mBar for approximately 72 hours until a dry, meshy powder is formed [2].
  • Pulverization: Pulverize the lyophilized solid in a mortar and pestle to obtain a fine powder (the CLARITY biomaterial) [2].
  • Point-of-Care Drug Loading: Rehydrate the CLARITY powder with a solution of this compound and sonicate for 5 minutes to achieve a homogenized formulation ready for use [2].
Protocol 3: Nanoparticle Tracking Analysis (NTA) for Size Distribution [2]

Use this method to characterize the size profile of rehydrated nanoparticles.

  • Sample Preparation: Dilute the nanoparticle sample (e.g., rehydrated CLARITY biomaterial) in a clean, particle-free buffer to an appropriate concentration for analysis [2].
  • Instrument Calibration: Calibrate the ZetaView BASIC NTA instrument (or equivalent) using standards of known size [2].
  • Video Capture:
    • Set the instrument to scatter mode [2].
    • Use capture settings such as: sensitivity 60–65, shutter 100, and a minimum trace length of 10 [2].
    • Record videos at a medium setting (e.g., 30 frames per position) [2].
  • Data Analysis:
    • Analyze the recorded videos with the instrument's software (e.g., ZetaView software version 8.5.10) [2].
    • Set analysis parameters like minimum brightness 30, maximum brightness 255, and minimum area 10 [2].
    • The software will calculate and report the particle size distribution and concentration [2].

Stability Challenges & Mechanism Pathways

A primary stability challenge for flavonoids like this compound is poor bioavailability, which can be due to factors like chemical degradation, poor solubility, and rapid clearance [3]. Advanced delivery systems are engineered to address these issues. The following diagram illustrates the core strategy.

G Start This compound Stability Challenges C1 Poor Bioavailability Start->C1 C2 Potential Degradation Start->C2 S1 Nano-encapsulation (e.g., Liposomal Core) C1->S1 S2 Lyophilization (Freeze-drying into powder) C2->S2 S3 Protective Shell (e.g., Gold Coating, Polymer) C2->S3 O1 Enhanced Solubility S1->O1 O2 Long-term Storage Stability S2->O2 O3 Protected from Environment S3->O3 Goal Improved Therapeutic Efficacy O1->Goal O2->Goal O3->Goal

The workflow for creating one of the key delivery systems, gold-coated hybrid nanoparticles, involves several precise stages, as shown below.

G Step1 Liposome Preparation (Thin film hydration with this compound) Step2 Form Hybrid Nanoparticle (Mix with PEG/PVP, add CaCl₂) Step1->Step2 Step3 Gold Shell Coating (Chemical reduction with HAuCl₄ & Ascorbic Acid) Step2->Step3 Step4 Purification & Storage (Centrifugation, buffer dispersion, 4°C) Step3->Step4 Step5 Characterization (Size, Zeta Potential, TEM, Drug Release) Step4->Step5 Step6 In Vitro/In Vivo Evaluation (Radiation-triggered release, efficacy) Step5->Step6

References

Overcoming Bioavailability Challenges

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge for flavonoids like Caflanone is poor bioavailability [1]. A promising strategy is the use of a multifunctional lipo-polymeric hybrid nanosystem coated with gold [2] [3].

This nano-formulation is designed to provide three key functionalities:

  • Radiosensitization: The gold coating enhances the effects of radiotherapy within cancer cells [2].
  • Radiation-Triggered Drug Release: X-ray radiation can be used as an external stimulus to control the release of the encapsulated this compound at the tumor site [2].
  • Image Guidance: The nanoparticles can act as a contrast agent for X-ray/CT imaging, allowing for non-invasive monitoring of drug delivery [2].

The workflow below illustrates the preparation and evaluation of this nanoparticle system.

G start Start Experiment synth Synthesize Lipo-Polymeric Hybrid Nanoparticles (PDPC NPs) start->synth load Load with this compound synth->load coat Coat with Gold (PAu NPs) load->coat charac Characterize NPs (Size, Zeta Potential, Morphology) coat->charac in_vitro In Vitro Testing (Radiation-Triggered Release, Cytotoxicity) charac->in_vitro in_vivo In Vivo Evaluation (Therapeutic Efficacy, Imaging, Safety) in_vitro->in_vivo end Analyze Data in_vivo->end

This compound Bioactivity & Combination Therapy Data

The table below summarizes key pre-clinical findings on this compound's activity and its efficacy when combined with radiotherapy.

Table 1: Summary of Key Pre-clinical Data for this compound

Data Category Specific Findings / Metrics Experimental Context / Notes

| In Vitro Bioactivity (IC₅₀/EC₅₀) | • hCov-OC43 virus: 0.42 µM • ABL-2: 0.27 µM • PI4Kiiiβ: 0.136 µM • Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α): 2.4 - 9.9 µM [1] | Kinase profiling and cytokine inhibition assays. Suggests multi-target mechanism against viral entry and inflammation. | | In Vitro Combination Efficacy | Significant cell death in breast cancer (p=0.0002), pancreatic cancer (p<0.0001), and glioblastoma (p<0.0001) when this compound-loaded gold-coated NPs were combined with radiation [2]. | Gold NPs act as radiosensitizers. Efficacy was significantly higher than single modalities. | | In Vivo Combination Efficacy | Significant increase in survival (p=0.01) of breast tumor-bearing mice. Radiation triggered drug release and caused shrinkage of non-irradiated distant tumors [2] [4]. | Suggests activation of systemic anti-tumor immune response (abscopal effect). | | Mechanistic Insights | • Targets tumor-associated macrophages via CSF1-R inhibition. • Demonstrates potent suppression of KRAS expression (common in pancreatic cancer) [4]. | Provides rationale for use in KRAS-mutated cancers like pancreatic ductal adenocarcinoma (PDAC). |

Detailed Protocol: Nanoparticle Synthesis & Coating

The following methodology is adapted from the cited research [2].

Materials Needed:

  • Lipid: 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt) - DOPS-Na
  • Polymers: Polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)
  • Drug: this compound (provided by Flavocure Biotech Inc.)
  • Gold coating reagents: Hydrogen Tetrachloroaurate(III)/Chloroauric acid (HAuCl₄·3H₂O), Ascorbic Acid
  • Other reagents: Sodium chloride, Calcium chloride, Phosphate buffer (pH 7.0)

Step-by-Step Procedure:

  • Synthesis of Lipo-polymeric Hybrid Nanoparticles (PDPC NPs):

    • Prepare liposomes of DOPS-Na (with or without this compound) using the thin film hydration technique.
    • Use a modified hydrogel isolation technique to form the hybrid nanoparticles: a. Dissolve PEG and PVP separately in Milli-Q water. b. Add the liposome solution to the PEG solution under constant stirring. c. Inject this mixture into the PVP solution under stirring. d. Add a 100 mM calcium chloride solution dropwise. e. Allow the mixture to stir at room temperature for one hour.
    • Recover the nanoparticles by centrifugation and wash twice with a buffer solution (1 mM CaCl₂, 150 mM NaCl). Disperse the final pellet in buffer and store at 4°C.
  • Gold Coating to form PAu NPs:

    • Mix the synthesized PDPC NPs (2 mg/ml) with HAuCl₄·3H₂O.
    • Add 10 mM ascorbic acid to the mixture. The solution will turn colorless and then to a dark brown color, indicating the reduction of gold and formation of the coating.
    • The concentration of HAuCl₄ can be varied (e.g., to create PAu5, PAu10, etc.) to optimize the coating thickness and functionality.

Key Characterization Methods:

  • Size and Zeta Potential: Use dynamic light scattering (e.g., Malvern Nano ZS).
  • Morphology: Analyze using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
  • Drug Release Profile: Study using UV-Vis or HPLC under irradiated vs. non-irradiated conditions to confirm radiation-triggered release.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vivo challenge for this compound, and what is the most promising solution? A1: The main challenge is its poor bioavailability [1]. The most advanced solution reported is its encapsulation in a gold-coated, lipo-polymeric hybrid nanoparticle, which also enables spatiotemporally controlled release via radiotherapy and provides image guidance [2].

Q2: Does this compound have clinical relevance? A2: Yes. This compound has received FDA Orphan Drug Designation for pancreatic cancer (2019) and its Investigational New Drug (IND) application for a Phase I clinical trial in combination with radiotherapy was cleared in 2023 [4].

Q3: What is the evidence for this compound's efficacy in metastatic disease? A3: Pre-clinical in vivo studies reported a notable "abscopal effect." When a primary tumor was treated with this compound-loaded nanoparticles and radiation, distant, non-irradiated tumors also shrank. This suggests the therapy can potentially stimulate a systemic anti-tumor immune response [4].

References

Comprehensive Technical Support Guide: Caflanone Targeted Delivery to Tumor Sites

Author: Smolecule Technical Support Team. Date: February 2026

Caflanone Properties & Mechanism of Action

This compound (FBL-03G) is a novel prenylated phenolic flavone with demonstrated anti-cancer activity against multiple tumor types, including pancreatic cancer, breast cancer, and glioblastoma. As a non-cannabinoid flavonoid, it represents a new class of therapeutic agent with multiple mechanisms of action that make it particularly suitable for targeted delivery approaches.

Key Characteristics & Mechanisms
  • Origin & Chemistry: this compound is the unnatural isomer of cannflavin B, a metabolite of cannabis, but is itself non-cannabinoid. It has been granted FDA Orphan Drug Designation for pancreatic cancer in 2019 and received IND clearance for Phase I clinical trials in 2023. [1]

  • Primary Mechanisms: this compound demonstrates dual targeting capability against key pathways in cancer development:

    • CSF1-R inhibition: Targets tumor-associated macrophages in the tumor microenvironment
    • KRAS suppression: Potently suppresses KRAS expression, particularly the G12D mutation present in >36% of pancreatic cancers [1]
  • Additional Activity: Preclinical studies show this compound has broad-spectrum inhibitory effects against multiple viral and inflammatory targets relevant to the tumor microenvironment, including ABL-2, cathepsin L, and multiple cytokines (IL-1β, IL-6, IL-8, Mip-1α, TNF-α). [2]

Quantitative Bioactivity Profile

Table: this compound Bioactivity Profile Against Key Targets [2]

Target EC₅₀/IC₅₀ (µM) Biological Significance
hCov-OC43 beta virus 0.42 Antiviral activity demonstration
ABL-2 0.27 Kinase inhibition
AXL <5.0 May affect mother-to-fetus viral transmission
Cathepsin L 3.28 Viral entry pathway inhibition
IL-1β 2.4 Anti-inflammatory cytokine suppression
IL-6 9.1 Anti-inflammatory cytokine suppression
CK2a2 0.038 Kinase inhibition
PI4Kiiiβ 0.136 Kinase inhibition

Nanoparticle Formulation & Synthesis

The gold-coated lipo-polymeric hybrid nanosystem represents a cutting-edge approach for this compound delivery, combining the biocompatibility of lipid-polymer hybrids with the functional advantages of gold nanoparticles for enhanced radiotherapy and triggered drug release.

Synthesis Protocol
  • Lipo-polymeric Hybrid Nanoparticles (PDPC NPs) Base Formulation:

    • Liposome Preparation: Create DOPS-Na liposomes with or without this compound using thin film hydration technique
    • Hydrogel Isolation: Prepare two solutions of PEG (1.98g) and PVP (0.52g) in Milli-Q water
    • Combination: Add liposomes (10 mg/mL) to PEG solution under stirring, then inject into PVP solution under constant stirring
    • Cross-linking: Add calcium chloride solution (100 mM) dropwise and stir at room temperature for one hour
    • Purification: Wash nanoparticles twice with buffer solution (1 mM CaCl₂, 150 mM NaCl) and recover by centrifugation [3]
  • Gold Coating (PAu NPs):

    • Chemical Reduction: Mix PDPC NPs (2 mg/mL) with HAuCl₄·3H₂O at varying concentrations (5-20 mM)
    • Reduction: Add ascorbic acid (10 mM) to initiate reduction process
    • Monitoring: Color change from colorless to dark brown indicates successful gold nanoparticle formation [3]
Synthesis Workflow Visualization

synthesis_workflow start Start Synthesis liposome_prep Liposome Preparation (Thin Film Hydration) DOPS-Na + this compound start->liposome_prep combine Combine Solutions Add liposomes to PEG, then inject into PVP liposome_prep->combine peg_solution PEG Solution (1.98g PEG + Milli-Q Water) peg_solution->combine pvp_solution PVP Solution (0.52g PVP + Milli-Q Water) pvp_solution->combine crosslink Cross-linking Add CaCl₂ (100 mM) Stir 1 hour at RT combine->crosslink wash Purification Wash with buffer Centrifuge recovery crosslink->wash pdpcnps PDPC NPs (Lipo-polymeric Hybrid) wash->pdpcnps gold_coating Gold Coating Mix with HAuCl₄·3H₂O Add ascorbic acid (10 mM) pdpcnps->gold_coating color_change Color Change (Colorless to Dark Brown) gold_coating->color_change final PAu NPs (Gold-coated Nanoparticles) color_change->final

Gold-coated Nanoparticle Synthesis Workflow

Nanoparticle Characterization Parameters

Table: Gold Coating Optimization Parameters [3]

Nanoparticle Type HAuCl₄·3H₂O Concentration Key Characteristics Recommended Use
PDPC NPs (Base) 0 mM Biocompatible core, drug loading capacity Control formulations
PAu5 NPs 5 mM Basic gold coating, moderate radiosensitization Preliminary studies
PAu10 NPs 10 mM Enhanced radiosensitivity, good imaging capability Standard applications
PAu15 NPs 15 mM Strong radiosensitization, excellent imaging Enhanced therapy
PAu20 NPs 20 mM Maximum gold content, potential aggregation risk Specialized applications

Experimental Protocols & Methodologies

In Vitro Therapeutic Efficacy Assessment
  • Cell Line Validation:

    • Use appropriate cancer cell lines: breast cancer, pancreatic cancer, and glioblastoma models
    • Maintain cells in recommended media (DMEM or RPMI) with proper serum supplementation
    • Ensure cell viability >95% before experimentation [3]
  • Treatment Protocol:

    • Nanoparticle Exposure: Incubate cells with this compound-loaded PAu NPs at optimized concentrations (typically 0.5-20 µg/mL based on formulation)
    • Radiation Application: Apply X-ray radiation using clinical irradiator (220kVp, 13mA) with doses ranging 2-10 Gy
    • Assessment Timeline: Evaluate treatment effects at 24h, 48h, and 72h post-treatment
    • Analysis Methods: Utilize MTT assay, clonogenic survival, apoptosis assays (Annexin V/PI), and cell cycle analysis [3]
  • Radiation-Triggered Drug Release:

    • Apply precise X-ray radiation to activate drug release from gold-coated nanoparticles
    • Measure drug release kinetics using HPLC or fluorescence-based methods
    • Confirm spatial and temporal control through localized radiation application [3]
In Vivo Evaluation Protocol
  • Animal Model Preparation:

    • Use immunocompromised mice for xenograft studies
    • Implant tumor cells ( pancreatic, breast, or glioblastoma) subcutaneously
    • Allow tumors to reach 100-150 mm³ before treatment initiation [3]
  • Dosing & Administration:

    • Administer this compound-loaded PAu NPs via intravenous injection (dose range: 5-20 mg/kg)
    • For targeted delivery, consider intratumoral injection for localized tumors
    • Implement fractionated radiation protocol (2-5 Gy fractions) using Small Animal Radiation Research Platform (SARRP) [3]
  • Assessment Methods:

    • Tumor Monitoring: Measure tumor dimensions 3 times weekly using calipers
    • Imaging: Utilize X-ray/CT imaging for nanoparticle tracking and tumor response
    • Survival Analysis: Monitor overall survival and tumor-free survival
    • Histopathology: Conduct tissue analysis for safety and efficacy evaluation [3]
Mechanism of Action Visualization

mechanism nano_injection PAu Nanoparticle Administration tumor_accumulation Tumor Accumulation (Enhanced Permeability and Retention Effect) nano_injection->tumor_accumulation radiation_application Radiation Application (X-ray Trigger) tumor_accumulation->radiation_application drug_release Controlled Drug Release from Nanoparticles radiation_application->drug_release radiosensitization Radiosensitization (Gold-enhanced Secondary Electron Production) radiation_application->radiosensitization direct_killing Direct Tumor Cell Killing (Apoptosis/Necrosis) drug_release->direct_killing macrophage_targeting TAM Targeting via CSF1-R Inhibition drug_release->macrophage_targeting kras_suppression KRAS Suppression (Mutation-specific) drug_release->kras_suppression radiosensitization->direct_killing tumor_shrinkage Tumor Regression & Growth Inhibition direct_killing->tumor_shrinkage immune_activation Immune Response Activation (Abscopal Effect) macrophage_targeting->immune_activation kras_suppression->tumor_shrinkage immune_activation->tumor_shrinkage

This compound Mechanism of Action with Targeted Delivery

Troubleshooting Common Experimental Issues

Nanoparticle Synthesis & Characterization Problems

Table: Synthesis Issues and Solutions

Problem Potential Causes Solutions
Low drug loading efficiency Incorrect drug-polymer ratio, rapid precipitation Optimize this compound concentration during liposome preparation, adjust addition rate during hydrogel formation
Irregular nanoparticle size Inconsistent stirring, rapid cross-linking Maintain constant stirring speed, control CaCl₂ addition rate (dropwise over 5-10 minutes)
Poor gold coating Incorrect HAuCl₄ concentration, improper reduction Validate gold salt concentration (5-20 mM), ensure fresh ascorbic acid preparation
Nanoparticle aggregation High concentration, improper storage Dilute nanoparticle suspension, store at 4°C in appropriate buffer, use sonication before use
Inconsistent drug release Variable gold coating thickness, radiation parameters Standardize gold coating process, calibrate radiation source, validate radiation dose
In Vitro Experimental Challenges
  • Variable Cytotoxicity Results:

    • Cause: Inconsistent nanoparticle concentration, cell passage number effects, serum interference
    • Solution: Prepare fresh nanoparticle suspensions for each experiment, use low-passage cells (<20 passages), maintain consistent serum concentration across experiments
  • Inconsistent Radiation Response:

    • Cause: Uneven radiation field, incorrect dose calibration, variable nanoparticle internalization
    • Solution: Calibrate irradiator regularly, position cells consistently in radiation field, pre-incubate nanoparticles for standardized internalization time (4-6 hours)
  • Poor Imaging Contrast:

    • Cause: Insufficient gold coating, nanoparticle aggregation, suboptimal concentration
    • Solution: Optimize gold coating parameters (validate with TEM), filter nanoparticles before use, determine ideal concentration for X-ray/CT imaging [3]
In Vivo Translation Difficulties
  • Limited Tumor Targeting:

    • Cause: Rapid clearance, insufficient EPR effect, protein corona formation
    • Solution: Optimize administration route (consider intratumoral for localized tumors), modify surface properties with PEGylation, administer in multiple fractions
  • Toxicity Concerns:

    • Cause: Off-target accumulation, dose-dependent effects, carrier-related toxicity
    • Solution: Conduct thorough dose escalation studies, monitor blood parameters and organ function, include proper controls (empty nanoparticles)
  • Variable Therapeutic Response:

    • Cause: Tumor heterogeneity, differences in tumor model, immune status variations
    • Solution: Use standardized tumor models, increase group sizes for statistical power, validate tumor engraftment before randomization

Frequently Asked Questions (FAQs)

This compound Properties & Mechanisms
  • Q: What is the evidence for this compound's activity against pancreatic cancer?

    • A: Preclinical studies demonstrate that this compound increases apoptosis and decreases survival in pancreatic cancer cells when combined with radiotherapy. In vivo studies in mouse models showed that this compound and radiation caused shrinkage of both treated and distant untreated tumors, suggesting induction of an anti-tumor immune response. The molecule has shown suppression of KRAS expression, a major mutation in pancreatic cancer. [1]
  • Q: What is the significance of this compound's CSF1-R targeting?

    • A: CSF1-R (Colony Stimulating Factor 1 Receptor) inhibition targets tumor-associated macrophages (TAMs), which play a key role in tumor progression, immunosuppression, and treatment resistance. By targeting TAMs via CSF1-R inhibition, this compound can remodel the tumor microenvironment to enhance anti-tumor immunity and treatment response. [1]
Nanoparticle Formulation
  • Q: Why use gold-coated lipo-polymeric nanoparticles for this compound delivery?

    • A: The gold-coated hybrid system provides three critical functionalities: (1) Radiosensitization - gold enhances radiation effects through increased secondary electron production; (2) Radiation-triggered drug release - X-rays can precisely control drug release at tumor sites; (3) X-ray/CT contrast agent - enables real-time imaging and treatment monitoring. This multifunctionality enables image-guided, spatially controlled therapy. [3]
  • Q: What is the typical drug loading efficiency for this compound in these nanoparticles?

    • A: While exact percentages vary by formulation parameters, well-optimized lipo-polymeric hybrid nanoparticles typically achieve loading efficiencies of 60-80% for hydrophobic compounds like this compound. Efficiency can be improved by optimizing the drug-polymer ratio and the cross-linking conditions during synthesis.
Experimental Design & Optimization
  • Q: What radiation doses are typically used with this compound-loaded PAu NPs?

    • A: In preclinical studies, doses ranging from 2-10 Gy have been employed, with fractionated regimens (e.g., 3×5 Gy) often showing enhanced efficacy. The optimal dose depends on tumor type, nanoparticle concentration, and radiation schedule. Always include radiation-only and nanoparticle-only controls. [3]
  • Q: How do I determine the optimal nanoparticle concentration for my experiments?

    • A: Conduct dose-ranging studies initially (typically 0.5-20 µg/mL for in vitro, 5-20 mg/kg for in vivo). Consider the gold content (PAu5-PAu20 variants) as higher gold coating enhances radiosensitivity but may affect biocompatibility. Always include viability assays and hemocompatibility testing for in vivo applications.
Translation & Clinical Applications
  • Q: What is the current clinical status of this compound?

    • A: this compound received FDA IND clearance in 2023 for a Phase I, first-in-human clinical study in pancreatic cancer patients. The trial will evaluate the safety and preliminary antitumor activity of this compound in combination with radiotherapy. The molecule previously received Orphan Drug Designation for pancreatic cancer in 2019. [1]
  • Q: What cancer types show most promise for this approach?

    • A: Based on preclinical data, pancreatic cancer, breast cancer, and glioblastoma have shown significant sensitivity to the this compound-nanoparticle-radiation combination approach. The technology may be particularly beneficial for cancers where targeted delivery and radiation sensitization are critical. [3] [1]

Key Data & Technical Specifications

Characterization Standards

Table: Optimal Nanoparticle Characterization Parameters [3]

Parameter Target Specification Measurement Method
Size 100-200 nm Dynamic Light Scattering
Zeta Potential -20 to -30 mV Laser Doppler Electrophoresis
Gold Coating Thickness 5-15 nm Transmission Electron Microscopy
Drug Loading Efficiency >70% HPLC Analysis
Radiation-triggered Release >80% within 4h post-radiation Dialysis Method with X-ray
X-ray/CT Contrast Significant enhancement at 5-10 mg/mL CT Imaging Phantom Study
Experimental Controls Checklist

For rigorous experimentation, always include these essential controls:

  • Nanoparticle Controls: Empty nanoparticles (without this compound), gold-coated nanoparticles without drug
  • Treatment Controls: this compound alone (free drug), radiation alone, combination of free drug + radiation
  • Biological Controls: Untreated cells/animals, vehicle controls (buffer solution)
  • Technical Controls: Reference standards for assays, positive controls for viability/apoptosis assays

References

Troubleshooting Guide: Caflanone-Loaded Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues you might encounter when working with radiation-triggered drug delivery systems for Caflanone.

Problem Category Specific Issue Possible Causes Proposed Solutions & Optimization Tips
Nanoparticle Synthesis Inconsistent gold coating Non-optimal concentration of chloroauric acid (HAuCl₄); insufficient reduction time [1]. Standardize the in-situ reduction process. Test a series of HAuCl₄ concentrations (e.g., 5mM, 10mM, 15mM) and confirm color change to dark brown [1].
Low drug loading capacity Drug-polymer incompatibility; inefficient encapsulation process [1]. Optimize the initial drug-to-polymer ratio. For hybrid systems, ensure a uniform thin film during liposome preparation [1].
Drug Release & Efficacy Premature drug release (leakage) Unstable nanoparticle structure; inadequate sealing of the gold coat [1]. Characterize nanoparticle stability in buffer via dialysis. Ensure a continuous and complete gold coating acts as a radiation-sensitive gate [1].
Low radiation-triggered release efficiency Insufficient radiation dose; gold coating too thick; suboptimal scintillation energy transfer [1] [2]. Optimize radiation dose: Test fractions (e.g., 2Gy, 5Gy). For gold-coated NPs: Ensure coating is thick enough for radiosensitization but thin enough to disintegrate upon irradiation [1]. For scintillating NPs: Match the emission spectrum of the scintillator (e.g., LaF₃:Ce³⁺ λem=324nm) with the absorption of the photocleavable linker (e.g., NVO, λmax~365nm) [2].
Lack of therapeutic efficacy in vitro/in vivo Insufficient drug delivery to target cells; loss of drug activity during synthesis; incorrect cell model [1]. Confirm drug activity post-loading. Use validated cancer cell lines (e.g., pancreatic, breast). Ensure combinational therapy (radiation + this compound) is applied, as efficacy is synergistic [1] [3].
Characterization & Imaging Poor contrast in X-ray/CT imaging Low concentration of high-Z elements (e.g., Au, Mn) at the target site; low nanoparticle dose [1] [4]. Increase the local concentration of contrast-agent nanoparticles. For gold-coated NPs, optimize the gold coating density. As an alternative, incorporate manganese oxide (Mn₂O₃) nanoparticles, which provide both CT and T1-weighted MRI contrast [4].

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind radiation-triggered drug release in these systems? The mechanism depends on the nanoparticle design:

  • Gold-coated systems: X-ray radiation interacts with the high-atomic-number (high-Z) gold shell. This interaction generates secondary electrons and free radicals, which physically disrupt the nanoparticle's structure, leading to the release of the encapsulated this compound [1].
  • Scintillating systems (e.g., SciDD): Nanoparticles (like LaF₃:Ce³⁺) absorb X-ray energy and convert it into UV/visible light (scintillation). This emitted light then cleaves a photocleavable linker (e.g., Nitroveratryloxycarbonyl - NVO) tethering the drug to the nanoparticle, resulting in its release [2].

Q2: Are there alternative nanoparticles for this compound delivery besides gold-coated lipo-polymeric hybrids? Yes, recent studies have explored other platforms:

  • CLARITY Biomaterial: A lyophilized, customizable powder made from chitosan/alginate hydrogels and nanoparticles (e.g., Mn₂O₃). It can be rehydrated with this compound solution at the point of care and provides sustained drug release and imaging contrast [4].
  • SciDD Platform: Uses scintillating lanthanide-based nanoparticles (LaF₃:Ce³⁺/LaF₃) to release drugs like monomethyl auristatin E (MMAE) via a photocleavable linker upon X-ray exposure. This principle is directly applicable to this compound with the appropriate linker chemistry [2].

Q3: What is the evidence for this compound's synergy with radiotherapy? Preclinical studies show that this compound combined with radiotherapy induces increased apoptosis (programmed cell death) in pancreatic cancer cells. Furthermore, in mouse models, the combination treatment not only shrunk the primary irradiated tumor but also caused the regression of distant, non-irradiated tumors, suggesting a potent abscopal effect likely mediated by an enhanced anti-tumor immune response [3].

Experimental Protocols & Workflows

To help visualize and implement the core methodologies, here are two key experimental workflows.

1. Synthesis of Gold-Coated Lipo-Polymeric Nanoparticles (PAu NPs)

This diagram outlines the workflow for creating the multifunctional nanoparticles described in the search results [1].

G Start Start LiposomeFormation Liposome Formation (Thin Film Hydration) Start->LiposomeFormation HybridSynthesis Hybrid Nanoparticle Synthesis (Modified Hydrogel Isolation) LiposomeFormation->HybridSynthesis LoadDrug Load this compound HybridSynthesis->LoadDrug GoldCoating In-situ Gold Coating (Reduction with HAuCl₄ & Ascorbic Acid) LoadDrug->GoldCoating Characterization Characterization (DLS, TEM, UV-Vis) GoldCoating->Characterization End PAu NPs Ready Characterization->End

Diagram 1: Synthesis workflow for gold-coated, this compound-loaded nanoparticles.

Key Steps in Detail:

  • Liposome Formation: Prepare liposomes using 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na) via the thin film hydration technique [1].
  • Hybrid Synthesis: Create lipo-polymeric hybrid nanoparticles (PDPC NPs) using a modified hydrogel isolation method. Mix the liposome solution with polyethylene glycol (PEG), then inject it into a polyvinylpyrrolidone (PVP) solution under constant stirring. Crosslink by adding 100 mM calcium chloride dropwise and stir for one hour. Recover nanoparticles by centrifugation and wash with buffer [1].
  • Drug Loading: this compound can be encapsulated during the liposome formation step [1].
  • Gold Coating: Perform an in-situ reduction. Mix the nanoparticles (2 mg/ml) with Chloroauric acid (HAuCl₄·3H₂O), then add 10 mM Ascorbic Acid. A color change to dark brown indicates the formation of gold-coated nanoparticles (PAu NPs). Optimize the process by varying the HAuCl₄ concentration (e.g., 5, 10, 15 mM) [1].

2. Radiation-Triggered Release & Therapeutic Action

This diagram illustrates the mechanism of action once the optimized nanoparticles are in the tumor microenvironment.

G NP This compound-loaded Nanoparticle Xray Local X-ray Irradiation NP->Xray Release Radiation-Triggered This compound Release Xray->Release Gold shell disruption or Scintillation Imaging X-ray/CT Contrast Xray->Imaging Provides Effect Synergistic Therapeutic Effect Release->Effect SubEffect Apoptosis Increased Apoptosis KRAS KRAS Suppression Immune Anti-tumor Immune Response

Diagram 2: Mechanism of radiation-triggered this compound release and synergistic action.

Key Mechanisms in Detail:

  • Therapeutic Synergy: The released this compound exerts its effect through multiple pathways: it increases cancer cell apoptosis, suppresses the expression of the KRAS oncogene (a major mutation in pancreatic cancer), and can augment an anti-tumor immune response, potentially leading to abscopal effects [3].
  • Image Guidance: The high-Z elements (Gold or Manganese) in the nanoparticle construct allow the same material to be used as a contrast agent for X-ray/CT imaging, facilitating treatment planning and verification [1] [4].

References

Caflanone nanoparticle surface functionalization

Author: Smolecule Technical Support Team. Date: February 2026

Caflanone Nanoformulation: Core Concepts & Data

The table below summarizes the primary formulation strategy and its key functionalities as identified in recent scientific literature.

Aspect Description Key Findings & Functionalities

| Platform | Gold-coated lipo-polymeric hybrid nanosystem [1] | • Combines biocompatibility of lipo-polymeric system with functionality of gold. • Allows for simultaneous loading of drugs (e.g., this compound). | | Synthesis Method | Modified hydrogel isolation technique [1] | • Lipo-polymeric core synthesized from DOPS-Na liposomes, PEG, and PVP, crosslinked with calcium chloride [1]. • Gold coating applied via in-situ chemical reduction using Chloroauric acid and Ascorbic acid [1]. | | Key Functionalities | 1. Radiosensitization 2. Radiation-triggered drug release 3. X-ray/CT contrast agent [1] | • Synergistic Therapy: Demonstrates significant efficacy in vitro against breast, pancreatic cancer, and glioblastoma when combined with radiotherapy [1]. • Imaging: Can be used as a contrast agent for image-guided therapy [1]. |


Experimental Protocols & Workflows

Here are the detailed methodologies for the key steps in creating and testing the multifunctional nanoparticles.

Synthesis of Gold-Coated Lipo-Polymeric Nanoparticles [1]
  • Preparation of Drug-Loaded Liposomes: Create liposomes using 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na) via the thin film hydration technique. The natural anti-cancer agent This compound is encapsulated during this step [1].
  • Formation of Lipo-Polymeric Hybrid (PDPC NPs):
    • Prepare separate aqueous solutions of Polyethylene glycol (PEG) and Polyvinylpyrrolidone (PVP).
    • Add the this compound-loaded liposomes to the PEG solution under constant stirring.
    • Inject this mixture into the PVP solution while stirring.
    • Add a 100 mM Calcium chloride (CaCl₂) solution dropwise to crosslink the system.
    • Allow the mixture to stir for one hour at room temperature.
    • Recover the nanoparticles by centrifugation and wash them twice with a buffer solution (1 mM CaCl₂, 150 mM NaCl) [1].
  • Gold Coating (PAu NPs):
    • Mix the synthesized PDPC NPs with Hydrogen Tetrachloroaurate(III) (HAuCl₄·3H₂O).
    • Add a 10 mM Ascorbic acid solution to reduce the gold salt. The solution will turn from colorless to dark brown, indicating the formation of a gold coat.
    • Wash the final gold-coated nanoparticles (PAu NPs) and store them dispersed in buffer at 4°C [1].
Characterization of Nanoparticles [1]
  • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) with an instrument like a Malvern Zetasizer to measure the hydrodynamic diameter and surface charge (zeta potential) of the nanoparticles. This should be done in both water and the relevant biological medium (e.g., complete cell culture medium) to understand behavior in physiological conditions [1].
  • Morphology: Analyze the morphology and elemental composition of the nanoparticles using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) [1].
  • Drug Release Profile: Study the radiation-triggered release of this compound by exposing the nanoparticle suspension to X-rays and measuring the drug release over time using methods like UV-Vis spectroscopy or HPLC [1].

The following diagram illustrates the logical workflow for the synthesis and primary characterization of these multifunctional nanoparticles.

G Start Start Synthesis Liposomes Prepare DOPS-Na Liposomes (Load with this compound) Start->Liposomes Hybrid Form Lipo-Polymeric Hybrid (PDPC NPs) - Mix with PEG/PVP - Crosslink with CaCl₂ Liposomes->Hybrid GoldCoat Apply Gold Coating (PAu NPs) - Add HAuCl₄ - Reduce with Ascorbic Acid Hybrid->GoldCoat Characterize Characterize Nanoparticles GoldCoat->Characterize SizeZeta Size & Zeta Potential (DLS) Characterize->SizeZeta  Method Morphology Morphology (SEM/TEM) Characterize->Morphology  Method Release Drug Release Profile (UV-Vis/HPLC) Characterize->Release  Method

Diagram 1: Workflow for synthesizing and characterizing gold-coated this compound nanoparticles.


Troubleshooting Common Experimental Issues

The table below addresses potential problems and suggested solutions based on general principles of nanoparticle functionalization and characterization.

Problem Potential Causes Suggested Solutions & Considerations

| Poor Drug Loading | • Insufficient drug-lipid interaction. • Leakage during synthesis. | • Optimize this compound-to-lipid ratio during thin film hydration. • Ensure rapid crosslinking during hydrogel isolation to trap the drug. | | Nanoparticle Aggregation | • High surface energy. • Inadequate surface charge (zeta potential). • Salt-induced aggregation in buffer. | • Functionalize surface with polymers (e.g., PEG) to improve steric stabilization [2]. • Measure zeta potential; aim for |value| > 30 mV for electrostatic stability [3]. • Use low-ionic-strength buffers for storage. | | Inconsistent Gold Coating | • Non-uniform reduction of gold salt. • Incomplete coverage of core nanoparticles. | • Ensure slow, dropwise addition of reducing agent (Ascorbic acid) with vigorous stirring. • Characterize with TEM/EDX to verify uniform gold shell formation [1]. | | Low Cellular Uptake | • Surface charge/chemistry not optimal for target cells. • Formation of a protein corona that hinders uptake. | • Note that surface chemistry can significantly impact cellular adhesion and uptake. Sulfone-functionalized particles may associate with cells more than carboxylated ones [3]. • Pre-incubate nanoparticles in relevant biological medium and analyze the formed protein corona, as its composition dictates biological interactions [3]. | | Inefficient Radiation-Triggered Release | • Gold coating too thick/thin. • Drug too tightly encapsulated. | • Optimize the concentration of HAuCl₄ during synthesis (e.g., PAu5, PAu10, etc.) to fine-tune gold layer thickness for maximum radiosensitivity [1]. • Test different polymer ratios in the core to modulate radiation responsiveness. |


Frequently Asked Questions (FAQs)

  • What is the primary advantage of using a gold-coated lipo-polymeric system for this compound delivery? This multifunctional system combines the biocompatibility and high drug-loading capacity of a lipo-polymeric core with the unique properties of a gold shell. The gold coating acts as a radiosensitizer, enhances the CT contrast for imaging, and enables spatiotemporally controlled drug release when exposed to radiotherapy X-rays [1].

  • Why is surface functionalization critical for nanoparticle performance? Surface functionalization directly controls interactions with biological systems [2]. It determines the nanoparticle's stability, its fate in the bloodstream, the formation of the protein corona, its cellular adhesion, uptake mechanism, and ultimately, its targeting efficiency and therapeutic efficacy [2] [3].

  • Are there other potential applications for this compound nanoparticles beyond what is described here? Yes. While this guide focuses on an oncology-focused, radiation-triggered system, this compound has also shown anti-viral potential in preliminary studies, including activity against coronaviruses [4]. A similar nanoformulation strategy could be explored to enhance its bioavailability for such applications.

References

Core Methodology: Caflanone Encapsulation via Lipo-Polymeric Hybrid NPs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the materials and synthesis method for encapsulating Caflanone, based on a published protocol [1] [2].

Aspect Details
Drug Loaded This compound (provided by Flavocure Biotech Inc.) [1] [2]
Nanoparticle Type Lipo-polymeric hybrid nanoparticles, gold-coated (PAu NPs) [3] [1]
Key Materials Lipid: 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na); Polymers: Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP); Gold precursor: Chloroauric acid (HAuCl₄·3H₂O) [1]

| Synthesis Method | A two-step process:

  • Liposome & Hybrid Formation: Liposomes prepared via thin film hydration, then combined with polymers using a modified hydrogel isolation technique with calcium chloride [1].
  • Gold Coating: Synthesized nanoparticles are coated with gold via chemical reduction of chloroauric acid using ascorbic acid [1]. |

The following diagram illustrates this synthesis workflow.

synthesis_workflow start Start liposome Prepare DOPS-Na Liposomes (Thin Film Hydration) start->liposome hydrogel Form Hybrid Nanoparticles (Modified Hydrogel Isolation) - Add liposomes to PEG/PVP mix - Crosslink with CaCl₂ liposome->hydrogel load_drug Load this compound hydrogel->load_drug coat_gold Coat with Gold (Chemical Reduction) - Add HAuCl₄·3H₂O - Reduce with Ascorbic Acid load_drug->coat_gold final_np Final PAu Nanoparticles coat_gold->final_np

Optimization & Characterization Parameters

While the search results do not provide a direct "encapsulation efficiency” value, they confirm the system's success through in vitro and in vivo efficacy [3] [1]. The gold coating was optimized by testing different chloroauric acid concentrations (e.g., PAu5, PAu10, PAu15, PAu20), which is critical for achieving multiple functions like radiosensitization and triggered drug release [1].

The table below lists key parameters that should be measured and optimized to improve encapsulation efficiency, based on standard nanoparticle characterization.

Parameter Description & Optimization Goal
Particle Size & Zeta Potential Measured using dynamic light scattering (e.g., Malvern Nano ZS). Goal: Ensure nano-scale size and stable dispersion [1].
Drug Loading & Encapsulation Efficiency Quantified by measuring the amount of this compound encapsulated vs. initial input. Methods like UV-Vis spectroscopy (e.g., Spectramax plate reader) can be used [1].
Morphology Visualized using Electron Microscopy (SEM/TEM) to confirm hybrid structure and uniform gold coating [1].
Radiation-Triggered Release A key functionality. The drug release profile should be tested with and without X-ray irradiation to confirm triggered release [3] [1].

Troubleshooting Common Challenges

Here are potential issues and solutions based on the methodology.

Challenge 1: Low Drug Encapsulation Efficiency

  • Potential Cause: The liposome formation or hydrogel isolation steps may not be optimal for this compound's physicochemical properties.
  • Solutions:
    • Vary Lipid-to-Polymer Ratio: Systematically adjust the ratios of DOPS-Na, PEG, and PVP to find the optimal matrix for this compound.
    • Optimize Hydration Conditions: During thin film hydration, explore different buffer pH, temperature, and sonication times to improve drug incorporation.

Challenge 2: Inconsistent or Poor Gold Coating

  • Potential Cause: The reduction reaction of chloroauric acid is incomplete or uneven.
  • Solutions:
    • Control Reduction Rate: Ensure the ascorbic acid is added dropwise with constant vigorous stirring for a uniform coating.
    • Tune Precursor Concentration: Follow the protocol's approach of testing a range of gold precursor concentrations (PAu5 to PAu20) to find the ideal one for your specific setup [1].

Challenge 3: Nanoparticle Aggregation

  • Potential Cause: Instability in the buffer solution or during the coating process.
  • Solutions:
    • Maintain Ionic Strength: Use the specified storage buffer (1 mM CaCl₂, 150 mM NaCl) to maintain stability [1].
    • Purify Post-Synthesis: Ensure adequate washing and centrifugation steps are performed to remove aggregates and unreacted precursors.

References

Caflanone combination therapy synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Synergistic Effects

The table below summarizes quantitative data from key preclinical studies on Caflanone combination therapy.

Cancer Model Combination Partner Key Experimental Findings Reported P-value
Breast Cancer (in vitro) [1] Gold-coated nanoparticles & Radiation Significant therapeutic efficacy in vitro. p = 0.0002
Pancreatic Cancer (in vitro) [1] Gold-coated nanoparticles & Radiation Significant therapeutic efficacy in vitro. p < 0.0001
Glioblastoma (in vitro) [1] Gold-coated nanoparticles & Radiation Significant therapeutic efficacy in vitro. p < 0.0001
Breast Cancer (in vivo) [1] Gold-coated nanoparticles & Radiation Significant increase in survival of tumor-bearing mice. p = 0.01
Pancreatic Cancer (in vivo) [2] CLARITY biomaterial & Radiation Significant increase in survival for up to 10 weeks post-treatment. p = 0.0006

Mechanism of Action & Targeted Pathways

This compound's synergy, especially with radiotherapy, stems from its multi-targeted mechanism of action. The table below details its key molecular targets and functional effects.

Target/Pathway Functional Effect of Inhibition Contribution to Synergy
CSF1-R [3] Targets and repolarizes Tumor-Associated Macrophages (TAMs). Modulates tumor microenvironment; potential to stimulate anti-tumor immune response [3].
KRAS [3] Suppresses expression of the KRAS oncogene (including G12D mutation). Targets a key driver mutation in pancreatic and other cancers, overcoming a major resistance pathway [3].
ABL-2 [4] Inhibits kinase involved in cell proliferation and adhesion. May inhibit viral entry factors; broader anti-proliferative effect [4].
PI4Kiiiβ [4] Disrupts intracellular signaling and membrane trafficking. Contributes to overall cytotoxicity and disruption of cancer cell viability [4].
Cytokines (IL-1β, IL-6, IL-8, Mip-1α, TNF-α) [4] Reduces levels of pro-inflammatory cytokines. Modulates tumor microenvironment and reduces inflammation-driven tumor growth [4].

The following diagram illustrates how these pathways interact to produce a synergistic effect when combined with radiotherapy.

Caflanone_Synergy cluster_moa This compound Mechanisms cluster_rt Radiotherapy cluster_synergy Synergistic Outcomes CF This compound (FBL-03G) TAM Targets Tumor-Associated Macrophages (via CSF1-R) CF->TAM KRAS Suppresses KRAS Oncogene Expression CF->KRAS Kinase Inhibits Pro-Survival Kinases (ABL-2, PI4Kiiiβ) CF->Kinase Cytokine Reduces Pro-Inflammatory Cytokines CF->Cytokine Immuno Enhanced Anti-Tumor Immune Response TAM->Immuno Sensitizes Death Increased Cancer Cell Death KRAS->Death Sensitizes Kinase->Death Sensitizes Cytokine->Immuno Sensitizes RT Radiation RT_Damage Direct DNA Damage and ROS Production RT->RT_Damage RT_TME Alters Tumor Microenvironment RT->RT_TME RT_Damage->Death Enhanced RT_TME->Immuno Enhanced Survival Improved Tumor Growth Control & Survival Immuno->Survival Death->Survival

Experimental Protocols for Key Studies

Here are the detailed methodologies from two pivotal studies that demonstrate the synergy between this compound and radiotherapy.

Nanoparticle-Mediated Combination Therapy [1]

This protocol outlines the creation of a multifunctional nanosystem for targeted delivery.

  • Nanoparticle Synthesis: Lipo-polymeric hybrid nanoparticles (PDPC NPs) were synthesized using a modified hydrogel isolation technique. Liposomes of the lipid DOPS-Na, with or without this compound, were prepared via thin film hydration and added to a polyethylene glycol (PEG) solution. This mixture was then injected into a polyvinylpyrrolidone (PVP) solution under constant stirring. Cross-linking was induced by adding calcium chloride dropwise.
  • Gold Coating: The PDPC NPs were coated with gold via in-situ chemical reduction using Chloroauric acid (HAuCl₄·3H₂O) and Ascorbic Acid as a reducing agent. The formation of gold-coated nanoparticles (PAu NPs) was indicated by the solution turning dark brown.
  • In Vitro Evaluation: The therapeutic efficacy was tested against breast cancer, pancreatic cancer, and glioblastoma cell lines. Cells were treated with the nanoparticles and irradiated using X-ray irradiators (e.g., MultiRad 225, 225kVp). Cell viability was assessed using the MTT assay.
  • In Vivo Evaluation: The nanosystem's efficacy as an X-ray/CT contrast agent and therapeutic was shown in tumor-bearing mice. Mice were irradiated using a Small Animal Radiation Research Platform (SARRP, 220kVp). Survival and tumor volume were monitored, and histopathology was performed to evaluate safety.
CLARITY Biomaterial with Immunoadjuvants [2]

This study utilized a lyophilized, point-of-care biomaterial for sustained drug delivery.

  • Biomaterial Production: A lyophilized (freeze-dried) powder was created by mixing 2% Chitosan hydrogel and 4% Sodium Alginate hydrogel in a 1:1 ratio. This mixture was combined with manganese oxide, cerium oxide, or gold nanoparticles to provide imaging contrast. The solution was frozen at -80°C for 24 hours and then lyophilized at -88°C and 0.12 mBar for 72 hours. The resulting solid was pulverized into a powder.
  • Drug Loading: At the point of care, the CLARITY biomaterial powder was rehydrated with a solution containing an immunoadjuvant, either an anti-CD40 monoclonal antibody or this compound. The solution was sonicated for 5 minutes to homogenize it.
  • In Vivo Evaluation: The study used an animal model of pancreatic cancer (C57BL6 mice) and human cadavers. The rehydrated CLARITY biomaterial was administered, and its potential as a fiducial marker was evaluated using CT and MRI over 30 days. Survival was monitored for up to 10 weeks post-treatment.

The workflow for the nanoparticle study is visualized below, showing the key stages from synthesis to outcome assessment.

Nanoparticle_Workflow Start Synthesis of Lipo-Polymeric Hybrid Nanoparticles (PDPC NPs) (Modified Hydrogel Isolation Method) Step1 In-Situ Gold Coating (PAu NPs) via Chemical Reduction (HAuCl₄ + Ascorbic Acid) Start->Step1 Step2 Drug Loading with this compound (FBL-03G) Step1->Step2 Step3 Injection & Tumor Targeting Step2->Step3 Step4 Application of External Beam Radiation Step3->Step4 Step5 Radiation-Triggered Drug Release Step4->Step5 Outcome Synergistic Cell Death (Radiosensitization + Chemotherapy) Step5->Outcome

Research Status and Future Directions

  • Clinical Translation: this compound has received FDA Orphan Drug Designation for pancreatic cancer (2019) and its Investigational New Drug (IND) application was cleared in 2023, allowing a Phase I clinical trial to evaluate its safety and preliminary efficacy in combination with radiotherapy [3].
  • Current Focus: Research is highly focused on overcoming bioavailability challenges of flavonoids. The use of smart nanoparticle delivery systems, as detailed in the experimental protocols, is a primary strategy to enhance targeted delivery, improve therapeutic efficacy, and provide image-guidance capabilities [1] [4].

References

Comprehensive Comparison: Caflanone's Multi-Target Action vs. Single-Target Anticancer Drugs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: The Emerging Multi-Target Drug Paradigm

The drug discovery landscape is undergoing a significant paradigm shift from the traditional "one drug-one target" approach toward multi-target strategies, particularly for complex diseases like cancer. This transition responds to the growing recognition that many diseases involve complex biological networks with redundant pathways and compensatory mechanisms that cannot be adequately addressed by single-target interventions [1] [2]. Multi-target drugs, also known as multi-target directed ligands (MTDLs), represent an innovative approach designed to modulate multiple biological targets simultaneously, potentially offering enhanced efficacy and reduced resistance compared to single-target agents [1].

The theoretical foundation for multi-target drugs stems from understanding that complex diseases like cancer are multigenic in nature, with multiple genetic and environmental factors contributing to disease progression and treatment resistance [1] [3]. While single-target therapies have demonstrated remarkable success in certain contexts, their effectiveness is often limited by compensatory pathways and tumor heterogeneity that enable cancer cells to develop resistance through alternative signaling routes [1]. The multi-target approach aims to overcome these limitations by concurrently addressing multiple components of disease pathology, potentially leading to more durable therapeutic responses and broader applicability across diverse patient populations [1] [2].

Caflanone's Multi-Target Mechanisms of Action

This compound (FBL-03G) is a prenylated phenolic flavone derived from Cannabis sativa that demonstrates a unique multi-target profile against various cancer types, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma, and other malignancies [4]. Unlike single-target agents, this compound engages multiple molecular pathways simultaneously, creating a coordinated therapeutic effect that targets both cancer cells and the tumor microenvironment.

Primary Molecular Targets and Pathways

Table: this compound's Primary Molecular Targets and Anticancer Effects

Molecular Target Biological Function Anticancer Effect of Inhibition
CSF1-R Colony stimulating factor 1 receptor signaling Targets tumor-associated macrophages, modulates tumor microenvironment
KRAS expression Oncogenic signaling pathway Suppresses expression of mutated KRAS (G12D), common in pancreatic cancer
ABL-2 Viral entry factor Inhibits pathways facilitating viral entry, with implications for cancer signaling
Cathepsin L Protease involved in viral entry and cancer progression Blocks entry mechanisms and tumor progression pathways
PI4Kiiiβ Phosphatidylinositol 4-kinase involved in signaling Disrupts intracellular signaling networks critical for cancer survival
AXL-2 Receptor tyrosine kinase Inhibits multiple cancer progression and survival pathways

This compound's multi-modal activity extends beyond direct anticancer effects to include significant anti-inflammatory properties through inhibition of key cytokines including IL-1β, IL-6, IL-8, TNF-α and Mip-1α [5]. This comprehensive approach targets both the cancer cells and their supportive microenvironment, creating a less favorable setting for tumor growth and metastasis.

Visualizing this compound's Multi-Target Signaling Pathways

The following diagram illustrates this compound's coordinated effects on multiple signaling pathways in pancreatic cancer cells:

G cluster_direct Direct Molecular Targets cluster_effects Cellular Consequences cluster_outcomes Therapeutic Outcomes This compound This compound CSF1R CSF1-R Inhibition This compound->CSF1R KRAS KRAS Expression Suppression This compound->KRAS ABL2 ABL-2 Inhibition This compound->ABL2 CathepsinL Cathepsin L Inhibition This compound->CathepsinL PI4K PI4Kiiiβ Inhibition This compound->PI4K AXL AXL-2 Inhibition This compound->AXL TAM Tumor-Associated Macrophage Modulation CSF1R->TAM OncogenicSig Reduced Oncogenic Signaling KRAS->OncogenicSig ViralEntry Inhibited Viral Entry Mechanisms ABL2->ViralEntry CathepsinL->ViralEntry SignalDisruption Intracellular Signaling Disruption PI4K->SignalDisruption AXL->SignalDisruption ImmuneActivation Anti-tumor Immune Activation TAM->ImmuneActivation Apoptosis Increased Apoptosis OncogenicSig->Apoptosis SurvivalReduction Decreased Cancer Cell Survival ViralEntry->SurvivalReduction SignalDisruption->Apoptosis Apoptosis->SurvivalReduction MetastasisReduction Reduced Metastasis ImmuneActivation->MetastasisReduction

This compound's radiation-sensitizing properties further enhance its therapeutic potential, making it particularly promising for combination with radiotherapy. Preclinical studies have demonstrated that this compound and radiation delivered to pancreatic tumors in mice caused abscopal effects, where untreated distant tumors also shrank, indicating probable augmentation of an anti-tumor immune response [4]. This immunomodulatory effect represents an additional dimension of its multi-target profile beyond direct molecular targeting.

Single-Target Drug Approach: Limitations and Challenges

Single-target drugs, also referred to as magic bullets, operate on the principle of highly selective interaction with a specific molecular target, typically a single protein, enzyme, or receptor [2]. This approach aims to maximize target specificity while minimizing off-target effects, theoretically resulting in enhanced efficacy and reduced toxicity. While this strategy has produced notable successes in certain contexts, particularly in treatments for specific genetic subtypes of cancer, it faces significant limitations in addressing the complexity of most cancers.

The fundamental challenge with single-target agents lies in the inherent redundancy and adaptability of biological systems. When a single pathway is blocked, cancer cells frequently activate compensatory mechanisms and alternative signaling routes to maintain survival and proliferation [1]. This biological plasticity leads to several limitations:

  • Rapid development of resistance due to selection pressure favoring cells with alternative signaling capabilities
  • Limited efficacy in heterogeneous tumors where different subpopulations of cancer cells rely on different signaling pathways
  • Narrow applicability to specific molecular subtypes, restricting patient populations
  • Inability to address the tumor microenvironment and its role in supporting cancer growth

Statistical analyses of drug development reveal the consequences of these limitations. Between 1996 and 2001, a significant number of drugs were withdrawn from the market due to safety concerns or insufficient efficacy, highlighting the challenges of the single-target paradigm [2]. Furthermore, the high attrition rates in oncology drug development reflect the difficulty of effectively treating complex diseases through single-target approaches [1].

Experimental Evidence and Clinical Trial Data

Preclinical Studies on this compound

Comprehensive preclinical investigations have demonstrated this compound's multi-target efficacy across various cancer models. In pancreatic cancer studies, this compound treatment resulted in significant increases in apoptosis and corresponding decreases in cancer cell survival across multiple cell lines [4]. The compound's ability to suppress KRAS expression is particularly noteworthy, as KRAS mutations (especially G12D) drive approximately 36% of pancreatic cancers and have historically been challenging to target therapeutically [4].

The synergistic relationship between this compound and radiation therapy has been demonstrated in multiple in vitro and in vivo models. When combined with radiotherapy, this compound exhibited enhanced antitumor activity, triggering effects beyond the immediate treatment area. Notably, in mouse models of pancreatic cancer, the combination of this compound and radiation delivered to primary tumors resulted in regression of untreated distant tumors, suggesting the induction of systemic anti-tumor immunity [4]. This abscopal effect represents a significant advantage over conventional therapies.

Clinical Trial Status and Design

Based on compelling preclinical evidence, this compound has advanced to clinical development. The U.S. Food and Drug Administration (FDA) cleared Flavocure Biotech's Investigational New Drug (IND) application in 2023 for a Phase I, first-in-human clinical study of this compound (FBL-03G) for pancreatic cancer treatment [4]. The trial design incorporates the combination approach that showed promise in preclinical studies, evaluating this compound in combination with radiotherapy in patients with pancreatic ductal adenocarcinoma (PDAC).

This compound has received FDA Orphan Drug Designation for pancreatic cancer in 2019, acknowledging its potential for addressing this unmet medical need [4]. Beyond pancreatic cancer, Flavocure's drug candidates have demonstrated activity in various other cancers, including glioblastoma (the most aggressive form of brain cancer), acute myeloid leukemia, and multiple myeloma, suggesting broad multi-target applicability [4].

Comparative Analysis: Multi-Target vs Single-Target Approaches

Table: Comprehensive Comparison Between this compound Multi-Target Approach and Single-Target Drugs

Parameter This compound Multi-Target Approach Conventional Single-Target Drugs
Mechanism of Action Multiple simultaneous target engagement Selective single target inhibition
Molecular Targets CSF1-R, KRAS expression, ABL-2, Cathepsin L, PI4Kiiiβ, AXL-2 Typically one specific protein, enzyme, or receptor
Efficacy in Heterogeneous Tumors High (targets multiple pathways) Limited (single pathway inhibition)
Resistance Development Lower probability (simultaneous pathway blockade) Higher probability (compensatory pathway activation)
Therapeutic Applications Broad spectrum (pancreatic, glioblastoma, leukemia) Typically narrow, specific indications
Combination Potential Enhanced synergy with radiotherapy Often require drug cocktails for combination therapy
Tumor Microenvironment Targeting Yes (modulates tumor-associated macrophages) Limited (primarily targets cancer cells)
Clinical Development Status Phase I trials for pancreatic cancer Varies (many approved, others in development)
Resistance Mechanisms Addressed Multiple pathways simultaneously Single pathway, leaving alternatives available
Immune System Engagement Demonstrated abscopal effect with radiotherapy Typically limited direct immune effects

The comparative analysis reveals fundamental differences in the therapeutic value propositions of multi-target versus single-target approaches. This compound's broad-spectrum activity against multiple cancer types contrasts with the typically narrow indications for single-target agents [1] [4]. This breadth stems from its ability to simultaneously address multiple oncogenic pathways that are commonly dysregulated across various malignancies.

Regarding resistance development, the simultaneous blockade of multiple signaling pathways by this compound reduces the probability of resistance emergence compared to single-target agents, which typically face rapid resistance development through alternative pathway activation [1]. This advantage is particularly significant in cancer types known for their adaptability and resistance to conventional therapies.

Conclusion and Future Perspectives

The comparison between this compound's multi-target action and single-target drugs reveals a compelling case for the continued development and investigation of multi-target therapeutic strategies, particularly for complex diseases like cancer. The mechanistic advantages of simultaneously addressing multiple pathways—including direct cancer cell targeting, tumor microenvironment modulation, and immune system engagement—provide a more comprehensive approach to cancer treatment that may overcome many limitations of single-target agents.

The ongoing clinical development of this compound represents an important milestone in the evolution of multi-target therapeutics. As it progresses through clinical trials, key questions regarding its safety profile, optimal dosing strategies, and patient selection criteria in human subjects will be addressed. Its orphan drug designation for pancreatic cancer highlights its potential importance for a disease with significant unmet needs.

References

Caflanone preclinical validation cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Efficacy in Cancer Models

The table below summarizes key findings from preclinical studies on Caflanone across various cancer types.

Cancer Model Key Findings & Efficacy Proposed Mechanisms of Action Reference Model / Assay
Pancreatic Cancer Significant reduction in tumor volume; induction of anti-tumor immune response (abscopal effect); improved survival [1]. Suppression of KRAS expression; inhibition of CSF1R to target tumor-associated macrophages (TAMs) [1]. Preclinical animal models (mice) [1].
Breast Cancer Significant in vitro therapeutic efficacy (p = 0.0002) [2]. Increased apoptosis; not specified in available details [2]. In vitro studies [2].
Glioblastoma (GBM) Significant in vitro therapeutic efficacy (p < 0.0001) [2]. Increased apoptosis; not specified in available details [2]. In vitro studies [2].
Multiple Cancers (In Vitro) Potent inhibition of key kinase targets: ABL2 (IC50: 0.27 µM), CK2a2 (IC50: 0.038 µM), PI4Kiiiβ (IC50: 0.136 µM) [3]. Inhibition of kinases involved in cell signaling and survival; inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [3]. Hotspot kinase profiling assay; cytokine inhibition in human PBMC cells [3].

Experimental Protocols and Advanced Formulations

Preclinical studies have utilized specific methodologies and a novel nanoparticle formulation to evaluate this compound.

  • In Vitro Cell Viability and Anti-Tumor Immune Response: Studies measured cancer cell death (apoptosis) after this compound treatment. A notable finding was the abscopal effect in pancreatic cancer mouse models, where radiation and this compound treatment of a primary tumor also caused the shrinkage of distant, non-treated tumors, suggesting a systemic anti-tumor immune activation [1].
  • Nanoparticle Delivery System: A lipo-polymeric hybrid nanosystem coated with gold was engineered to deliver this compound. This system provides three key functionalities:
    • Radiosensitization: Enhances the effect of radiation therapy [2].
    • Radiation-Triggered Drug Release: X-rays trigger the release of this compound at the tumor site for precise, on-demand delivery [2].
    • Imaging Capability: Serves as a contrast agent for X-ray/CT imaging, allowing for treatment monitoring [2].

Clinical Development Status

This compound's development has advanced from preclinical to clinical stages.

  • Orphan Drug Designation: The U.S. FDA granted Orphan Drug designation for pancreatic cancer in September 2019 [4].
  • Investigational New Drug (IND) Clearance: The FDA cleared Flavocure's IND application in May 2023, allowing a Phase I, first-in-human clinical trial to evaluate the safety and preliminary antitumor activity of this compound in combination with radiotherapy for pancreatic cancer [1].

Mechanism of Action

Based on the provided data, this compound's anti-cancer effect involves a multi-targeted approach. The diagram below illustrates the proposed signaling pathways.

G cluster_paths This compound Inhibits This compound This compound KRAS KRAS Oncogene This compound->KRAS CSF1R CSF1R (TAMs) This compound->CSF1R Kinases Oncogenic Kinases (ABL2, CK2a2, PI4Kiiiβ) This compound->Kinases Cytokines Pro-inflammatory Cytokines This compound->Cytokines Cell Proliferation\n& Survival Cell Proliferation & Survival KRAS->Cell Proliferation\n& Survival Tumor Microenvironment\nSupport Tumor Microenvironment Support CSF1R->Tumor Microenvironment\nSupport Cell Signaling\n& Survival Cell Signaling & Survival Kinases->Cell Signaling\n& Survival Inflammatory\nTumor Environment Inflammatory Tumor Environment Cytokines->Inflammatory\nTumor Environment Apoptosis Apoptosis ImmuneAct Enhanced Immune Response Cell Proliferation\n& Survival->Apoptosis Tumor Microenvironment\nSupport->ImmuneAct Cell Signaling\n& Survival->Apoptosis Inflammatory\nTumor Environment->ImmuneAct

Diagram: Proposed Multi-targeted Mechanism of this compound. This compound (FBL-03G) is proposed to inhibit multiple key drivers in the tumor microenvironment, leading to cancer cell death (apoptosis) and an enhanced anti-tumor immune response [1] [3].

Conclusion

  • Promising Preclinical Profile: this compound shows compelling data against aggressive cancers like pancreatic cancer, glioblastoma, and breast cancer in preclinical models [2].
  • Multi-Targeted Mechanism: Its action involves suppressing key oncogenic pathways like KRAS and modulating the tumor microenvironment via CSF1R inhibition [1].
  • Innovative Delivery System: Research utilizes a sophisticated, multi-functional nanoparticle system designed for enhanced radiotherapy and targeted drug delivery [2].
  • Transition to Clinical Validation: With Orphan Designation and IND clearance, this compound has entered clinical trials, marking a critical step in translating these preclinical findings into potential human therapies [4] [1].

References

Caflanone breast cancer pancreatic cancer glioblastoma efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Caflanone Efficacy in Preclinical Cancer Models

Cancer Type Test Model Treatment Protocol Key Efficacy Findings Statistical Significance (p-value) Reference
Breast Cancer In vitro Multifunctional nanoparticles + Radiation [1] Significant therapeutic efficacy p = 0.0002 [1]
In vivo (mice) Multifunctional nanoparticles + Radiation [1] [2] Significant increase in survival p = 0.01 [1] [2]
Pancreatic Cancer In vitro Multifunctional nanoparticles + Radiation [1] Significant therapeutic efficacy p < 0.0001 [1]
Glioblastoma (GBM) In vitro Multifunctional nanoparticles + Radiation [1] Significant therapeutic efficacy p < 0.0001 [1]

Experimental & Methodological Details

The efficacy data for this compound is tied to a specific engineered nanosystem. Here are the key experimental protocols and mechanisms involved.

Detailed Experimental Protocols

The following methodologies were used to generate the efficacy data in the sources cited above [1]:

  • In Vitro Therapeutic Efficacy: The effect of gold-coated nanoparticles loaded with this compound, both with and without radiation, was tested on various cancer cell lines. Cell viability was assessed using the MTT assay, a colorimetric method for measuring metabolic activity of living cells.
  • In Vivo Survival Study: Breast tumor-bearing mice were treated with the this compound-loaded nanosystem combined with radiation. The primary endpoint was survival time, which was significantly extended in the combination treatment group compared to controls.
  • Radiation-Triggered Drug Release: The drug release profile was evaluated by irradiating the nanosystem with X-rays and measuring the release of this compound. The gold coating is key to this process, as it enables the system to respond to radiation.
Mechanism of Action & Delivery System

This compound's activity was demonstrated using a sophisticated, multi-functional platform. The diagram below illustrates how this single nanosystem combines three key functions to attack tumors.

g NP Multifunctional Nanoparticle Func1 Radiosensitizer NP->Func1 Func2 Drug Delivery Vehicle NP->Func2 Func3 X-ray/CT Contrast Agent NP->Func3 Mech1 Increased Cancer Cell Death Func1->Mech1 Enhances radiation damage to cancer cells Mech2 Spatio-temporal Drug Release Func2->Mech2 Releases this compound upon X-ray exposure Mech3 Image-Guided Therapy Func3->Mech3 Allows for imaging and treatment monitoring

This "three-in-one" approach leverages the strengths of combined therapy [1] [2]:

  • Synergy with Radiation: The gold coating acts as a radiosensitizer, enhancing the local effect of X-rays on cancer cells.
  • Targeted, On-Demand Delivery: The lipo-polymeric core is loaded with this compound. X-ray irradiation triggers the release of the drug directly at the tumor site, minimizing systemic exposure.
  • Theragnostic Capability: The system can also act as a contrast agent for X-ray/CT imaging, allowing for tracking of the nanoparticle distribution.

Research Summary and Context

  • This compound shows promising broad-spectrum activity against multiple cancer cell lines in rigorous preclinical studies.
  • Its efficacy is highly dependent on advanced delivery technology. The reported results are for this compound delivered via a specific gold-coated, radiation-triggered nanosystem.
  • The combination with radiation therapy is central to its mechanism of action, enabling targeted drug release and synergistic cell killing.

It is important to note that this research represents the early-stage, preclinical discovery phase. As of late 2025, this approach has not yet progressed to clinical trials in humans. For context, other plant-derived compounds like forskolin are also being investigated in novel strategies for glioblastoma, demonstrating a growing interest in this class of molecules [3].

References

×

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

368.12598835 Da

Monoisotopic Mass

368.12598835 Da

Heavy Atom Count

27

UNII

PH8V5N670E

Dates

Last modified: 02-18-2024

Explore Compound Types